molecular formula C5H4N4O2 B1682287 Xanthine CAS No. 69-89-6

Xanthine

Numéro de catalogue: B1682287
Numéro CAS: 69-89-6
Poids moléculaire: 152.11 g/mol
Clé InChI: LRFVTYWOQMYALW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Xanthine (C₅H₄N₄O₂) is a purine base, a naturally occurring heterocyclic compound found in most human body tissues and fluids, as well as in plants . It is a key intermediate in the purine degradation pathway, formed from the oxidation of hypothis compound and the deamination of guanine, and is subsequently converted to uric acid by the enzyme this compound oxidase . This fundamental role in purine metabolism makes it an essential compound for research in biochemistry and molecular biology. In pharmacological research, this compound serves as the foundational scaffold for a major class of bioactive molecules known as this compound derivatives or methylxanthines . These derivatives, which include caffeine, theophylline, and theobromine, are well-documented for their diverse mechanisms of action. They act as nonselective adenosine receptor antagonists and competitive, nonselective phosphodiesterase (PDE) inhibitors . Inhibition of PDE raises intracellular cyclic AMP (cAMP) levels, while antagonism of adenosine receptors contributes to central nervous system stimulation . These mechanisms underpin the extensive research interest in this compound-based compounds as bronchodilators, stimulants, and anti-inflammatory agents . Research applications for this compound extend into several key areas. It is used in metabolic studies, particularly those investigating purine metabolism disorders like xanthinuria . In immunology, research indicates that this compound derivatives can modulate leukocyte function and accelerate granulocyte apoptosis, suggesting potential anti-inflammatory properties . Furthermore, this compound is a critical substrate for the enzyme this compound oxidase (XO), making it indispensable in biosensor development . Such XO-based biosensors are employed for assessing food freshness by quantifying hypothis compound and this compound levels in meat and fish . The compound's broad research utility and its status as a lead molecule for developing new chemical entities for conditions like asthma, COPD, and other inflammatory diseases are also well recognized . This product is provided for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,7-dihydropurine-2,6-dione
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InChI

InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)
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InChI Key

LRFVTYWOQMYALW-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=O)N2
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Molecular Formula

C5H4N4O2
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DSSTOX Substance ID

DTXSID4035120
Record name Xanthine
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Molecular Weight

152.11 g/mol
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Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid
Record name Xanthine
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Solubility

0.069 mg/mL at 16 °C; 9.5 mg/mL (sodium salt)
Record name Xanthine
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CAS No.

69-89-6
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Melting Point

> 300 °C
Record name Xanthine
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Foundational & Exploratory

The Central Role of Xanthine in Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of xanthine in the intricate pathways of purine metabolism. As a critical intermediate, this compound stands at the crossroads of purine catabolism and salvage, making it a key molecule of interest in various physiological and pathological states. This document provides a comprehensive overview of the core metabolic pathways involving this compound, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.

Introduction to Purine Metabolism and the Significance of this compound

Purine metabolism encompasses the synthesis, degradation, and recycling of purine nucleotides, which are fundamental building blocks of nucleic acids (DNA and RNA) and energy currency (ATP and GTP).[1] Within this network, this compound emerges as a central metabolite in the catabolic cascade. It is formed from the deamination of guanine and the oxidation of hypothis compound.[2] The subsequent oxidation of this compound to uric acid is a critical step, particularly in humans, where uric acid is the final product of purine degradation.[3][4]

The concentration of this compound and its precursors is tightly regulated. Dysregulation of this pathway can lead to various metabolic disorders, most notably hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which can lead to gout.[5][6] Therefore, the enzymes and pathways revolving around this compound are significant targets for therapeutic intervention.

Core Metabolic Pathways Involving this compound

This compound is a key player in two major pathways: the purine catabolic pathway and the purine salvage pathway.

The Purine Catabolic Pathway

The catabolism of purine nucleotides from the breakdown of nucleic acids or cellular energy stores converges on the formation of this compound. Adenosine monophosphate (AMP) is converted to inosine monophosphate (IMP) or adenosine, which is then converted to hypothis compound. Guanosine monophosphate (GMP) is broken down to guanosine and then to guanine.

Hypothis compound is then oxidized to this compound, and guanine is deaminated to form this compound. The final step in this pathway in humans is the oxidation of this compound to uric acid. This entire terminal oxidative sequence is primarily catalyzed by the enzyme this compound oxidoreductase (XOR).[2][7]

Purine_Catabolism AMP AMP IMP IMP AMP->IMP Inosine Inosine IMP->Inosine Hypothis compound Hypothis compound Inosine->Hypothis compound XOR1 This compound Oxidoreductase Hypothis compound->XOR1 GMP GMP Guanosine Guanosine GMP->Guanosine Guanine Guanine Guanosine->Guanine Guanase Guanine Deaminase Guanine->Guanase This compound This compound XOR2 This compound Oxidoreductase This compound->XOR2 Uric_Acid Uric Acid XOR1->this compound XOR2->Uric_Acid Guanase->this compound

Purine Catabolic Pathway to Uric Acid.
The Purine Salvage Pathway

The purine salvage pathway is an essential recycling mechanism that conserves energy by reusing purine bases to synthesize nucleotides. This compound, along with hypothis compound and guanine, can be salvaged. The key enzyme in the salvage of hypothis compound and guanine is hypothis compound-guanine phosphoribosyltransferase (HPRT).[8][9] This enzyme catalyzes the conversion of hypothis compound and guanine back to their respective mononucleotides, IMP and GMP, using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. While HPRT is the primary enzyme for hypothis compound and guanine salvage, this compound itself is a poor substrate for HPRT and is therefore predominantly channeled towards catabolism.

Purine_Salvage_Pathway cluster_salvage Salvage Pathway cluster_catabolism Catabolic Pathway Hypothis compound Hypothis compound HPRT HPRT Hypothis compound->HPRT Guanine Guanine Guanine->HPRT This compound This compound Catabolism To Catabolism This compound->Catabolism Xanthine_cat This compound PRPP PRPP PRPP->HPRT IMP IMP HPRT->IMP GMP GMP HPRT->GMP Uric_Acid Uric Acid XOR XOR Xanthine_cat->XOR XOR->Uric_Acid

Overview of the Purine Salvage Pathway.

Quantitative Data on Purine Metabolites

The concentrations of this compound and related purine metabolites can vary significantly depending on the biological matrix and the physiological state of the individual. The following tables summarize typical concentrations found in human plasma, urine, and liver tissue.

Table 1: Concentration of Purine Metabolites in Human Plasma

MetaboliteConcentration Range (µmol/L)Notes
This compound0.5 - 2.0[10]
Hypothis compound1.0 - 5.0[10][11]
Uric Acid140 - 430 (female)[3][5]
200 - 510 (male)[3][12]

Table 2: Concentration of Purine Metabolites in Human Urine

MetaboliteExcretion Rate (mg/24h)Concentration Range (mg/L)
This compoundVariable, generally lowLow, increases in xanthinuria[13]
Hypothis compoundVariable, generally lowLow, increases in xanthinuria[13]
Uric Acid250 - 750270 - 360[3][12]

Table 3: Concentration of Purine Metabolites in Human Liver Tissue

MetaboliteConcentration RangeNotes
This compoundIncreased levels in diabetic models[14]
Hypothis compoundIncreased levels in diabetic models[14]
Uric AcidSynthesis primarily occurs in the liver[12]

Table 4: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrateKm (µM)VmaxSource Organism
This compound OxidaseHypothis compound2.46 - 3.681.755 - 1.836 µM/sBovine Milk[15]
This compound4.1 - 6.1481.93 - 1.97 µM/sBovine Milk[15]
HPRTHypothis compoundNormal Km, substrate inhibition observed-Human (variant)
PRPP--Human

Experimental Protocols

Accurate measurement of this compound and the activity of related enzymes is crucial for research and clinical diagnostics. Below are detailed methodologies for key experiments.

Quantification of this compound and Hypothis compound in Biological Samples by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound and hypothis compound.

4.1.1. Sample Preparation (Plasma/Serum)

  • To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₅-Hypothis compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4.1.2. HPLC-MS/MS Conditions

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Monitor specific parent-to-daughter ion transitions for this compound, hypothis compound, and the internal standard.

Assay for this compound Oxidase Activity

This spectrophotometric assay measures the activity of this compound oxidase by monitoring the formation of uric acid from this compound.

4.2.1. Reagents

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

  • Substrate Solution: 150 µM this compound in assay buffer.

  • Enzyme Solution: Purified this compound oxidase or cell/tissue lysate.

4.2.2. Procedure

  • Pipette 180 µL of the substrate solution into a 96-well UV-transparent microplate.

  • Add 20 µL of the enzyme solution to initiate the reaction.

  • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes at 25°C using a microplate reader.

  • The rate of uric acid formation is calculated using the molar extinction coefficient of uric acid at 295 nm (12,200 M⁻¹cm⁻¹).

XO_Assay_Workflow start Start reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->reagents plate Add Substrate to 96-well Plate reagents->plate enzyme_add Add Enzyme Solution to Initiate Reaction plate->enzyme_add read Measure Absorbance at 295 nm (Kinetic Read) enzyme_add->read calculate Calculate Enzyme Activity read->calculate end End calculate->end

Experimental Workflow for this compound Oxidase Assay.
Assay for Hypothis compound-Guanine Phosphoribosyltransferase (HPRT) Activity

This non-radioactive, continuous spectrophotometric assay measures HPRT activity by coupling the production of inosine monophosphate (IMP) to the reduction of NAD⁺.[8]

4.3.1. Reagents

  • Assay Buffer: Tris-HCl buffer with MgCl₂.

  • Substrates: Hypothis compound and PRPP.

  • Coupling Enzymes: IMP dehydrogenase (IMPDH).

  • Co-substrate: NAD⁺.

  • Sample: Cell lysate or purified HPRT.

4.3.2. Procedure

  • Prepare a reaction mixture containing assay buffer, hypothis compound, PRPP, NAD⁺, and IMPDH.

  • Add the sample containing HPRT to the reaction mixture in a 96-well plate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The rate of NADH production is directly proportional to the HPRT activity.

Conclusion

This compound is a cornerstone of purine metabolism, intricately involved in both the degradation and recycling of these vital biomolecules. A thorough understanding of the pathways centered around this compound, supported by robust quantitative data and precise experimental methodologies, is paramount for researchers and drug development professionals. The information and protocols provided in this technical guide serve as a comprehensive resource for advancing our knowledge of purine metabolism and for the development of novel therapeutic strategies targeting associated disorders.

References

An In-depth Technical Guide to Xanthine Biosynthesis and Degradation in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Xanthine, a purine base, occupies a central position in the intricate network of nucleotide metabolism in Escherichia coli. Its biosynthesis and degradation are tightly regulated processes involving multiple enzymatic steps, ensuring a balanced supply of purine nucleotides for essential cellular functions such as DNA and RNA synthesis, energy metabolism, and signaling. This technical guide provides a comprehensive overview of the core pathways of this compound metabolism in E. coli, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic and regulatory networks. Understanding these pathways is crucial for fundamental research in microbial physiology and presents opportunities for the development of novel antimicrobial agents targeting purine metabolism.

This compound Biosynthesis

In E. coli, this compound is primarily synthesized through two main routes: the de novo purine biosynthesis pathway, which builds the purine ring from simpler precursors, and the salvage pathways, which recycle pre-existing purine bases and nucleosides.

De Novo Purine Biosynthesis Pathway

The de novo pathway culminates in the synthesis of inosine monophosphate (IMP), a key precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Xanthosine monophosphate (XMP), the direct precursor to GMP, is formed from IMP. This compound can then be derived from the dephosphorylation of XMP or the deamination of guanine.

The key enzymatic steps leading from IMP to this compound are:

  • IMP Dehydrogenase (GuaB): Catalyzes the NAD+-dependent oxidation of IMP to XMP.

  • GMP Synthetase (GuaA): Catalyzes the amination of XMP to GMP.

  • Guanine Deaminase (GuaD): Catalyzes the hydrolytic deamination of guanine to this compound.[1][2][3]

Salvage Pathways

Salvage pathways provide an energy-efficient alternative to de novo synthesis by utilizing purines from the environment or from nucleic acid turnover. Key enzymes in the salvage pathways leading to this compound formation include:

  • Purine Nucleoside Phosphorylase (DeoD): Catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, to their respective bases (hypothis compound and guanine) and ribose-1-phosphate.

  • Hypothis compound-Guanine Phosphoribosyltransferase (Hpt): Salvages hypothis compound and guanine by converting them to IMP and GMP, respectively.

  • This compound Phosphoribosyltransferase (Xpt): While primarily acting on this compound, it can also salvage guanine and hypothis compound to a lesser extent.[1][4]

This compound Degradation

E. coli can catabolize this compound, particularly under nitrogen-limiting conditions, although it is not a preferred nitrogen source.[1] The primary enzyme responsible for this compound degradation is this compound dehydrogenase.

  • This compound Dehydrogenase (XDH) (xdhA, xdhB, xdhC): This molybdenum-containing enzyme catalyzes the oxidation of hypothis compound to this compound and subsequently this compound to uric acid.[1][5] In E. coli, this enzyme is a complex of three subunits encoded by the xdhA, xdhB, and xdhC genes.[1]

Uric acid can be further degraded to allantoin, although this pathway is considered incomplete in E. coli and does not efficiently support growth as a sole nitrogen source.[1]

Quantitative Data

The following tables summarize the available quantitative data for key enzymes involved in this compound biosynthesis and degradation in Escherichia coli.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism in E. coli

EnzymeGeneSubstrateKm (µM)kcat (s-1)Vmax (nmol/min/mg)Reference
Guanine DeaminaseguaDGuanine153.23.8[2][3]
This compound PhosphoribosyltransferasexptThis compound39--
Guanine2.6--
Hypothis compound167--
Hypothis compound PhosphoribosyltransferasehptHypothis compound-59.0-
Purine Nucleoside PhosphorylasedeoDAdenosine--51,100
Phosphate--66,000
This compound DehydrogenasexdhABCThis compound6612050,000[6]
NAD+160--[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism in E. coli.

Preparation of E. coli Cell-Free Extract

This protocol describes the preparation of a cell-free extract suitable for enzyme activity assays.

  • Bacterial Culture: Inoculate 1 L of Luria-Bertani (LB) broth with a single colony of E. coli K-12 and grow overnight at 37°C with shaking (250 rpm).

  • Cell Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet twice by resuspending in 100 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.5) and centrifuging as above.

  • Cell Lysis: Resuspend the washed cell pellet in 10 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM PMSF). Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off at 200 W).

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which is the cell-free extract. Determine the protein concentration using a standard method such as the Bradford assay.

  • Storage: Aliquot the cell-free extract and store at -80°C until use.

Spectrophotometric Assay of this compound Dehydrogenase (XDH) Activity

This protocol measures the activity of XDH by monitoring the reduction of NAD+.

  • Reaction Mixture: In a 1 mL quartz cuvette, prepare the following reaction mixture:

    • 850 µL of 50 mM Tris-HCl buffer (pH 8.0)

    • 50 µL of 10 mM NAD+

    • 50 µL of 2 mM this compound

  • Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding 50 µL of the E. coli cell-free extract.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer. The increase in absorbance is due to the formation of NADH.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

HPLC Quantification of this compound

This protocol outlines the quantification of this compound in bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC).[7][8][9][10]

  • Sample Preparation:

    • Centrifuge the E. coli culture at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.[8]

  • HPLC System and Column:

    • Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient elution is typically used. For example:

      • Mobile Phase A: 20 mM potassium phosphate buffer (pH 5.5)

      • Mobile Phase B: 100% Methanol

    • Gradient: 0-10 min, 0-20% B; 10-15 min, 20-50% B; 15-20 min, 50-0% B.

  • Detection:

    • Monitor the absorbance at 275 nm using a UV detector.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Inject the prepared samples and standards onto the HPLC system.

    • Determine the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

This compound Biosynthesis Pathways

Xanthine_Biosynthesis cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway PRPP PRPP IMP IMP PRPP->IMP Multiple Steps XMP XMP IMP->XMP GuaB (IMP Dehydrogenase) GMP GMP XMP->GMP GuaA (GMP Synthetase) This compound This compound XMP->this compound Phosphatases Guanine Guanine GMP->Guanine Nucleotidases Guanine->this compound GuaD (Guanine Deaminase) Inosine Inosine Hypothis compound Hypothis compound Inosine->Hypothis compound DeoD (Purine Nucleoside Phosphorylase) Hypothis compound->IMP Hpt (Hypothis compound-Guanine Phosphoribosyltransferase) Hypothis compound->this compound XDH (this compound Dehydrogenase) Guanosine Guanosine Guanosine->Guanine DeoD

Caption: Overview of de novo and salvage pathways for this compound biosynthesis in E. coli.

This compound Degradation Pathway

Xanthine_Degradation Hypothis compound Hypothis compound This compound This compound Hypothis compound->this compound XDH (xdhABC) Uric_Acid Uric_Acid This compound->Uric_Acid XDH (xdhABC) Allantoin Allantoin Uric_Acid->Allantoin Uricase (putative) Further_Degradation Further_Degradation Allantoin->Further_Degradation Allantoinase (putative)

Caption: The enzymatic pathway for the degradation of this compound in E. coli.

Experimental Workflow for XDH Activity Assay

XDH_Assay_Workflow start Start: E. coli Culture harvest Harvest Cells (Centrifugation) start->harvest lyse Cell Lysis (Sonication) harvest->lyse clarify Clarify Lysate (Centrifugation) lyse->clarify extract Collect Cell-Free Extract clarify->extract assay Spectrophotometric Assay: - Add Extract to Reaction Mix (this compound, NAD+) - Monitor NADH production at 340 nm extract->assay calculate Calculate XDH Activity assay->calculate

Caption: Step-by-step workflow for the spectrophotometric assay of XDH activity.

Regulatory Network of Purine Metabolism by PurR

PurR_Regulation cluster_genes Target Genes PurR PurR Repressor pur_operon pur Operon (De Novo Synthesis) PurR->pur_operon Represses guaBA guaBA (GMP Synthesis) PurR->guaBA Represses deoD deoD (Salvage) PurR->deoD Represses Hypothis compound Hypothis compound Hypothis compound->PurR Co-repressor Guanine Guanine Guanine->PurR Co-repressor

Caption: The regulatory role of the PurR repressor in E. coli purine metabolism.[11][12][13][14][15]

References

Xanthine: A Comprehensive Technical Guide on its Physicochemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine, a purine base, is a pivotal molecule in nucleic acid metabolism and various physiological processes.[1] It serves as a precursor to uric acid and is structurally related to the widely recognized methylxanthines: caffeine, theophylline, and theobromine.[2] A thorough understanding of its physicochemical properties and structure is fundamental for researchers in medicinal chemistry, pharmacology, and drug development, as these characteristics intrinsically govern its biological activity, solubility, and formulation potential. This technical guide provides an in-depth analysis of the core physicochemical properties and structural features of this compound, complete with detailed experimental methodologies and visual representations of its key signaling pathways.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for the design of this compound-based therapeutics. These properties are summarized in the table below.

PropertyValueReference
IUPAC Name 3,7-dihydropurine-2,6-dione
Chemical Formula C₅H₄N₄O₂[3]
Molecular Weight 152.11 g/mol [3]
Melting Point > 300 °C (decomposes)[3]
Boiling Point Decomposes
Water Solubility 69 mg/L (at 16 °C)[3]
pKa₁ 7.53[3]
pKa₂ 9.95 (Uncertain)[4][5]
LogP (Octanol-Water Partition Coefficient) -0.73[3]

Structure of this compound

Tautomerism

This compound exists in several tautomeric forms due to the migration of protons between the nitrogen and oxygen atoms of the purine ring. The two most predominant diketo tautomers are the N(7)H and N(9)H forms.[6][7] Computational studies have indicated that the N(7)H tautomer is generally more stable than the N(9)H tautomer.[7] The specific tautomeric form present can be influenced by the solvent environment and is critical for its interaction with enzymes and receptors.[8]

Crystal Structure

The crystal structure of this compound has been elucidated and reveals a layered structure characterized by planar hydrogen-bonded sheets.[9][10] Within these sheets, this compound molecules form dimers through N(9)-H···O=C(6) hydrogen bonds.[10] The layers are held together by van der Waals forces.[11] This organized, hydrogen-bonded network contributes to this compound's high melting point and low aqueous solubility.[12]

Key Signaling Pathways Involving this compound

This compound plays a significant role in two primary biological pathways: purine metabolism and the modulation of adenosine receptor signaling.

Purine Metabolism

This compound is a key intermediate in the catabolism of purines.[1] It is formed from hypothis compound by the enzyme this compound oxidase and is subsequently oxidized by the same enzyme to produce uric acid.[13] This pathway is a critical component of nucleic acid turnover.

Purine_Metabolism cluster_purine Purine Catabolism AMP AMP IMP IMP AMP->IMP Hypothis compound Hypothis compound IMP->Hypothis compound This compound This compound Hypothis compound->this compound This compound Oxidase Uric_Acid Uric Acid This compound->Uric_Acid This compound Oxidase Guanine Guanine Guanine->this compound Guanine Deaminase Guanosine Guanosine Guanosine->Guanine GMP GMP GMP->Guanosine

Purine Metabolism Pathway
Adenosine Receptor Antagonism and cAMP Signaling

This compound and its derivatives, particularly methylxanthines like caffeine and theophylline, are well-known antagonists of adenosine receptors (A1, A2A, A2B, and A3).[14][15] Adenosine, a neuromodulator, typically exerts its effects by binding to these G protein-coupled receptors. For instance, activation of the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[16] By blocking these receptors, xanthines inhibit the effects of adenosine, thereby modulating downstream signaling cascades, including the cAMP pathway. This antagonism is the basis for the stimulant effects of many this compound derivatives.[17]

Adenosine_Receptor_Antagonism cluster_signaling cAMP Signaling Pathway This compound This compound Adenosine_Receptor Adenosine Receptor (e.g., A2A) This compound->Adenosine_Receptor Blocks Adenosine Adenosine Adenosine->Adenosine_Receptor Activates G_Protein G Protein (Gs) Adenosine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates

Adenosine Receptor Antagonism by this compound

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the aqueous solubility of this compound.

Solubility_Workflow start Start step1 Add excess this compound to a known volume of distilled water in a flask. start->step1 step2 Seal the flask and place in a shaking incubator at a constant temperature (e.g., 25 °C). step1->step2 step3 Equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. step2->step3 step4 Withdraw an aliquot of the supernatant. Filter to remove undissolved solid. step3->step4 step5 Dilute the filtrate with a known volume of a suitable solvent (e.g., 0.1 M NaOH). step4->step5 step6 Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance. step5->step6 step7 Calculate the concentration using a pre-determined calibration curve. step6->step7 end End step7->end

Workflow for Solubility Determination

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of distilled water in a sealed flask.

  • Equilibration: Place the flask in a shaking water bath maintained at a constant temperature (e.g., 25 °C) and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any suspended solid particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent in which this compound is freely soluble (e.g., 0.1 M NaOH). Measure the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the aqueous solubility from the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of a compound.

pKa_Workflow start Start step1 Dissolve a known amount of this compound in a suitable solvent (e.g., water with a small amount of co-solvent if needed). start->step1 step2 Place the solution in a thermostated vessel and immerse a calibrated pH electrode. step1->step2 step3 Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH). step2->step3 step4 Record the pH of the solution after each incremental addition of the titrant. step3->step4 step5 Plot the pH versus the volume of titrant added. step4->step5 step6 Determine the equivalence point(s) from the inflection point(s) of the titration curve. step5->step6 step7 Calculate the pKa value(s) from the pH at the half-equivalence point(s). step6->step7 end End step7->end

Workflow for pKa Determination

Methodology:

  • Solution Preparation: Dissolve an accurately weighed amount of this compound in a known volume of purified water. Due to its low solubility, a co-solvent such as a small amount of dimethyl sulfoxide (DMSO) may be necessary, with appropriate corrections made to the final pKa value.

  • Titration Setup: Place the this compound solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a stirrer into the solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve. For a diprotic acid like this compound, two inflection points and two pKa values may be observed.

Conclusion

This compound's physicochemical properties, including its limited aqueous solubility and amphiprotic nature, are direct consequences of its molecular structure, characterized by extensive hydrogen bonding and tautomerism. These features are paramount in dictating its biological fate and activity. As a central player in purine metabolism and a modulator of adenosine signaling, this compound and its derivatives continue to be of significant interest in pharmacology and drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers seeking to further explore the multifaceted nature of this important purine base.

References

The Historical Odyssey and Biochemical Centrality of Xanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of xanthine, a pivotal molecule in purine metabolism. From its initial discovery in the 19th century to its current significance in clinical diagnostics and pharmacology, this document outlines the historical context, biochemical roles, and analytical methodologies associated with this purine base. Detailed experimental protocols and visual representations of key pathways are included to offer a comprehensive resource for professionals in the life sciences.

A Historical Perspective: The Discovery of this compound

The story of this compound is intertwined with the early days of organic chemistry and the study of biological molecules. While a specific singular "discovery" event is not as sharply defined as for some other molecules, its identification emerged from the study of urinary calculi (kidney stones) and bodily fluids in the 19th century. Early chemists, through meticulous isolation and characterization from these natural sources, identified a group of related nitrogenous compounds which they termed "xanthic bases" or "purine bodies."

Initially found as a rare component of urinary stones, this compound's presence was a curiosity. It was through the foundational work on the degradation products of nucleic acids by pioneers like Albrecht Kossel in the late 19th century that the structural relationships between this compound, guanine, hypothis compound, and uric acid were elucidated. This laid the groundwork for understanding its central role in the intricate web of purine metabolism.

The Biochemical Significance of this compound

This compound (3,7-dihydropurine-2,6-dione) occupies a crucial junction in the catabolism of purine nucleotides. Its significance stems from its role as a direct precursor to uric acid and as an intermediate in the breakdown of other purines.

A Central Intermediate in Purine Catabolism

Purine nucleotides, the building blocks of DNA and RNA, are degraded through a series of enzymatic steps. This compound is formed via two primary routes:

  • From Hypothis compound: Hypothis compound, a product of adenosine and inosine monophosphate degradation, is oxidized to this compound. This reaction is catalyzed by the enzyme This compound oxidoreductase (XOR) .[1][2]

  • From Guanine: Guanine, derived from guanosine monophosphate, is deaminated by the enzyme guanine deaminase to form this compound directly.[3]

These pathways converge on this compound, positioning it as the penultimate metabolite before the final product, uric acid.

The Gateway to Uric Acid Formation

The conversion of this compound to uric acid is the final step in purine degradation in humans and higher primates.[4] This irreversible oxidation is also catalyzed by this compound oxidoreductase.[1][5] The activity of this enzyme is a critical control point in uric acid production.[6]

Purine_Catabolism

Pathophysiological Implications

Dysregulation of this compound metabolism is implicated in several clinical conditions:

  • Hyperuricemia and Gout: Overactivity of this compound oxidase or an oversupply of purine precursors leads to excessive uric acid production.[6] When uric acid levels in the blood exceed its solubility, it can crystallize in joints, causing the painful inflammatory condition known as gout.[7] this compound and hypothis compound levels are often elevated in gout patients, even those with normal uric acid levels, suggesting their potential as diagnostic biomarkers.[8]

  • Xanthinuria: This rare genetic disorder is characterized by a deficiency in this compound oxidase activity.[5] The inability to convert this compound to uric acid results in high levels of this compound in the blood and urine. Because this compound is the least soluble of the purines excreted in urine, this can lead to the formation of this compound kidney stones (urolithiasis) and potential renal failure.[9]

  • Lesch-Nyhan Syndrome: This X-linked recessive disorder is caused by a deficiency of the enzyme hypothis compound-guanine phosphoribosyltransferase (HPRT), a key enzyme in the purine salvage pathway.[10] The defect leads to a massive overproduction of purines, resulting in increased breakdown to hypothis compound, this compound, and ultimately, uric acid.[11] Treatment with allopurinol, a this compound oxidase inhibitor, can paradoxically increase the risk of this compound stone formation by shunting the metabolic flux towards this compound accumulation.[9][12]

This compound Derivatives: Pharmacology and Therapeutics

Derivatives of this compound, particularly methylated xanthines (methylxanthines), are a class of alkaloids with significant pharmacological effects.[3]

  • CNS Stimulation: Compounds like caffeine (1,3,7-trimethylthis compound), theophylline (1,3-dimethylthis compound), and theobromine (3,7-dimethylthis compound) are well-known central nervous system stimulants.[13][14]

  • Mechanism of Action: Their effects are primarily mediated through two mechanisms:

    • Adenosine Receptor Antagonism: Xanthines structurally resemble adenosine and act as competitive antagonists at adenosine receptors. By blocking the inhibitory effects of adenosine, they increase neuronal firing and the release of neurotransmitters like dopamine and norepinephrine.[13][15]

    • Phosphodiesterase (PDE) Inhibition: Xanthines are non-selective inhibitors of phosphodiesterase enzymes, which are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][16] Inhibition of PDEs leads to increased intracellular levels of these second messengers, resulting in effects like smooth muscle relaxation (bronchodilation) and cardiac stimulation.[14][16]

Xanthine_MoA

Quantitative Data Summary

The concentration of this compound in biological fluids is a critical parameter for diagnosing and managing metabolic disorders.

ParameterBiological FluidNormal RangePathological Range (Condition)Reference(s)
Concentration Serum/Plasma~0.5 - 1.5 µmol/L> 30 µmol/L (Xanthinuria)
Urine~50 - 150 µmol/24h> 600 µmol/24h (Xanthinuria, Lesch-Nyhan)[17]
Physicochemical Molar Mass152.11 g/mol N/AN/A
Properties Solubility in Water1 g / 14,500 mL (at 16°C)N/AN/A

Note: Reference ranges can vary slightly between laboratories and analytical methods.

Key Experimental Protocols

The quantification of this compound requires sensitive and specific analytical methods due to its low concentration in biological samples, especially relative to uric acid.

Protocol: this compound Quantification by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the simultaneous determination of purine metabolites.[18][19]

Objective: To separate and quantify this compound, hypothis compound, and uric acid in a serum sample.

Methodology:

  • Sample Preparation:

    • Collect 1 mL of whole blood and allow it to clot. Centrifuge at 3000 x g for 10 minutes to separate the serum.

    • To 200 µL of serum, add 200 µL of 0.6 M perchloric acid to precipitate proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube. Neutralize the extract by adding potassium bicarbonate.

    • Centrifuge again to pellet the potassium perchlorate precipitate.

    • Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution using a buffer such as 50 mM ammonium dihydrogen phosphate (pH adjusted to 6.0) with a small percentage of an organic modifier like methanol.[18][19]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Temperature: Ambient or controlled at 25°C.

  • Detection:

    • UV detector set to a wavelength of 254 nm. This compound, hypothis compound, and uric acid all absorb light at this wavelength.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations for this compound, hypothis compound, and uric acid.

    • Run the standards through the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow

Protocol: Enzymatic Spectrophotometric Assay for this compound

This method relies on the specific enzymatic conversion of this compound to uric acid by this compound oxidase, which results in a measurable change in UV absorbance.[20][21]

Objective: To determine the total oxypurine (this compound + hypothis compound) content in a urine sample.

Principle: this compound oxidase converts both hypothis compound and this compound into uric acid. Uric acid has a distinct absorbance maximum around 293 nm, while its precursors do not. The increase in absorbance at this wavelength is directly proportional to the amount of uric acid produced and, therefore, to the initial amount of this compound and hypothis compound present.

Methodology:

  • Sample Preparation:

    • Collect a 24-hour urine sample.

    • Dilute the urine sample appropriately with a buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to ensure the final absorbance change falls within the linear range of the spectrophotometer.

  • Assay Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing the diluted urine sample and buffer.

    • Place the cuvette in a spectrophotometer and measure the initial absorbance at 293 nm (A_initial). This serves as the baseline reading.

    • Initiate the reaction by adding a known amount of high-purity this compound oxidase solution to the cuvette.

    • Mix thoroughly and immediately begin monitoring the absorbance at 293 nm over time.

    • Allow the reaction to proceed to completion (i.e., until the absorbance value stabilizes). Record the final absorbance (A_final).

  • Calculation:

    • Calculate the change in absorbance: ΔA = A_final - A_initial.

    • Use the Beer-Lambert law (A = εcl) to determine the concentration of uric acid produced. The molar extinction coefficient (ε) for uric acid at 293 nm is approximately 12,500 L·mol⁻¹·cm⁻¹.

    • Concentration (mol/L) = ΔA / (ε * l), where l is the path length of the cuvette (typically 1 cm).

    • The calculated concentration represents the total initial concentration of this compound and hypothis compound in the diluted sample.

    • Adjust the final value based on the initial dilution factor to determine the concentration in the original urine sample.

Note: To differentiate between this compound and hypothis compound, more complex differential spectrophotometric methods can be employed that exploit subtle differences in their spectra and reaction kinetics.[22][23]

Conclusion

From its humble discovery as a component of urinary stones, this compound has been revealed as a molecule of profound biochemical importance. As the crossroads of purine catabolism, its metabolism is critical for maintaining physiological homeostasis. The study of this compound and its associated enzymes has provided invaluable insights into diseases like gout and rare genetic disorders such as xanthinuria and Lesch-Nyhan syndrome. Furthermore, the pharmacological manipulation of pathways involving this compound and its derivatives continues to be a fruitful area for drug development, from common stimulants to therapies for respiratory and neurodegenerative diseases. The analytical methods detailed herein provide the essential tools for researchers to continue exploring the multifaceted roles of this pivotal purine in health and disease.

References

Xanthine as a Potential Biomarker for Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including cardiovascular, metabolic, and neurodegenerative disorders. The identification of reliable biomarkers is crucial for diagnostics, prognostics, and the evaluation of therapeutic interventions. This technical guide explores the role of xanthine, a purine metabolite, as a potential biomarker for oxidative stress. Its position as a direct substrate for the ROS-producing enzyme this compound Oxidoreductase (XOR) provides a strong mechanistic link to oxidative stress, making it a compelling candidate for further investigation and clinical application.

The Biochemical Nexus: Purine Catabolism and ROS Production

This compound is a key intermediate in the purine degradation pathway. This pathway catabolizes purine nucleotides (adenosine monophosphate - AMP, and guanosine monophosphate - GMP) into the final product, uric acid. The central enzyme in this process is this compound Oxidoreductase (XOR), a metalloflavoenzyme that exists in two interconvertible forms:

  • This compound Dehydrogenase (XDH): This form predominates under normal physiological conditions and uses NAD+ as an electron acceptor.

  • This compound Oxidase (XO): Under conditions such as hypoxia, ischemia, or inflammation, XDH can be converted to the XO form.[1] This form utilizes molecular oxygen (O₂) as an electron acceptor, leading to the generation of significant amounts of ROS, specifically superoxide anion (O₂•⁻) and hydrogen peroxide (H₂O₂).[2][3][4]

The final two steps of purine catabolism, catalyzed by XOR, are the primary source of ROS from this pathway:

  • Hypothis compound is oxidized to this compound.

  • This compound is oxidized to uric acid.[5][6]

This direct production of ROS during the formation of uric acid is the fundamental reason why the activity of XOR and the levels of its substrates, hypothis compound and this compound, are considered indicators of oxidative stress.[1][7]

Purine_Catabolism substance substance enzyme enzyme ros ros AMP AMP IMP IMP AMP->IMP Inosine Inosine IMP->Inosine Hypothis compound Hypothis compound Inosine->Hypothis compound This compound This compound Hypothis compound->this compound XOR UricAcid Uric Acid This compound->UricAcid XOR GMP GMP Guanosine Guanosine GMP->Guanosine Guanine Guanine Guanosine->Guanine Guanine->this compound XOR This compound Oxidoreductase (XOR) ROS ROS (O₂•⁻, H₂O₂) XOR->ROS O₂ → H₂O₂

Caption: Purine catabolism pathway leading to ROS production.

This compound as a Biomarker: Mechanism and Clinical Significance

The utility of this compound as a biomarker stems from its enzyme, XOR, acting as a significant source of ROS. Elevated XOR activity is linked to numerous pathologies characterized by oxidative stress, including cardiovascular disease, chronic kidney disease, metabolic syndrome, and prostate cancer.[1][4][8][9][10] Therefore, increased XOR activity or elevated concentrations of its substrate, this compound, can serve as a proxy measure for heightened ROS production.

While uric acid itself has antioxidant properties in the plasma, its enzymatic production is a pro-oxidant process.[6] Furthermore, intracellularly, uric acid can exhibit pro-oxidant effects.[11] This paradox highlights the importance of examining the upstream components of the pathway, like this compound and XOR activity, to get a clearer picture of oxidative stress status.

Biomarker_Logic condition condition process process enzyme enzyme biomarker biomarker outcome outcome Patho Pathophysiological Stimuli (e.g., Hypoxia, Inflammation) XOR_up Upregulation of This compound Oxidoreductase (XOR) Patho->XOR_up This compound This compound Levels XOR_up->this compound Substrate for XOR_act XOR Activity XOR_up->XOR_act Results in ROS Increased ROS Production XOR_act->ROS Catalyzes Stress Oxidative Stress & Tissue Damage ROS->Stress

Caption: Rationale for this compound/XOR as oxidative stress biomarkers.

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from various studies, highlighting the differences in this compound concentrations and XOR activity between patient cohorts and healthy controls.

Table 1: this compound and Hypothis compound Concentrations in Human Plasma

ConditionPatient Group (Mean ± SD or Median [Range])Healthy Controls (Mean ± SD or Median [Range])Fold ChangeReference
Obstructive Sleep Apnea5.38 ± 5.11 µM1.23 ± 0.42 µM~4.4x[9]
Type 2 Diabetes0.71 µM [0.60–0.86]**Not Provided-[6]
Hereditary XanthinuriaMarkedly ElevatedNormal-[12]

*Combined Hypothis compound/Xanthine levels. **Median [Interquartile Range].

Table 2: this compound Oxidoreductase (XOR) Activity in Disease States

ConditionPatient GroupHealthy ControlsKey FindingReference
Prostate CancerTumor TissueHealthy Prostate TissueSignificantly higher XO activity in tumor tissue (p < 0.001).[2]
Type 2 Diabetes20.3 ± 8.6 U/L (without Neuropathy) 27.5 ± 10.6 U/L (with Neuropathy)5.7 ± 2.4 U/LSignificantly higher XO activity in T2DM patients vs controls.[2]
Chronic Kidney Disease (CKD) & Hemodialysis (HD)Elevated in HD vs CKD & ControlsLower than patient groupsXO activity was an independent predictor of cardiovascular events.[8][10]
Chronic Obstructive Pulmonary Disease (COPD)Epithelial Lining FluidHealthy SubjectsXO activity was significantly increased in COPD patients.[13]
Acute Ischemic StrokeSerumHealthy ControlsSerum XO level was significantly higher in the AIS group (P < 0.05).[14]
Parkinson's DiseaseSerumOther Neurological DiseasesSerum XO activity was markedly upregulated in PD patients.[1][15]
Cardiovascular Disease RiskHigh FRS QuartileLow FRS QuartileHighest quartile of XOR activity was associated with high CVD risk.[5][16]

Experimental Protocols

Accurate quantification of this compound and XOR activity is paramount. Below are detailed methodologies for key experimental approaches.

Protocol 1: Quantification of this compound by HPLC

This method allows for the sensitive and specific measurement of this compound and other purines in biological samples.

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. This compound is separated from other components in the sample matrix and quantified using a UV or electrochemical detector.

Methodology:

  • Sample Preparation (Plasma/Serum):

    • Collect blood in heparinized or EDTA tubes. Centrifuge immediately at 2,000 x g for 10 min at 4°C to obtain plasma.

    • To precipitate proteins, add 2 volumes of cold 0.6 M perchloric acid or acetonitrile to 1 volume of plasma.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of a buffer and an organic solvent. A common mobile phase is 0.05 M potassium phosphate buffer (pH 5.5) with 5-10% methanol.

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Detection: UV detector set at 260-280 nm.

    • Quantification: Create a standard curve using known concentrations of this compound. Calculate sample concentrations by comparing their peak areas to the standard curve.

HPLC_Workflow start Biological Sample (Plasma, Urine) prep Sample Prep (Deproteinization, Filtration) start->prep hplc HPLC System (C18 Column, Mobile Phase) prep->hplc detect UV Detection (260-280 nm) hplc->detect quant Quantification (vs. Standard Curve) detect->quant end This compound Concentration quant->end

Caption: Experimental workflow for HPLC-based this compound quantification.
Protocol 2: Fluorometric/Colorimetric Assay for this compound/Hypothis compound

Commercial kits provide a high-throughput method for measuring total this compound and hypothis compound.

Principle: In the presence of this compound oxidase (XO), hypothis compound is converted to this compound, and then this compound is oxidized to uric acid and hydrogen peroxide (H₂O₂). The H₂O₂ is detected by a probe that generates a fluorescent or colorimetric signal in the presence of horseradish peroxidase (HRP). The total concentration is determined by comparing the signal to a this compound standard curve.

Methodology (based on a generic commercial kit):

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer by diluting the provided 10X stock.

    • Prepare a this compound Standard stock solution and generate a standard curve by serial dilution (e.g., 0 µM to 20 µM for fluorometric assay).

  • Sample Preparation:

    • Centrifuge serum, plasma, or urine samples at 10,000 x g for 5 minutes to remove particulates.

    • For cell/tissue lysates, homogenize in cold assay buffer and centrifuge to collect the supernatant.

  • Assay Procedure:

    • Add 50 µL of standards and samples to separate wells of a 96-well microplate.

    • Prepare a Reaction Mix containing Assay Buffer, Fluorometric/Colorimetric Probe, HRP, and this compound Oxidase.

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 570 nm) using a microplate reader.

  • Calculation:

    • Subtract the blank (0 µM standard) reading from all other readings.

    • Plot the standard curve and determine the concentration of this compound/hypothis compound in the samples from the curve.

Protocol 3: Spectrophotometric Assay for this compound Oxidase Activity

This assay directly measures the enzymatic activity of XO in biological samples.

Principle: The activity of XO is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate this compound.

Methodology:

  • Sample Preparation (Serum/Lysates):

    • Prepare samples as described in Protocol 4.2. Ensure samples are kept on ice.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.5.

    • Substrate Solution: Prepare a solution of this compound (e.g., 150 µM) in the assay buffer. It may be necessary to use a minimal amount of NaOH to dissolve the this compound initially before adjusting the pH.

  • Assay Procedure:

    • In a UV-transparent 96-well plate or cuvette, add the sample (e.g., 20 µL of lysate or serum).

    • Add assay buffer to a final volume of 180 µL.

    • Initiate the reaction by adding 20 µL of the this compound substrate solution.

    • Immediately measure the absorbance at 295 nm in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔOD/min).

    • Calculate the XO activity using the Beer-Lambert law and the molar extinction coefficient of uric acid at 295 nm (ε = 12,200 M⁻¹cm⁻¹).

    • Activity (U/L) = (ΔOD/min * Total Volume) / (ε * Sample Volume * Path Length). One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of uric acid per minute.

XO_Assay_Workflow start Biological Sample (Serum, Lysate) mix Combine Sample, Buffer, & this compound (Substrate) start->mix measure Kinetic Reading (Spectrophotometer at 295 nm) mix->measure calc Calculate Rate (ΔAbs/min) measure->calc end This compound Oxidase Activity (U/L) calc->end

Caption: Workflow for spectrophotometric XO activity assay.

Conclusion and Future Directions

The biochemical role of this compound as a direct precursor in the ROS-generating XOR-catalyzed reaction provides a robust mechanistic foundation for its use as a biomarker for oxidative stress. Clinical data consistently show elevated XOR activity in a range of diseases underpinned by oxidative damage. The analytical methods for quantifying both this compound and XOR activity are well-established, sensitive, and adaptable to high-throughput screening.

While promising, further research is required to establish definitive clinical reference ranges for this compound across diverse populations and to validate its diagnostic and prognostic power in large-scale prospective studies. Comparing its performance against other established oxidative stress biomarkers will also be critical. Nevertheless, this compound and its associated enzyme, XOR, represent a highly promising axis for advancing our understanding and clinical management of oxidative stress-related diseases.

References

Beyond Purine Metabolism: A Technical Guide to the Diverse Biological Functions of Xanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine, a purine base historically viewed as a simple intermediate in the catabolism of purines to uric acid, is emerging as a multifaceted signaling molecule with significant biological roles that extend far beyond this metabolic pathway. This technical guide provides an in-depth exploration of these functions, focusing on its interactions with key enzyme systems and its role in cellular signaling. For drug development professionals and researchers, understanding these alternative functions is crucial for identifying novel therapeutic targets and developing new pharmacological agents. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's functions, and visualizes the complex signaling pathways involved.

This compound as a Signaling Molecule: Adenosine Receptor Antagonism and Phosphodiesterase Inhibition

This compound and its methylated derivatives, such as caffeine, theophylline, and theobromine, are well-established as neurologically active compounds. Their primary mechanisms of action in the central nervous system and other tissues involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

Xanthines act as competitive antagonists at A1 and A2A adenosine receptors, blocking the effects of the endogenous inhibitory neuromodulator adenosine.[1][2] This antagonism leads to increased neuronal firing and the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, resulting in the characteristic stimulant effects of these compounds.[1]

Quantitative Data: Adenosine Receptor Binding Affinity

The binding affinities (Ki) of this compound and its derivatives for various adenosine receptor subtypes are summarized in the table below.

CompoundReceptor SubtypeKi (nM)Species
1-Propylthis compoundHuman A2B360Human
3-Propylthis compound (Enprofylline)Human A2B4,730Human
3,7-Dimethyl-1-propargylthis compound (DMPX)A2A/A2BPotent, low A1 selectivity-
1-Allyl-3-methyl-8-phenylthis compoundHuman A2B37Human
Fluorinated this compound Derivative 5Human A2B9.97 ± 0.86Human
Fluorinated this compound Derivative 6Human A2B12.3 ± 3.6Human

Table 1: Binding affinities of selected this compound derivatives for adenosine receptors. Data compiled from multiple sources.[2][3][4]

Phosphodiesterase (PDE) Inhibition

This compound derivatives can non-selectively inhibit cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] By inhibiting PDEs, xanthines increase intracellular levels of cAMP and cGMP, leading to a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and modulation of inflammatory processes.[7][8]

Quantitative Data: Phosphodiesterase Inhibition

The inhibitory concentrations (IC50) of various this compound derivatives against different PDE isoforms are presented below.

CompoundPDE IsoformIC50 (µM)
PropentofyllinePDE II (cGMP-stimulated)20
8-amino-1,3-bis(cyclopropylmethyl)-xanthine derivativePDE Va0.14
8-amidino-1,3-bis(cyclopropylmethyl)-xanthine derivativePDE Va0.05

Table 2: Inhibitory concentrations of selected this compound derivatives for phosphodiesterase isoforms. Data compiled from multiple sources.[9][10]

Signaling Pathway: Adenosine A1 Receptor

Adenosine_A1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R Adenosine A1 Receptor Gi Gi/o Protein A1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gi->PLC Activation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Release from intracellular stores This compound This compound (Antagonist) This compound->A1R Blocks Binding Adenosine Adenosine (Agonist) Adenosine->A1R

Adenosine A1 receptor signaling pathway and this compound antagonism.

Signaling Pathway: Adenosine A2A Receptor

Adenosine_A2A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation This compound This compound (Antagonist) This compound->A2AR Blocks Binding Adenosine Adenosine (Agonist) Adenosine->A2AR

Adenosine A2A receptor signaling pathway and this compound antagonism.

The Role of this compound in Oxidative Stress: this compound Oxidase Activity

This compound is a direct substrate for the enzyme this compound oxidase (XO), which catalyzes its oxidation to uric acid. This reaction is a significant source of reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[11] Under pathological conditions such as ischemia-reperfusion injury, the activity of this compound oxidase is upregulated, leading to increased oxidative stress and cellular damage.[11]

Quantitative Data: this compound Oxidase Kinetics

The kinetic parameters for the enzymatic conversion of this compound to uric acid by this compound oxidase are crucial for understanding its contribution to both normal purine metabolism and pathological ROS production.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound--8.78 (at 50 µM quercetin)
Hypothis compound---

Table 3: Kinetic parameters of this compound oxidase. Note: Specific Km and kcat values for this compound were not consistently found across the searched literature, but the effect of inhibitors on the overall catalytic efficiency (kcat/Km) is documented. Data from multiple sources.[12][13][14]

Signaling Pathway: this compound Oxidase and Nitric Oxide Synthase Crosstalk

XO_NOS_Crosstalk cluster_XO This compound Oxidase Pathway cluster_NOS Nitric Oxide Synthase Pathway cluster_interaction Interaction & Effects This compound This compound XO This compound Oxidase (XO) This compound->XO UricAcid Uric Acid XO->UricAcid O2_minus O₂⁻ (Superoxide) XO->O2_minus produces Peroxynitrite ONOO⁻ (Peroxynitrite) O2_minus->Peroxynitrite MyocardialEfficiency Myocardial Mechanoenergetic Coupling O2_minus->MyocardialEfficiency impairs L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO NO (Nitric Oxide) NOS->NO produces NO->Peroxynitrite NO->MyocardialEfficiency enhances OxidativeStress Oxidative Stress & Cellular Damage Peroxynitrite->OxidativeStress XO_Assay_Workflow start Start prep_plate Prepare 96-well Plate: Add 50 µL Inhibitor/Sample start->prep_plate add_buffer Add 30 µL Phosphate Buffer prep_plate->add_buffer add_enzyme Add 40 µL This compound Oxidase add_buffer->add_enzyme pre_incubate Pre-incubate 15 min at 25°C add_enzyme->pre_incubate start_reaction Initiate Reaction: Add 60 µL this compound pre_incubate->start_reaction measure_abs Measure Absorbance at 295 nm (Every minute for 15-30 min) start_reaction->measure_abs analyze Data Analysis: Calculate Reaction Rate (Slope) measure_abs->analyze end End analyze->end

References

A Technical Guide to the Natural Plant Sources and Dietary Intake of Xanthine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Xanthine and its Methylated Derivatives

This compound is a purine base that serves as a fundamental precursor in the metabolic pathways of nucleotides.[1][2] In the context of dietary sources and physiological effects, this compound itself is less significant than its methylated derivatives, collectively known as methylxanthines. These alkaloids are secondary metabolites produced by a number of plant species.[1] The most prominent dietary methylxanthines are caffeine (1,3,7-trimethylthis compound), theobromine (3,7-dimethylthis compound), and theophylline (1,3-dimethylthis compound).[3]

These compounds are widely consumed globally through beverages and foods derived from these plants, such as coffee, tea, and chocolate.[4][5] Methylxanthines are of significant interest to researchers and pharmaceutical professionals due to their broad spectrum of pharmacological effects, including central nervous system stimulation, respiratory stimulation, and diuretic properties.[5][6] Their activity is primarily attributed to mechanisms like the antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes.[6] This guide provides a detailed overview of the primary plant sources of these compounds, their biosynthetic pathways, quantitative dietary intake levels, and the standard methodologies for their analysis.

Primary Natural Plant Sources of Methylxanthines

Methylxanthines are synthesized in considerable amounts by a limited number of plant species, spanning nearly 100 species across 13 orders.[1][7] The most significant sources for human consumption are detailed below.

  • Coffee (Coffea spp.): The beans of Coffea arabica and Coffea canephora (robusta) are the world's primary source of caffeine. Caffeine content in coffee beans typically ranges from 0.4% to 2.4% by dry weight.[1]

  • Tea (Camellia sinensis): The leaves of the tea plant are a major source of caffeine and also contain smaller amounts of theophylline and theobromine.[1][4] Young tea leaves can have a caffeine content of 2%–3% by dry weight.[1]

  • Cacao (Theobroma cacao): Cacao beans are the principal source of theobromine, with caffeine present in smaller quantities.[7][8] Roasted cacao beans are processed to produce cocoa and chocolate.

  • Yerba Maté (Ilex paraguariensis): The leaves of this South American tree are used to make a popular infusion. They contain significant levels of caffeine and smaller amounts of theobromine.[7][9]

  • Guaraná (Paullinia cupana): The seeds of this climbing plant, native to the Amazon basin, contain a higher concentration of caffeine than coffee beans, often used in energy drinks.[1][10]

  • Kola Nut (Cola acuminata and Cola nitida): Native to Africa, these nuts are chewed for their stimulant effects and are famously used in cola soft drinks. They contain both caffeine and theobromine.[1][3]

Biosynthesis of this compound Alkaloids in Plants

The production of methylxanthines in plants is a specialized branch of the purine metabolic pathway. These compounds are derived from purine nucleotides, with xanthosine serving as the key intermediate.[7] The biosynthetic network involves a series of methylation steps, and different plant genera have evolved convergent pathways to produce caffeine.[10][11]

The core pathway begins with the conversion of purine nucleotides to xanthosine, which is then converted to this compound. From this compound, a series of N-methyltransferase enzymes catalyze the addition of methyl groups from the donor S-adenosyl-L-methionine (SAM).[12] There are multiple potential routes from this compound to caffeine, with different intermediates being favored in different species.[11]

  • In Coffee (Coffea) , the primary pathway proceeds via 7-methylxanthosine → 7-methylthis compound → theobromine → caffeine.[11]

  • In Tea (Camellia) , the pathway is thought to be similar to coffee, also utilizing theobromine as the direct precursor to caffeine.[11]

  • In Cacao (Theobroma) , the major route appears to be this compound → 3-methylthis compound → theobromine.[11] The final step to caffeine is less prominent.

  • In Citrus , theophylline is the major dimethylthis compound intermediate, following the path this compound → 3-methylthis compound → theophylline → caffeine.[11]

Plant_Biosynthesis cluster_purine Purine Nucleotide Metabolism cluster_methylation Methylation Pathways Purine_Nucleotides Purine_Nucleotides Xanthosine Xanthosine Purine_Nucleotides->Xanthosine Multiple Steps This compound This compound Xanthosine->this compound Xanthosine Nucleosidase M7X 7-methylthis compound This compound->M7X N7-MT (Coffee, Tea) This compound->M7X M3X 3-methylthis compound This compound->M3X N3-MT (Cacao, Citrus) This compound->M3X Theobromine Theobromine (3,7-dimethylthis compound) M7X->Theobromine N3-MT (Coffee, Tea) M3X->Theobromine N7-MT (Cacao) Theophylline Theophylline (1,3-dimethylthis compound) M3X->Theophylline N1-MT (Citrus) Caffeine Caffeine (1,3,7-trimethylthis compound) Theobromine->Caffeine N1-MT (Coffee, Tea) Theophylline->Caffeine N7-MT (Citrus)

Caption: Convergent biosynthetic pathways of caffeine in plants.

Quantitative Data on Methylthis compound Content and Dietary Intake

The concentration of methylxanthines varies significantly depending on the plant species, growing conditions, genetic variety, and processing methods.[13] The following tables summarize the quantitative content in primary plant sources and common food products.

Table 1: Methylthis compound Content in Raw and Processed Plant Sources (mg/100g dry weight)

Plant Source Predominant Form Caffeine Theobromine Theophylline Reference(s)
Coffee Beans (Green)
Coffea arabica Caffeine 800 - 1,400 Trace Trace [1]
Coffea canephora (robusta) Caffeine 1,700 - 4,000 Trace Trace [1]
Tea Leaves (Dry)
Camellia sinensis Caffeine 2,000 - 5,000 100 - 400 30 - 200 [1][3][9]
Cacao Beans (Fermented, Dried)
Theobroma cacao Theobromine 200 - 700 1,000 - 4,500 Trace [7][8]
Yerba Maté Leaves (Dry)
Ilex paraguariensis Caffeine 800 - 1,700 80 - 160 < 20 [7][9]
Guaraná Seeds (Dry)
Paullinia cupana Caffeine 2,500 - 6,000 Trace Trace [1]
Kola Nuts (Dry)

| Cola spp. | Caffeine | 1,500 - 3,500 | 100 - 250 | Trace |[1] |

Table 2: Methylthis compound Content in Commonly Consumed Beverages

Beverage Serving Size Caffeine (mg) Theobromine (mg) Theophylline (mg) Reference(s)
Brewed Coffee (Drip) 240 mL (8 oz) 95 - 200 Trace Trace [3][13]
Espresso 30 mL (1 oz) 60 - 115 Trace Trace [3]
Instant Coffee 240 mL (8 oz) 60 - 85 Trace Trace [3][13]
Brewed Black Tea 240 mL (8 oz) 40 - 70 1 - 5 1 - 4 [13][14]
Brewed Green Tea 240 mL (8 oz) 25 - 45 1 - 4 1 - 3 [3][14]
Cola Soft Drink 355 mL (12 oz) 30 - 40 0 0 [15]
Energy Drink 250 mL (8.4 oz) 80 - 150 0 0 [3]

| Hot Cocoa | 240 mL (8 oz) | 2 - 8 | 40 - 80 | Trace |[13] |

Table 3: Methylthis compound Content in Chocolate and Cocoa Products (per 100g)

Product Caffeine (mg) Theobromine (mg) Theophylline (mg) Reference(s)
Unsweetened Baking Chocolate ~800 ~1,300 Trace [8]
Dark Chocolate (70-85% cocoa) ~80 ~800 Trace [3]
Milk Chocolate ~20 ~200 Trace [3]
White Chocolate 0 0 0 -

| Cocoa Powder (unsweetened) | ~230 | ~2,600 | Trace |[8] |

Human Metabolism of Dietary Methylxanthines

Upon ingestion, methylxanthines are rapidly and almost completely absorbed. They are distributed throughout the body's fluids and are able to cross biological membranes, including the blood-brain barrier.[16] Metabolism occurs primarily in the liver, where the cytochrome P450 enzyme system, specifically the CYP1A2 isoform, plays a crucial role.[16][17] Less than 5% of ingested caffeine is excreted unchanged.[16]

For caffeine, the metabolic process involves three primary demethylation pathways, producing three distinct dimethylthis compound metabolites:

  • Parathis compound (1,7-dimethylthis compound): The major metabolite, accounting for ~84% of caffeine metabolism.

  • Theobromine (3,7-dimethylthis compound): Accounts for ~12% of metabolism.

  • Theophylline (1,3-dimethylthis compound): The minor metabolite, accounting for ~4%.

These primary metabolites are further metabolized by CYP1A2 and this compound oxidase into various monomethylxanthines, methyluric acids, and ultimately, uric acid.[17][18]

Human_Metabolism cluster_primary Primary Metabolism (Liver, CYP1A2) cluster_secondary Secondary Metabolism Caffeine Caffeine (1,3,7-trimethylthis compound) Parathis compound Parathis compound (~84%) Caffeine->Parathis compound N3-demethylation Theobromine Theobromine (~12%) Caffeine->Theobromine N1-demethylation Theophylline Theophylline (~4%) Caffeine->Theophylline N7-demethylation Monomethylxanthines Monomethylxanthines (e.g., 7-methylthis compound) Parathis compound->Monomethylxanthines Theobromine->Monomethylxanthines Theophylline->Monomethylxanthines Methyluric_Acids Methyluric Acids Monomethylxanthines->Methyluric_Acids This compound Oxidase

Caption: Major metabolic pathways of caffeine in humans.

Experimental Protocols for Methylthis compound Quantification

The accurate quantification of methylxanthines in complex matrices like food and plant tissues is critical for quality control, dietary assessment, and research. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for this purpose.[19][20][21]

Generalized HPLC Protocol for Methylthis compound Analysis

This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of caffeine, theobromine, and theophylline.

1. Sample Preparation and Extraction:

  • Solid Samples (e.g., tea leaves, ground coffee, chocolate):

    • Accurately weigh 1-2 g of homogenized sample into a beaker.

    • Add 50-100 mL of boiling deionized water.

    • Maintain at 80-90°C in a water bath with stirring for 15-20 minutes to extract the methylxanthines.[13]

    • Cool the mixture to room temperature and transfer to a volumetric flask.

    • Filter the extract through a 0.45 µm syringe filter to remove particulates before injection.

  • Liquid Samples (e.g., coffee, tea, soft drinks):

    • Degas carbonated beverages using sonication.

    • Dilute the sample with deionized water as necessary to bring concentrations within the calibration range.

    • Filter through a 0.45 µm syringe filter prior to injection.

  • Advanced Extraction (for complex matrices or low concentrations):

    • Solid-Phase Extraction (SPE): Can be used for cleanup and concentration. C18 cartridges are common.

    • Liquid-Liquid Extraction (LLE): A secondary extraction with solvents like dichloromethane or chloroform can be used to increase purity.[20]

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., water with 0.1% acetic or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A common isocratic composition is Methanol:Water:Acetic Acid (20:79:1, v/v/v).[19]

  • Flow Rate: 1.0 mL/min.[19]

  • Column Temperature: 25-30°C.

  • Detection: UV detection at a wavelength of 275-280 nm.[19]

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a series of standard solutions of pure caffeine, theobromine, and theophylline of known concentrations.

  • Generate a calibration curve for each analyte by plotting peak area against concentration.

  • Quantify the methylxanthines in the sample extracts by comparing their peak areas to the standard calibration curves.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Food/Plant Sample (Solid or Liquid) Homogenize Homogenization (if solid) Sample->Homogenize Extract Hot Water Extraction Homogenize->Extract Filter Filtration (0.45 µm) Extract->Filter HPLC RP-HPLC Injection (C18 Column) Filter->HPLC Detect UV Detection (280 nm) HPLC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Peak Identification (vs. Standards) Chromatogram->Identify Integrate Peak Integration (Area) Identify->Integrate Quantify Quantification (vs. Calibration Curve) Integrate->Quantify Result Final Concentration (mg/100g or mg/L) Quantify->Result

Caption: General experimental workflow for HPLC analysis of methylxanthines.

References

The Pivotal Role of Xanthine as an Intermediate in Nucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine, a purine base, occupies a central and critical crossroads in nucleotide metabolism. It serves as a key intermediate in both the de novo synthesis of guanosine monophosphate (GMP) and the purine salvage pathway, while also being a substrate in the terminal catabolism of purines to uric acid. This technical guide provides an in-depth exploration of this compound's multifaceted role, detailing the enzymatic reactions, regulatory mechanisms, and its significance as a target for therapeutic intervention. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative enzymatic data, and visual representations of the involved biochemical pathways to support researchers and professionals in drug development.

Introduction to Purine Metabolism: The Centrality of this compound

Purine nucleotides, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), are fundamental to cellular life, serving as building blocks for DNA and RNA, energy currency, and signaling molecules.[1] Cells maintain a balanced pool of these nucleotides through two primary pathways: the energy-intensive de novo synthesis pathway and the energetically favorable salvage pathway.[1][2] this compound emerges as a key player at the intersection of these pathways.

In de novo purine synthesis, the pathway culminates in the formation of inosine monophosphate (IMP), which acts as a branch point for the synthesis of adenosine monophosphate (AMP) and GMP.[2] The synthesis of GMP from IMP proceeds via xanthosine monophosphate (XMP), a direct derivative of this compound.

Conversely, the purine salvage pathway recycles purine bases (adenine, guanine, and hypothis compound) generated from the breakdown of nucleic acids.[3] Hypothis compound is a direct precursor to this compound in the catabolic cascade, and both hypothis compound and guanine can be salvaged to reform IMP and GMP, respectively, thereby diverting them from degradation.[4]

Finally, in the catabolic pathway, this compound is the penultimate purine metabolite before its irreversible conversion to uric acid by the enzyme this compound oxidase.[5] This positions this compound at a crucial juncture, where its metabolic fate—salvage or degradation—is determined.

De Novo Synthesis of Guanosine Monophosphate (GMP)

The conversion of IMP to GMP is a two-step process that underscores the importance of a this compound-containing intermediate.

Step 1: IMP to Xanthosine Monophosphate (XMP)

The first committed step in GMP synthesis is the NAD+-dependent oxidation of IMP to XMP, catalyzed by Inosine Monophosphate Dehydrogenase (IMPDH) .[6] This reaction is the rate-limiting step in the de novo synthesis of guanine nucleotides.[7]

Step 2: XMP to Guanosine Monophosphate (GMP)

The final step is the conversion of XMP to GMP, a reaction catalyzed by GMP Synthetase (GMPS) .[8][9] This enzyme utilizes the amide group from glutamine and the energy from ATP hydrolysis to aminate XMP at the C2 position.[8][9]

The overall pathway from IMP to GMP can be visualized as follows:

IMP IMP XMP XMP IMP->XMP IMP Dehydrogenase (IMPDH) NAD+ -> NADH + H+ GMP GMP XMP->GMP GMP Synthetase (GMPS) Glutamine + ATP -> Glutamate + AMP + PPi

Figure 1: De Novo Synthesis of GMP from IMP.

The Purine Salvage Pathway and this compound's Fate

The purine salvage pathway is a critical metabolic route for recycling purine bases and nucleosides from the degradation of nucleic acids, thus conserving energy.[1] this compound itself is not directly salvaged into nucleotides.[10] Instead, its precursor, hypothis compound, and the related purine, guanine, are the primary substrates for the key salvage enzyme, Hypothis compound-Guanine Phosphoribosyltransferase (HGPRT) .[4]

HGPRT catalyzes the conversion of hypothis compound to IMP and guanine to GMP, using 5-phosphoribosyl-1-pyrophosphate (PRPP) as the ribose-phosphate donor.[4] This pathway directly competes with the catabolic fate of hypothis compound, which is its oxidation to this compound by this compound oxidase.[5]

cluster_salvage Purine Salvage Pathway cluster_catabolism Purine Catabolism Hypothis compound Hypothis compound IMP IMP Hypothis compound->IMP HGPRT Hypoxanthine_cat Hypothis compound Guanine Guanine GMP GMP Guanine->GMP HGPRT Guanine_cat Guanine PPi PPi IMP->PPi GMP->PPi PRPP PRPP PRPP->IMP PRPP->GMP This compound This compound Uric_Acid Uric_Acid This compound->Uric_Acid this compound Oxidase Hypoxanthine_cat->this compound this compound Oxidase Guanine_cat->this compound Guanine Deaminase

Figure 2: Competing Fates of Hypothis compound and Guanine.

Quantitative Data on Key Enzymes

The efficiency and regulation of this compound's metabolic pathways are dictated by the kinetic properties of the involved enzymes. The following tables summarize key kinetic parameters. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Enzymes in GMP De Novo Synthesis

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Source Organism
IMPDH IMP10 - 501 - 5Human
NAD+50 - 200-Human
GMP Synthetase XMP7.1 - 16.80.43 - 0.74Plasmodium falciparum
ATP260 - 4470.43 - 0.89Plasmodium falciparum, M. jannaschii
Glutamine-0.43Plasmodium falciparum
NH₄Cl41001.91M. jannaschii

Data compiled from various sources, including[11][12].

Table 2: Kinetic Parameters of Enzymes in Purine Salvage and Catabolism

EnzymeSubstrateK_m (µM)k_cat (s⁻¹) / V_maxSource Organism
HGPRT Hypothis compound6 - 28513.2Human
Guanine--Human
PRPP17 - >1000-Human
This compound Oxidase Hypothis compound~10-Bovine Milk
This compound~10-Bovine Milk

Data compiled from various sources, including[13][14]. V_max values for this compound Oxidase are highly variable and dependent on assay conditions.

Table 3: Representative Intracellular Concentrations of Purine Metabolites

MetaboliteConcentration (µM)Cell Type / Tissue
IMP 30 - 300HeLa Cells
Hypothis compound Undetectable - Low µML02 Cell Line, Rat Heart
This compound Undetectable - Low µML02 Cell Line, Rat Heart

Intracellular concentrations are highly dynamic and vary significantly with cell type, metabolic state, and culture conditions. Data compiled from[15][16][17].

Regulation of this compound Metabolism

The metabolic flux through pathways involving this compound is tightly regulated at both the enzymatic and genetic levels to maintain nucleotide homeostasis.

Allosteric Regulation
  • IMPDH: This enzyme is subject to allosteric regulation, with GTP acting as a feedback inhibitor.[8][18] ATP can act as an activator, helping to balance the pools of adenine and guanine nucleotides.[12]

  • GMP Synthetase: The activity of GMP synthetase is allosterically activated by the binding of its substrates, ATP and XMP, to the ATPPase domain, which in turn stimulates the glutaminase activity of the GATase domain.[19][20]

Transcriptional Regulation
  • This compound Oxidoreductase (XOR): The expression of the XOR gene is regulated by various factors, including hormones, cytokines (like interferon-gamma), and cellular iron levels.[5][21] The human XOR promoter contains elements that can both activate and repress transcription.[22]

  • HPRT1 (HGPRT): The HPRT1 gene, which codes for HGPRT, is considered a housekeeping gene but its expression can be influenced by transcription factors such as NF-kappaB and p53.[10] Hypoxia-inducible factor 1 (HIF-1) can also induce HPRT expression.[4]

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes involved in this compound metabolism.

This compound Oxidase Activity Assay (Spectrophotometric)

This protocol measures the activity of this compound oxidase by monitoring the formation of uric acid from this compound, which results in an increase in absorbance at 295 nm.[23]

Materials:

  • Potassium phosphate buffer (70 mM, pH 7.5)

  • This compound solution (300 µM in buffer)

  • This compound oxidase (e.g., from bovine milk), diluted to 0.05 U/mL in buffer

  • Inhibitor solutions (e.g., allopurinol as a positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Add 50 µL of inhibitor solution or vehicle (e.g., DMSO) to the wells of the microplate.

  • Add 30 µL of potassium phosphate buffer.

  • Add 40 µL of the diluted this compound oxidase solution to each well.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 60 µL of the this compound substrate solution.

  • Immediately begin measuring the absorbance at 295 nm every minute for 15-30 minutes.

Data Analysis:

  • Calculate the rate of change in absorbance (ΔA₂₉₅/min).

  • Enzyme activity can be calculated using the molar extinction coefficient of uric acid at 295 nm.

  • For inhibitor studies, plot the reaction rate against inhibitor concentration to determine the IC₅₀.

GMP Synthetase Activity Assay (Continuous Spectrophotometric)

This assay measures GMP synthetase activity by monitoring the conversion of XMP to GMP, which leads to a decrease in absorbance at 290 nm.[22]

Materials:

  • Assay Buffer: 50 mM EPPS (pH 8.5), 10 mM MgCl₂

  • Substrate Mix: 150 µM XMP and 2 mM ATP in assay buffer

  • Purified GMP synthase (20-50 nM in assay buffer)

  • Inhibitor solutions (e.g., Psicofuranine)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer set to 25°C

Procedure:

  • To each well or cuvette, add 50 µL of assay buffer.

  • Add 10 µL of the inhibitor solution or buffer for control.

  • Add 20 µL of the GMP synthase solution and incubate for 5-10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the substrate mix.

  • Immediately start monitoring the decrease in absorbance at 290 nm for 10-15 minutes.

Data Analysis:

  • Calculate the initial reaction velocity using the change in molar extinction coefficient (Δε₂₉₀ = -1500 M⁻¹cm⁻¹).

  • Determine inhibitor potency by calculating IC₅₀ from a dose-response curve.

HGPRT Activity Assay (Fluorometric)

This protocol measures HGPRT activity by coupling the production of IMP to the reduction of a probe, resulting in a fluorescent signal.[16]

Materials:

  • HPRT Assay Buffer

  • HPRT Substrate Mix (containing PRPP and hypothis compound)

  • HPRT Developer Mix (containing IMPDH and other coupling enzymes)

  • PicoProbe™ (or similar fluorescent probe)

  • Cell or tissue lysate

  • 96-well white plate suitable for fluorescence

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare samples (cell or tissue lysates) in HPRT Assay Buffer.

  • Prepare a standard curve using IMP standards.

  • Prepare a reaction mix containing HPRT Assay Buffer, HPRT Substrate Mix, HPRT Developer Mix, and the fluorescent probe.

  • Add the reaction mix to wells containing the sample, standards, and a no-enzyme control.

  • Incubate the plate, protected from light, and measure the fluorescence intensity at regular intervals.

Data Analysis:

  • Subtract background fluorescence from all readings.

  • Plot the standard curve of fluorescence versus IMP concentration.

  • Calculate the rate of fluorescence increase for the samples and determine the HPRT activity based on the standard curve.

Quantification of Intracellular Purines by LC-MS/MS

This is a general workflow for the sensitive and specific quantification of intracellular purine metabolites, including this compound, hypothis compound, and IMP.[24][25]

Workflow:

Cell_Culture 1. Cell Culture and Treatment Harvesting 2. Rapid Harvesting and Quenching (e.g., cold methanol) Cell_Culture->Harvesting Extraction 3. Metabolite Extraction (e.g., perchloric acid or acetonitrile/methanol/water) Harvesting->Extraction Centrifugation 4. Centrifugation to Remove Debris Extraction->Centrifugation Analysis 5. LC-MS/MS Analysis (UPLC separation followed by tandem mass spectrometry) Centrifugation->Analysis Data_Processing 6. Data Processing and Quantification (using stable isotope-labeled internal standards) Analysis->Data_Processing

Figure 3: LC-MS/MS Workflow for Intracellular Purine Analysis.

Key Considerations for LC-MS/MS:

  • Chromatography: Ion-pairing reversed-phase chromatography is often used for the separation of these polar metabolites.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

  • Quantification: Absolute quantification is achieved using stable isotope-labeled internal standards for each analyte of interest.

This compound Metabolism in Drug Development

The pivotal role of this compound and its associated enzymes in nucleotide metabolism makes them attractive targets for drug development, particularly in the fields of oncology, immunology, and the treatment of metabolic disorders.

  • This compound Oxidase Inhibitors: Drugs like allopurinol and febuxostat are potent inhibitors of this compound oxidase.[9][19] By blocking the conversion of hypothis compound and this compound to uric acid, they are the cornerstone of therapy for gout and hyperuricemia.[9][19] Allopurinol is a purine analogue, while febuxostat is a non-purine selective inhibitor.[19]

  • IMPDH Inhibitors: As the rate-limiting enzyme in GMP synthesis, IMPDH is a target for immunosuppressive and antiviral drugs.[6] Mycophenolic acid (MPA) and its prodrug mycophenolate mofetil are widely used to prevent organ transplant rejection by depleting guanine nucleotides in proliferating lymphocytes.[6]

  • GMP Synthetase Inhibitors: The development of inhibitors targeting GMP synthetase is an active area of research for antimicrobial and anticancer therapies, as rapidly dividing pathogenic or cancer cells have a high demand for GMP.[9][23]

  • HGPRT as a Drug Target: In many parasitic protozoa, such as Plasmodium falciparum, the purine salvage pathway is essential for survival, making HGPRT a promising target for antiparasitic drug development.[24] Additionally, HGPRT is crucial for the activation of certain purine analogue prodrugs used in chemotherapy.[26]

Conclusion

This compound's position as an intermediate in nucleotide synthesis is a testament to the intricate and interconnected nature of cellular metabolism. It is not merely a transient molecule but a critical hub that influences the balance between nucleotide synthesis, salvage, and degradation. A thorough understanding of the enzymes that govern its metabolic fate, their kinetics, and their regulation is paramount for researchers in basic science and is foundational for the development of targeted therapeutics for a range of human diseases. This guide provides a comprehensive overview to aid in these endeavors, offering both foundational knowledge and practical methodologies.

References

An In-depth Technical Guide to Genetic Disorders of Xanthine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core genetic disorders associated with xanthine metabolism: Hereditary Xanthinuria and Lesch-Nyhan Syndrome. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the pathophysiology, diagnosis, and experimental analysis of these conditions.

Introduction to this compound Metabolism

This compound is a purine base that serves as a crucial intermediate in the degradation of other purines. The metabolism of this compound is primarily centered around its conversion to uric acid by the enzyme this compound oxidase. Disruptions in this pathway, typically due to genetic mutations, can lead to the accumulation of this compound and its precursor, hypothis compound, resulting in a spectrum of clinical manifestations. This guide will delve into two key genetic disorders of this compound metabolism, exploring their molecular basis, biochemical consequences, and the methodologies used for their investigation.

Hereditary Xanthinuria

Hereditary xanthinuria is a rare autosomal recessive disorder characterized by a deficiency in the enzyme this compound oxidase, leading to the accumulation of this compound and hypothis compound.[1][2][3] This accumulation can result in the formation of this compound crystals and stones in the urinary tract, leading to a range of renal complications.[4][5]

Pathophysiology and Genetics

There are two primary types of hereditary xanthinuria:

  • Type I: This form is caused by mutations in the XDH gene, which encodes for this compound dehydrogenase/oxidase. This results in an isolated deficiency of this enzyme.[5][6]

  • Type II: This type results from mutations in the MOCOS gene, which is responsible for the synthesis of the molybdenum cofactor sulfurase. This enzyme is essential for the function of both this compound oxidase and aldehyde oxidase.[5][7]

Both types exhibit a similar clinical phenotype due to the deficiency in this compound oxidase activity.[1]

Clinical Manifestations

While some individuals with hereditary xanthinuria may be asymptomatic, common clinical presentations include:

  • Urolithiasis (Kidney Stones): The low solubility of this compound in urine can lead to the formation of this compound stones, which may cause renal colic, hematuria (blood in the urine), and urinary tract infections.[4][5]

  • Renal Dysfunction: In some cases, the accumulation of this compound crystals can lead to kidney damage and, ultimately, renal failure.[1]

  • Myopathy: Rarely, this compound crystal deposition in muscles can cause pain and cramping.[3]

Diagnosis

The diagnosis of hereditary xanthinuria is based on a combination of clinical findings and laboratory tests. Key diagnostic indicators include:

  • Hypouricemia: Markedly low levels of uric acid in both blood and urine.[8][9]

  • Xanthinuria: Elevated levels of this compound in the urine.[9]

  • Genetic Testing: Sequencing of the XDH and MOCOS genes to identify causative mutations.[7][10]

Quantitative Data

The following table summarizes typical biochemical findings in patients with hereditary xanthinuria.

AnalyteSample TypeNormal RangeHereditary XanthinuriaCitation(s)
Uric AcidSerum3.5 - 7.2 mg/dL< 1.0 mg/dL[11][12]
Uric AcidUrine250 - 750 mg/24hVery low to undetectable[11][12]
This compoundPlasma0.7 - 1.2 µmol/L10 - 40 µmol/L[13][14]
This compoundUrine< 30 mmol/mol creatinine170 - 598 mmol/mol creatinine[9]
Hypothis compoundPlasma1.1 - 3.0 µmol/L< 5 µmol/L[13][14]
Hypothis compoundUrineNormal to slightly elevatedElevated[13]

Lesch-Nyhan Syndrome

Lesch-Nyhan syndrome is a rare, X-linked recessive disorder caused by a deficiency of the enzyme hypothis compound-guanine phosphoribosyltransferase (HPRT).[11][15] This enzyme plays a critical role in the purine salvage pathway. Its deficiency leads to the accumulation of uric acid and a range of severe neurological and behavioral abnormalities.[16]

Pathophysiology and Genetics

Lesch-Nyhan syndrome is caused by mutations in the HPRT1 gene, located on the X chromosome.[15][17] With over 600 identified mutations, the severity of the disease correlates with the degree of residual HPRT enzyme activity.[11][18] A severe deficiency, with less than 1.5% of normal enzyme activity, results in the classic Lesch-Nyhan syndrome phenotype.[16]

Clinical Manifestations

The clinical features of Lesch-Nyhan syndrome are multifaceted and include:

  • Hyperuricemia: Overproduction of uric acid, leading to gouty arthritis, tophi (uric acid crystal deposits), and kidney stones.[8][19]

  • Neurological Impairment: This includes dystonia, choreoathetosis, spasticity, and developmental delay.[11]

  • Self-Injurious Behavior: A hallmark of the syndrome, characterized by compulsive biting of the lips and fingers.[20]

Diagnosis

Diagnosis of Lesch-Nyhan syndrome involves:

  • Biochemical Analysis: Measurement of uric acid levels in blood and urine. A urinary uric acid to creatinine ratio of ≥3-4:1 is suggestive.[11]

  • Enzyme Assay: Direct measurement of HPRT enzyme activity in erythrocytes or fibroblasts is the definitive diagnostic test.[1][15]

  • Genetic Testing: Sequencing of the HPRT1 gene to identify the specific mutation.[1][21]

Quantitative Data

The following table summarizes the correlation between HPRT enzyme activity and the clinical phenotype in Lesch-Nyhan syndrome and its variants.

Clinical PhenotypeResidual HPRT Enzyme ActivityCitation(s)
Lesch-Nyhan Disease (LND)< 1.5% - 2%[1][16]
HPRT-related Neurologic Dysfunction (HND)1.5% - 8%[1][16]
HPRT-related Hyperuricemia (HRH)> 8% - 60%[1][16]

Signaling Pathways and Experimental Workflows

Purine Metabolism Pathway

The following diagram illustrates the central pathways of purine metabolism and the enzymatic blocks in hereditary xanthinuria and Lesch-Nyhan syndrome.

Purine_Metabolism cluster_diseases Enzymatic Deficiencies AMP AMP IMP IMP AMP->IMP Adenosine Adenosine AMP->Adenosine Inosine Inosine IMP->Inosine GMP GMP GMP->IMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypothis compound Hypothis compound Inosine->Hypothis compound Guanine Guanine Guanosine->Guanine This compound This compound Hypothis compound->this compound This compound Oxidase Guanine->this compound UricAcid Uric Acid This compound->UricAcid This compound Oxidase PRPP PRPP PRPP->IMP PRPP->GMP Hypoxanthine_salvage Hypothis compound Hypoxanthine_salvage->IMP HPRT Guanine_salvage Guanine Guanine_salvage->GMP HPRT Xanthinuria_block Hereditary Xanthinuria (this compound Oxidase Deficiency) Xanthinuria_block->Hypothis compound Xanthinuria_block->this compound LNS_block Lesch-Nyhan Syndrome (HPRT Deficiency) LNS_block->Hypoxanthine_salvage LNS_block->Guanine_salvage

Caption: Purine metabolism pathway highlighting enzyme deficiencies.

Diagnostic Workflow for Hereditary Xanthinuria

This diagram outlines the typical diagnostic workflow for a patient suspected of having hereditary xanthinuria.

Xanthinuria_Workflow Clinical_Suspicion Clinical Suspicion (e.g., urolithiasis, renal colic) Initial_Screening Initial Screening: Serum and Urine Uric Acid Clinical_Suspicion->Initial_Screening Low_Uric_Acid Low Uric Acid? Initial_Screening->Low_Uric_Acid Biochemical_Analysis Biochemical Analysis: Plasma and Urine this compound & Hypothis compound Genetic_Testing Genetic Testing: XDH and MOCOS Gene Sequencing Biochemical_Analysis->Genetic_Testing Diagnosis_Confirmed Diagnosis Confirmed: Hereditary Xanthinuria (Type I or II) Genetic_Testing->Diagnosis_Confirmed Low_Uric_Acid->Biochemical_Analysis Yes Re-evaluate Diagnosis Re-evaluate Diagnosis Low_Uric_Acid->Re-evaluate Diagnosis No

Caption: Diagnostic workflow for hereditary xanthinuria.

Diagnostic Workflow for Lesch-Nyhan Syndrome

The following diagram illustrates the diagnostic approach for a patient with suspected Lesch-Nyhan syndrome.

LNS_Workflow Clinical_Presentation Clinical Presentation: Neurological symptoms, self-injury Biochemical_Screening Biochemical Screening: Serum & Urine Uric Acid, UA:Creatinine Ratio Clinical_Presentation->Biochemical_Screening High_Uric_Acid Elevated Uric Acid? Biochemical_Screening->High_Uric_Acid Enzyme_Assay HPRT Enzyme Activity Assay (Erythrocytes or Fibroblasts) Genetic_Confirmation Genetic Confirmation: HPRT1 Gene Sequencing Enzyme_Assay->Genetic_Confirmation Final_Diagnosis Lesch-Nyhan Syndrome Diagnosis Genetic_Confirmation->Final_Diagnosis High_Uric_Acid->Enzyme_Assay Yes Consider Other Diagnoses Consider Other Diagnoses High_Uric_Acid->Consider Other Diagnoses No

Caption: Diagnostic workflow for Lesch-Nyhan syndrome.

Experimental Protocols

This compound Oxidase Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and published literature.[22][23][24]

Principle: this compound oxidase catalyzes the oxidation of this compound to uric acid and hydrogen peroxide (H₂O₂). The H₂O₂ produced reacts with a specific probe in the presence of a peroxidase to generate a colored product, which can be measured spectrophotometrically at ~570 nm.

Materials:

  • 96-well microplate

  • Spectrophotometer

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • This compound Oxidase Standard

  • This compound Substrate Solution

  • Probe Solution (e.g., OxiRed™)

  • Peroxidase (e.g., Horseradish Peroxidase - HRP)

  • Samples (serum, plasma, tissue homogenates)

Procedure:

  • Sample Preparation:

    • Serum and plasma can be used directly.

    • Tissues should be homogenized in 4 volumes of cold Assay Buffer and centrifuged at 10,000 x g for 15 minutes at 4°C. The supernatant is used for the assay.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the this compound Oxidase Standard in Assay Buffer to generate a standard curve (e.g., 0 to 10 mU/mL).

  • Reaction Mix Preparation:

    • For each reaction, prepare a reaction mix containing Assay Buffer, this compound Substrate, Probe, and HRP according to the kit manufacturer's instructions.

  • Assay:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at ~570 nm.

  • Calculation:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve and determine the this compound oxidase activity in the samples from the curve.

HPRT Enzyme Activity Assay (Fluorometric)

This protocol is based on commercially available kits.[25]

Principle: HPRT catalyzes the conversion of hypothis compound and phosphoribosyl pyrophosphate (PRPP) to inosine monophosphate (IMP). The IMP produced is then oxidized by IMP dehydrogenase, which reduces NAD⁺ to NADH. The NADH generated reacts with a fluorescent probe to produce a stable signal that is proportional to the HPRT activity.

Materials:

  • 96-well white microplate

  • Fluorometer

  • HPRT Assay Buffer

  • HPRT Substrate Mix (containing hypothis compound and PRPP)

  • HPRT Enzyme Mix (containing IMP dehydrogenase and other coupling enzymes)

  • HPRT Probe

  • IMP Standard

  • Samples (cell or tissue lysates)

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in HPRT Assay Buffer.

    • Centrifuge to remove insoluble material. The supernatant is used for the assay.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the IMP Standard in HPRT Assay Buffer to generate a standard curve (e.g., 0 to 200 pmol/well).

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix containing HPRT Assay Buffer, HPRT Substrate Mix, HPRT Enzyme Mix, and HPRT Probe.

  • Assay:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence at Ex/Em = ~535/587 nm.

  • Calculation:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the IMP standard curve and determine the HPRT activity in the samples.

Analysis of Purines by LC-MS/MS

This method provides a sensitive and specific approach for the simultaneous quantification of multiple purine metabolites in biological fluids.[19][26][27]

Principle: Urine samples are diluted and injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The compounds are separated by reverse-phase chromatography and detected by mass spectrometry using multiple reaction monitoring (MRM).

Instrumentation:

  • LC-MS/MS system (e.g., Agilent, Sciex, Waters)

  • C18 reverse-phase column

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Internal Standards (stable isotope-labeled analogs of the analytes)

Procedure:

  • Sample Preparation:

    • Thaw urine samples to room temperature and vortex.

    • Centrifuge at 14,000 x g for 5 minutes.

    • Dilute the supernatant 1:10 with the internal standard solution.

  • LC-MS/MS Analysis:

    • Inject the diluted sample onto the LC-MS/MS system.

    • Elute the analytes using a gradient of Mobile Phase B.

    • Detect and quantify the analytes using optimized MRM transitions.

  • Data Analysis:

    • Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Genetic Testing

Genetic testing for hereditary xanthinuria and Lesch-Nyhan syndrome is crucial for definitive diagnosis and genetic counseling.

Methodology:

  • Sanger Sequencing: This traditional method is used to sequence specific exons or the entire coding region of the XDH, MOCOS, or HPRT1 genes to identify point mutations, small insertions, and deletions.[21]

  • Next-Generation Sequencing (NGS): NGS panels that include the genes of interest can be used for a more comprehensive analysis. Whole-exome or whole-genome sequencing may be employed in cases where a diagnosis is not reached with targeted sequencing.[1][28]

General Workflow:

  • DNA Extraction: Genomic DNA is extracted from a patient's blood or saliva sample.

  • PCR Amplification (for Sanger sequencing): The target gene regions are amplified using polymerase chain reaction (PCR).

  • Library Preparation (for NGS): The DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.

  • Sequencing: The amplified DNA or the sequencing library is sequenced using an automated sequencer.

  • Data Analysis: The sequencing data is aligned to the human reference genome, and variants are identified and annotated.

  • Variant Interpretation: Identified variants are classified as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign based on established guidelines.

Conclusion

Genetic disorders of this compound metabolism, while rare, present significant clinical challenges. A thorough understanding of their underlying pathophysiology and the application of precise diagnostic and experimental methodologies are essential for accurate diagnosis, patient management, and the development of novel therapeutic strategies. This technical guide provides a foundational resource for professionals in the field, summarizing key data and protocols to facilitate further research and drug development efforts in this area.

References

Interaction of Xanthine Derivatives with Adenosine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between xanthine derivatives and adenosine receptors. It consolidates quantitative binding data, details key experimental methodologies, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for professionals engaged in adenosine receptor research and the development of novel therapeutics targeting this critical GPCR family.

Introduction to Xanthines and Adenosine Receptors

Xanthines are a class of purine alkaloids, with the most well-known examples being caffeine and theophylline.[1][2] These naturally occurring compounds are widely consumed and utilized therapeutically, primarily for their stimulant and bronchodilator effects.[3][4] The primary mechanism of action for many of their physiological effects is the competitive antagonism of adenosine receptors.[3][4][5][6]

Adenosine is an endogenous purine nucleoside that acts as a homeostatic regulator in various physiological processes, including neurotransmission, cardiac function, and inflammation.[7] It exerts its effects by activating four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[8][9] These receptors are distributed throughout the body and are coupled to different G proteins, leading to diverse downstream signaling cascades.[9][10] this compound derivatives, by blocking these receptors, prevent adenosine from binding and initiating these signaling events.[4]

The natural alkaloids, caffeine (1,3,7-trimethylthis compound) and theophylline (1,3-dimethylthis compound), were the first compounds identified as adenosine receptor antagonists.[1] They generally exhibit non-selective, micromolar affinities for the human A1, A2A, A2B, and A3 receptor subtypes.[1] Extensive research has since focused on synthesizing a vast number of this compound analogues to develop potent and selective antagonists for each receptor subtype, which are invaluable as pharmacological tools and potential therapeutics.[1][2]

Adenosine Receptor Signaling Pathways

Adenosine receptors modulate intracellular signaling primarily through their interaction with heterotrimeric G proteins. The specific G protein coupled to a receptor subtype dictates the downstream second messenger cascade.

  • A1 and A3 Receptors: These receptors predominantly couple to Gi/o proteins.[8][9] Activation of Gi/o leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] In some cellular contexts, these receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium (Ca²⁺) mobilization.[8]

  • A2A and A2B Receptors: In contrast, the A2A and A2B receptors couple to Gs proteins.[9][11] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[11] The A2B receptor can also couple to Gq, thereby activating the PLC pathway.[8]

Xanthines act as competitive antagonists at these receptors. By occupying the adenosine binding site, they prevent the conformational changes required for G protein coupling and activation, thus inhibiting the downstream signaling events.

Adenosine_Receptor_Signaling cluster_membrane Plasma Membrane cluster_this compound cluster_adenosine cluster_intracellular Intracellular Signaling A1 A1 Receptor Gi Gαi/o A1->Gi Couples to Gq Gαq A1->Gq Couples to A3 A3 Receptor A3->Gi Couples to A3->Gq Couples to A2A A2A Receptor Gs Gαs A2A->Gs Couples to A2B A2B Receptor A2B->Gs Couples to A2B->Gq Couples to This compound This compound (e.g., Caffeine) This compound->A1 Blocks This compound->A3 Blocks This compound->A2A Blocks This compound->A2B Blocks Adenosine Adenosine Adenosine->A1 Activates Adenosine->A3 Activates Adenosine->A2A Activates Adenosine->A2B Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Response_Inhibit Cellular Response (Inhibition) Gi->Response_Inhibit Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA cAMP->Response_Inhibit Decreased cAMP Response_Stimulate Cellular Response (Stimulation) PKA->Response_Stimulate IP3 IP3 / DAG PLC->IP3 Ca2 ↑ Ca²⁺ IP3->Ca2 Ca2->Response_Stimulate

Caption: Adenosine receptor signaling pathways and this compound antagonism.

Quantitative Binding Data of this compound Derivatives

The affinity of this compound derivatives for adenosine receptors is typically quantified by their inhibition constant (Ki), determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for several common and notable this compound derivatives at human and rat adenosine receptor subtypes.

Table 1: Binding Affinity (Ki, µM) of Common Methylxanthines

Compound Receptor Subtype Human Ki (µM) Rat Ki (µM) Reference(s)
Caffeine A1 41 20-30 [3],[12]
A2A 43 90-110 [3],[12]
A2B ~25 - [1]
A3 >100 >100 [1]
Theophylline A1 14 20-30 [3],[12]
A2A 19 60 [3],[12]
A2B ~13 - [1]
A3 >100 >100 [1]
Parathis compound A1 - 40-65 [12],[13]
A2A - 90 [12],[13]
Theobromine A1 - 210-280 [12],[13]
A2A - >1000 [12],[13]

Data presented are approximate values compiled from multiple sources. Variations may occur due to different experimental conditions.

Table 2: Binding Affinity (Ki) of Selected Synthetic this compound Antagonists

Compound Receptor Subtype Ki (nM) Species Selectivity Reference(s)
DPCPX A1 0.47 Rat ~150-fold vs A2 [14]
PACPX A1 0.3 - 8.6 Rat ~1600-fold vs A2 [15],[16]
1,3-Diethyl-8-phenylthis compound A2A 200 Human Potent A2 antagonist [15]
1-Propylthis compound A2B 360 Human >7-fold vs other subtypes [1]
Enprofylline (3-Propylthis compound) A2B 4730 Human >14-fold vs other subtypes [1]

This table highlights derivatives developed for increased potency and selectivity.

Structure-activity relationship (SAR) studies have revealed key insights for designing selective antagonists:

  • A1 Selectivity: Bulky substituents at the 8-position, such as cyclopentyl or phenyl groups, significantly increase affinity and selectivity for A1 receptors.[17],[14]

  • A2B Selectivity: Substitution at the N1-position with alkyl or phenylethyl groups, combined with a hydrogen or methyl at the N3-position, tends to favor A2B selectivity.[18]

  • General Potency: Elongating the N1 and N3 alkyl groups from methyl to propyl often increases affinity at A1 and A2A receptors.[1]

Key Experimental Protocols

Characterizing the interaction of this compound derivatives with adenosine receptors involves two primary types of assays: binding assays to measure affinity and functional assays to determine antagonist activity.

Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Cells/tissue expressing receptor) start->prep setup Assay Setup (96-well plate) - Membrane prep - Radioligand (e.g., [³H]DPCPX) - Unlabeled Test Compound (this compound) prep->setup incubate Incubation (Allow binding to reach equilibrium) setup->incubate separate Separation (Rapid vacuum filtration over glass fiber filters to separate bound from free radioligand) incubate->separate wash Washing (Remove non-specifically bound radioligand) separate->wash count Quantification (Scintillation counting to measure radioactivity on filters) wash->count analyze Data Analysis - Determine IC₅₀ from competition curve - Calculate Kᵢ using Cheng-Prusoff equation count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the specific adenosine receptor subtype in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]

    • Prepare a crude membrane fraction through differential centrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]DPCPX for A1, [³H]CGS-21680 for A2A) near its dissociation constant (Kd), and increasing concentrations of the unlabeled this compound derivative.[19][20]

    • Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).[19]

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[21]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).[19]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

cAMP Functional Assay

This assay measures the ability of a this compound derivative to antagonize the effect of an adenosine receptor agonist on intracellular cAMP levels.

cAMP_Assay_Workflow start Start culture Cell Culture (Plate cells expressing receptor of interest) start->culture preincubate Pre-incubation (Treat cells with increasing concentrations of this compound antagonist or vehicle control) culture->preincubate stimulate Agonist Stimulation - A2A/A2B (Gs): Add agonist (e.g., NECA) - A1/A3 (Gi): Add forskolin + agonist (e.g., CPA) preincubate->stimulate incubate Incubation (e.g., 15-30 min at 37°C) stimulate->incubate lyse Cell Lysis & cAMP Detection (Terminate reaction, lyse cells, and measure cAMP using a commercial kit, e.g., HTRF, ELISA) incubate->lyse analyze Data Analysis - Generate dose-response curve - Determine IC₅₀ (antagonist potency) lyse->analyze end End analyze->end

Caption: Experimental workflow for a cAMP functional assay.

Detailed Methodology:

  • Cell Preparation:

    • Culture whole cells stably or transiently expressing the adenosine receptor subtype of interest in multi-well plates.[20][21]

  • Assay Protocol (Antagonist Mode):

    • Wash cells and pre-incubate them with increasing concentrations of the this compound test compound (or vehicle) for 15-30 minutes. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.[19]

    • For Gs-coupled receptors (A2A, A2B): Add a fixed concentration of a suitable agonist (e.g., NECA) to stimulate cAMP production.[19] The antagonist will inhibit this increase.

    • For Gi-coupled receptors (A1, A3): Add a fixed concentration of an adenylyl cyclase activator like forskolin to induce a baseline level of cAMP. Then, add a Gi-coupled agonist (e.g., CPA) which will inhibit the forskolin-stimulated cAMP production.[19] The antagonist will reverse this inhibition.

  • Incubation and Lysis:

    • Incubate the cells at 37°C for an appropriate time (e.g., 15-30 minutes).[19]

    • Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.[21]

  • cAMP Detection:

    • Measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or luminescence.[21][22]

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the this compound antagonist.

    • Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect. This value is a measure of the antagonist's potency.[21]

Conclusion

This compound derivatives represent a foundational class of adenosine receptor antagonists. While naturally occurring xanthines like caffeine and theophylline are non-selective, decades of research have yielded synthetic analogues with high potency and selectivity for individual receptor subtypes.[2] The continued study of these interactions, utilizing robust binding and functional assays, is crucial for dissecting the physiological roles of adenosine signaling and for the rational design of novel drugs targeting a range of conditions, from neurodegenerative diseases to asthma and inflammation.[18] This guide provides the fundamental principles, quantitative data, and experimental frameworks necessary to support these ongoing research and development efforts.

References

Methodological & Application

Application Notes & Protocols: HPLC-UV Method for Simultaneous Quantification of Xanthine and Hypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthine and hypothis compound are purine bases that play a crucial role in nucleotide metabolism. They are intermediates in the degradation pathway of purines, ultimately leading to the formation of uric acid, a process catalyzed by the enzyme this compound oxidase. The quantification of this compound and hypothis compound in biological matrices is of significant interest in various research areas, including the diagnosis and monitoring of metabolic disorders such as xanthinuria and gout, as well as in pharmacodynamic studies of this compound oxidase inhibitors.[1][2][3][4][5] High-Performance Liquid Chromatography (HPLC) with Ultra-Violet (UV) detection is a widely used analytical technique for the simultaneous determination of these compounds due to its simplicity, robustness, and good accuracy and precision.[1][6]

Principle of the Method

This method utilizes reverse-phase HPLC to separate this compound and hypothis compound from other components in a sample matrix. A C18 column is commonly employed, which separates compounds based on their hydrophobicity.[7][8][9] The mobile phase, typically a buffered aqueous solution with a small amount of organic modifier like methanol or acetonitrile, carries the sample through the column.[7][8] this compound and hypothis compound, being polar molecules, have a weaker interaction with the nonpolar stationary phase and are eluted from the column at characteristic retention times. A UV detector is used to monitor the column effluent at a specific wavelength, typically around 254 nm or 275 nm, where both analytes exhibit strong absorbance. The concentration of each analyte is determined by comparing its peak area in the sample chromatogram to the peak areas of known concentration standards.

Experimental Protocols

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Diode Array Detector (DAD)[10]

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8]

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC grade vials

Reagents and Standards
  • This compound standard (purity >98%)

  • Hypothis compound standard (purity >98%)

  • Methanol (HPLC grade)[7][8]

  • Acetonitrile (HPLC grade)[7]

  • Phosphoric acid (analytical grade)[8]

  • Sodium hydroxide (analytical grade)

  • Potassium phosphate monobasic (analytical grade)

  • Perchloric acid (analytical grade)[5]

  • Ultrapure water (18.2 MΩ·cm)

Preparation of Standard Solutions
  • Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound and hypothis compound standards in a suitable solvent (e.g., 0.1 M NaOH or mobile phase). Sonicate if necessary to ensure complete dissolution. Dilute to a final volume in a volumetric flask. These stock solutions should be stored at 2-8 °C and are typically stable for several weeks.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.1 µg/mL to 50 µg/mL).

Sample Preparation (Example for Serum/Plasma)
  • Thaw frozen serum or plasma samples at room temperature.

  • To 200 µL of the sample, add 400 µL of ice-cold 10% (v/v) perchloric acid to precipitate proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Collect the clear supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Inject a defined volume (e.g., 20 µL) into the HPLC system.

Note: Sample preparation methods may vary depending on the matrix. For urine samples, a simple dilution with the mobile phase may be sufficient after centrifugation and filtration.[9]

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the simultaneous analysis of this compound and hypothis compound.

ParameterCondition 1Condition 2Condition 3
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 4.6 mm, 5 µmSpherisorb 5 C18, 5 µm
Mobile Phase 0.4% Phosphoric acid in water:Methanol (90:10, v/v), pH 4.0[8]20 mM Potassium phosphate buffer, pH 7.25[9]300 mM NaH₂PO₄, pH 3.0:Methanol:Acetonitrile:Tetrahydrofuran (97.8:0.5:1.5:0.2, v/v/v/v)[7]
Flow Rate 0.5 mL/min[8]0.4 mL/min[9]Isocratic
Column Temp. AmbientAmbientNot Specified
Detection λ 257 nm[8]235 nm[9]Amperometric Detection[7]
Injection Vol. 20 µL[8]Not SpecifiedNot Specified
Method Validation

A comprehensive validation of the HPLC method should be performed to ensure its reliability for the intended application. Key validation parameters include:

  • Linearity: Assess the linear relationship between the analyte concentration and the detector response over a specified range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[8][9]

  • Precision: Determine the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and should be evaluated at both intra-day and inter-day levels.[1][9]

  • Accuracy: Assess the closeness of the mean test results obtained by the method to the true value. It is often determined by spike and recovery experiments, with recovery values between 98% and 102% being desirable.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For example, one study reported an instrument LOD and LOQ for hypothis compound of 0.69 µg/mL and 2.30 µg/mL, respectively.[8]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention times of this compound and hypothis compound in blank samples.[8]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Quantitative Data Summary

The following tables present a summary of quantitative data from various validated HPLC-UV methods for the simultaneous determination of this compound and hypothis compound.

Table 1: Linearity and Detection Limits

AnalyteLinear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Hypothis compound 0.1 - 5000 (µmol/dm³)>0.99--[7]
This compound 0.5 - 5000 (µmol/dm³)>0.99--[7]
Hypothis compound 50 - 800 (µg/g sample)>0.9900.692.30[8]
This compound -----
Hypothis compound ->0.99--[9]
This compound ->0.99---

Table 2: Precision and Accuracy

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (Recovery %)Reference
Hypothis compound < 4.6< 4.698 - 102[9]
This compound < 4.6< 4.698 - 102[9]
Hypothis compound GoodGood98.0 - 99.2[7]
This compound GoodGood96.0 - 102[7]

Visualizations

Purine_Metabolism Hypothis compound Hypothis compound This compound This compound Hypothis compound->this compound Oxidation UricAcid Uric Acid This compound->UricAcid Oxidation XanthineOxidase1 This compound Oxidase XanthineOxidase1->Hypothis compound XanthineOxidase2 This compound Oxidase XanthineOxidase2->this compound

Caption: Metabolic pathway of hypothis compound to uric acid.

HPLC_Workflow Sample Biological Sample (e.g., Serum, Plasma, Urine) Preparation Sample Preparation (Protein Precipitation, Filtration) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Processing (Chromatogram) Detection->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Results (Concentrations of this compound & Hypothis compound) Quantification->Result

Caption: General workflow for HPLC-UV analysis.

References

Protocol for Xanthine Oxidase Activity Assay in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a key enzyme in purine catabolism that catalyzes the oxidation of hypothis compound to this compound and subsequently to uric acid.[1][2][3] This process is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[4][5][6][7] Elevated XO activity is implicated in various pathological conditions such as gout, hyperuricemia, and oxidative stress-related tissue injury.[1][3][8] Therefore, the accurate measurement of XO activity in tissue homogenates is crucial for both basic research and the development of therapeutic inhibitors.

This document provides a detailed protocol for the spectrophotometric determination of this compound oxidase activity in tissue homogenates. The assay is based on the measurement of uric acid formation, which absorbs light at approximately 290-293 nm.[1][9][10] An alternative colorimetric/fluorometric method based on the detection of hydrogen peroxide is also described.

Principle of the Assay

The activity of this compound oxidase is determined by monitoring the increase in absorbance resulting from the formation of uric acid from this compound.[1][9] The reaction proceeds as follows:

Hypothis compound + H₂O + O₂ → this compound + H₂O₂ this compound + H₂O + O₂ → Uric Acid + H₂O₂[1]

The rate of increase in absorbance at 290-293 nm is directly proportional to the this compound oxidase activity in the sample.[1][9][10]

Alternatively, the generated hydrogen peroxide (H₂O₂) can be measured in a coupled enzyme assay. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to produce a colored or fluorescent product, which can be quantified.[11][4][8]

Materials and Reagents

Equipment
  • Homogenizer (e.g., Potter-Elvehjem or Dounce)

  • Refrigerated centrifuge

  • Spectrophotometer (UV-Vis) or microplate reader

  • Vortex mixer

  • Pipettes and tips

  • Ice bath

Reagents
  • Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)[9]

  • This compound solution (substrate)

  • Tissue sample

  • BCA or Bradford protein assay kit

  • (Optional for H₂O₂ detection) HRP, colorimetric/fluorometric probe[11][4][8]

Experimental Protocols

Tissue Homogenate Preparation
  • Excise the tissue of interest and immediately place it on ice to prevent enzyme degradation.

  • Rinse the tissue with ice-cold phosphate-buffered saline (PBS), pH 7.4, to remove any blood.[4]

  • Weigh the tissue and mince it into small pieces.

  • Homogenize the tissue in 4-10 volumes of ice-cold homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors).[11][4]

  • Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[11]

  • Carefully collect the supernatant, which contains the soluble enzyme fraction, and keep it on ice. This will be used for the enzyme activity assay and protein concentration determination.

Protein Concentration Determination

It is essential to determine the total protein concentration of the tissue homogenate to normalize the this compound oxidase activity. This allows for accurate comparison between different samples. Use a standard method such as the Bicinchoninic acid (BCA) or Bradford protein assay.[2] Follow the manufacturer's instructions for the chosen assay kit.

Spectrophotometric Assay for Uric Acid Formation
  • Set the spectrophotometer to 290 nm or 293 nm and equilibrate to the desired temperature (e.g., 25°C or 37°C).[1][9][10]

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and this compound substrate.

  • Initiate the reaction by adding a specific volume of the tissue homogenate supernatant to the cuvette.

  • Immediately start recording the absorbance at 290 nm or 293 nm for several minutes.[1]

  • Calculate the rate of change in absorbance per minute (ΔA/min) from the initial linear portion of the curve.[1]

  • Run a blank reaction containing all components except the tissue homogenate to correct for any background absorbance change.

Calculation of this compound Oxidase Activity

The activity of this compound oxidase is calculated using the Beer-Lambert law. The molar extinction coefficient for uric acid at pH 7.5 and 290 nm is approximately 12,200 M⁻¹cm⁻¹.[10]

Volume Activity (U/mL) = (ΔA/min * Total reaction volume) / (Molar extinction coefficient * Light path length * Sample volume)

  • One unit (U) of this compound oxidase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of uric acid per minute under the specified assay conditions.[11][9]

Specific Activity (U/mg protein) = Volume Activity (U/mL) / Protein concentration (mg/mL)

Data Presentation

ParameterSpectrophotometric MethodColorimetric/Fluorometric Method
Detection Principle Uric acid formationHydrogen peroxide production
Wavelength (Absorbance) 290-293 nm[1][9][10]~570 nm (colorimetric)[8]
Wavelength (Fluorescence) N/AEx/Em = ~535/587 nm[11][8]
Substrate This compoundThis compound or Hypothis compound
Key Reagents Phosphate buffer, this compoundAssay buffer, Substrate, HRP, Probe
Typical Incubation Time 3-10 minutes15-45 minutes[7]
Unit Definition 1 µmol uric acid/min[11][9]1 µmol H₂O₂/min[11]

Visualizations

Signaling Pathway

XanthineOxidasePathway Hypothis compound Hypothis compound This compound This compound Hypothis compound->this compound XO1 O2_1 O₂ UricAcid Uric Acid This compound->UricAcid XO2 O2_2 O₂ XO1 This compound Oxidase H2O2_1 H₂O₂ XO1->H2O2_1 produces XO2 This compound Oxidase H2O2_2 H₂O₂ XO2->H2O2_2 produces ROS Reactive Oxygen Species (ROS) H2O2_1->ROS H2O2_2->ROS OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress

Caption: Purine catabolism pathway mediated by this compound oxidase leading to uric acid and ROS production.

Experimental Workflow

ExperimentalWorkflow Start Start: Tissue Sample Homogenization 1. Tissue Homogenization (Ice-cold buffer) Start->Homogenization Centrifugation 2. Centrifugation (10,000 x g, 4°C) Homogenization->Centrifugation Supernatant 3. Collect Supernatant (Enzyme Source) Centrifugation->Supernatant ProteinAssay 4a. Protein Concentration Assay (e.g., BCA) Supernatant->ProteinAssay XO_Assay 4b. This compound Oxidase Activity Assay Supernatant->XO_Assay Calculation 6. Calculate Specific Activity (U/mg protein) ProteinAssay->Calculation Spectro 5. Spectrophotometric Measurement (ΔA/min) XO_Assay->Spectro Spectro->Calculation End End: Results Calculation->End

Caption: Workflow for determining this compound oxidase specific activity in tissue homogenates.

References

Application of Xanthine as a Substrate for Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing xanthine as a substrate in enzyme kinetic studies, with a primary focus on this compound oxidase (XO) and related enzymes. This compound oxidase is a critical enzyme in purine metabolism and a significant therapeutic target for conditions such as gout and hyperuricemia.[1][2] Understanding its kinetics is paramount for the development of novel inhibitors.

Introduction to this compound and this compound Oxidase

This compound is a purine base that serves as a direct substrate for this compound oxidase, which catalyzes its oxidation to uric acid.[1] This reaction is a pivotal step in the purine degradation pathway. The activity of this compound oxidase is a key indicator of purine metabolism and is implicated in various pathological conditions due to the production of uric acid and reactive oxygen species (ROS).[2]

Enzyme kinetic studies using this compound are fundamental for:

  • Characterizing the catalytic efficiency of this compound oxidase.

  • Screening and characterizing potential inhibitors for drug development.[1]

  • Investigating the mechanism of enzyme inhibition (e.g., competitive, uncompetitive, mixed).[3]

  • Understanding the role of this compound oxidase in various disease models.

Signaling Pathway: Purine Catabolism

This compound oxidase plays a central role in the catabolism of purines. The pathway illustrates the conversion of hypothis compound to this compound and subsequently to uric acid, a process that can be targeted by therapeutic inhibitors.

Purine_Catabolism AMP AMP IMP IMP AMP->IMP Hypothis compound Hypothis compound IMP->Hypothis compound GMP GMP GMP->IMP This compound This compound Hypothis compound->this compound O2, H2O UricAcid Uric Acid This compound->UricAcid O2, H2O ROS Reactive Oxygen Species (ROS) This compound->ROS UricAcid->ROS XO This compound Oxidase (XO) XO->this compound XO->UricAcid Inhibitors Inhibitors (e.g., Allopurinol) Inhibitors->XO inhibit

Caption: Role of this compound Oxidase in Purine Catabolism.

Quantitative Data Summary

The following tables summarize key kinetic parameters for this compound oxidase and its inhibitors, providing a comparative overview from various studies.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) for this compound Oxidase with this compound as a Substrate

Enzyme SourceKm (µM)Vmax (µM/s)ConditionsReference
Bovine Milk5.951.9630 mM Tris-HCl buffer, pH 8.0, 25°C[4]
Not Specified--Control (without inhibitor)[5]
Not SpecifiedHigher than controlUnchangedIn the presence of competitive inhibitors[5]

Table 2: Inhibition Constants (Ki and IC50) for Various this compound Oxidase Inhibitors

InhibitorIC50 (µM)Ki (µM)Inhibition TypeReference
This compound oxidase-IN-50.70-Not Specified[1]
Uric Acid-70 (apparent Ki)Uncompetitive[6]
Naringin octanoate110.35-Competitive[5]
Naringin decanoate117.51-Competitive[5]
Hesperidin decanoate198.96-Competitive[5]
Allopurinol14.67-Competitive[5]
Ferulic Acid (FA)-0.89 (Ki), 1.78 (Kis)Mixed[3]
Caffeic Acid (CA)-7.11 (Ki), 3.05 (Kis)Mixed[3]
Protocatechuic Acid (PA)-3.21 (Ki), 17.76 (Kis)Mixed[3]
ALS-28-2.7Competitive[7]
ALS-8-4.5Competitive[7]
ALS-15-23Competitive[7]
ALS-1-41Competitive[7]

Experimental Protocols

This section provides detailed methodologies for conducting enzyme kinetic assays using this compound as a substrate.

Spectrophotometric Assay for this compound Oxidase Activity

This protocol measures the activity of this compound oxidase by monitoring the increase in absorbance at approximately 293 nm, which corresponds to the formation of uric acid.[1][8]

Materials and Reagents:

  • This compound Oxidase (from bovine milk)[1]

  • This compound (substrate)[1]

  • Potassium phosphate buffer (50 mM, pH 7.5)[1]

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors[1]

  • 96-well UV-transparent microplates[1]

  • Microplate spectrophotometer[1]

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).[1]

    • Prepare a stock solution of this compound (e.g., 2 mM) in the phosphate buffer. Prepare serial dilutions to achieve the desired final concentrations.[1]

    • Dissolve inhibitors in DMSO to prepare a stock solution (e.g., 10 mM). Make subsequent dilutions in the phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[1]

    • Prepare the this compound oxidase enzyme solution in ice-cold enzyme diluent (e.g., 50 mM Tris-HCl buffer, pH 7.5) to a concentration of 0.1-0.2 U/mL and keep on ice.[8]

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • Varying concentrations of the substrate (this compound)

      • Varying concentrations of the inhibitor or vehicle (for control)[1]

    • Pre-incubate the mixture at 25°C for 15 minutes.[1]

    • Initiate the reaction by adding the this compound oxidase enzyme solution to each well.[1]

    • Immediately measure the increase in absorbance at 293 nm every 30 seconds for 5-10 minutes using a microplate spectrophotometer.[1][8] The rate of uric acid formation is proportional to the increase in absorbance.[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot.

    • For inhibitor studies, calculate the percentage of inhibition.

    • Plot 1/v versus 1/[S] (Lineweaver-Burk plot) to determine Km and Vmax and to identify the type of inhibition.[5]

Experimental Workflow Diagram

Enzyme_Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, this compound, Inhibitor, Enzyme) Add_Reagents Add Buffer, this compound, and Inhibitor to 96-well plate Reagent_Prep->Add_Reagents Pre_incubation Pre-incubate at 25°C for 15 min Add_Reagents->Pre_incubation Initiate_Reaction Initiate reaction with this compound Oxidase Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 293 nm (kinetic read) Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity (v) Measure_Absorbance->Calculate_Velocity Lineweaver_Burk Generate Lineweaver-Burk Plot Calculate_Velocity->Lineweaver_Burk Determine_Parameters Determine Km, Vmax, and Ki Lineweaver_Burk->Determine_Parameters

Caption: Workflow for a typical enzyme kinetic assay.

Applications in Drug Development

The study of this compound oxidase kinetics using this compound as a substrate is a cornerstone of drug discovery and development for hyperuricemia and gout.[1] By employing the protocols outlined above, researchers can:

  • High-Throughput Screening (HTS): Efficiently screen large compound libraries for potential this compound oxidase inhibitors.

  • Lead Optimization: Characterize the potency (IC50, Ki) and mechanism of action of lead compounds to guide medicinal chemistry efforts.

  • In Vivo Correlation: Correlate in vitro enzyme inhibition data with in vivo efficacy in animal models of hyperuricemia.[1]

Conclusion

This compound is an indispensable substrate for the kinetic evaluation of this compound oxidase and the development of its inhibitors. The detailed protocols and compiled data herein provide a valuable resource for researchers in academia and the pharmaceutical industry. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable data, ultimately accelerating the discovery of new therapeutics.

References

Application Notes and Protocols for Metabolic Tracing Studies Using 13C-Labeled Xanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has emerged as a powerful technique for elucidating metabolic pathways and quantifying cellular fluxes. The use of carbon-13 (¹³C)-labeled metabolites allows for the precise tracking of carbon atoms as they are incorporated into downstream molecules. Xanthine, a key intermediate in purine metabolism, plays a crucial role in cellular energetics and signaling. The synthesis and application of ¹³C-labeled this compound provide a robust tool for investigating purine metabolism, identifying metabolic bottlenecks, and understanding the mechanism of action of drugs that target these pathways.

These application notes provide detailed protocols for the chemical synthesis of [8-¹³C]-xanthine and its subsequent use in metabolic tracing studies in cell culture. The methodologies are designed to be accessible to researchers with a background in chemistry and cell biology.

Data Presentation

Table 1: Synthesis of [8-¹³C]-Xanthine - Reactants and Expected Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
5,6-DiaminouracilC₄H₆N₄O₂142.121.0
[¹³C]-Formic Acid¹³CH₂O₂47.021.1
Product:
[8-¹³C]-XanthineC₄¹³CH₄N₄O₂153.11-
Table 2: Expected Quantitative Results for [8-¹³C]-Xanthine Synthesis
ParameterExpected ValueMethod of Analysis
Yield 70-85%Gravimetric analysis
Chemical Purity >98%HPLC, ¹H-NMR, ¹³C-NMR
Isotopic Purity >99%LC-MS
Table 3: Illustrative Data from a ¹³C-Xanthine Metabolic Tracing Experiment
MetaboliteUnlabeled (M+0) Relative Abundance (%)Labeled (M+1) Relative Abundance (%)
This compound5.2 ± 1.194.8 ± 1.1
Uric Acid25.7 ± 3.574.3 ± 3.5
Guanosine Monophosphate (GMP)88.1 ± 2.411.9 ± 2.4
Adenosine Monophosphate (AMP)92.5 ± 1.87.5 ± 1.8
Data are representative of a 24-hour labeling experiment in a cancer cell line and are presented as mean ± standard deviation (n=3). The M+1 for uric acid reflects the incorporation of one ¹³C atom from [8-¹³C]-xanthine. For GMP and AMP, M+1 would represent the incorporation of the labeled purine ring through salvage pathways.

Experimental Protocols

Protocol 1: Chemical Synthesis of [8-¹³C]-Xanthine

This protocol describes the synthesis of [8-¹³C]-xanthine via the Traube purine synthesis, which involves the cyclization of a 5,6-diaminopyrimidine with a one-carbon source. Here, 5,6-diaminouracil is reacted with [¹³C]-formic acid.

Materials:

  • 5,6-Diaminouracil

  • [¹³C]-Formic acid (99% isotopic purity)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Activated carbon

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel and flask)

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.42 g (10 mmol) of 5,6-diaminouracil in 20 mL of deionized water.

  • Addition of Labeled Precursor: To the stirred solution, add 0.52 mL (11 mmol) of [¹³C]-formic acid.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product, [8-¹³C]-xanthine, will begin to precipitate as a white to off-white solid.

  • Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (10 mL each) followed by one portion of cold ethanol (10 mL) to remove unreacted starting materials and impurities.

  • Purification (Recrystallization):

    • Transfer the crude product to a beaker and dissolve it in a minimal amount of hot 1 M NaOH solution.

    • Add a small amount of activated carbon to decolorize the solution and heat gently for 5 minutes.

    • Filter the hot solution to remove the activated carbon.

    • Acidify the filtrate with 1 M HCl with stirring until the pH reaches approximately 5.

    • The purified [8-¹³C]-xanthine will precipitate.

    • Cool the mixture in an ice bath and collect the purified product by vacuum filtration.

  • Drying: Wash the purified product with cold deionized water and dry it in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: Confirm the identity and purity of the product using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and determine the isotopic enrichment using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Metabolic Tracing with [8-¹³C]-Xanthine in Cell Culture

This protocol outlines the procedure for tracing the metabolism of [8-¹³C]-xanthine in adherent mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Custom labeling medium (e.g., purine-free RPMI 1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [8-¹³C]-Xanthine

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well cell culture plates

  • Cell scraper

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Microcentrifuge tubes, pre-chilled

  • Dry ice or a dry ice/ethanol bath

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 70-80% confluency at the time of the experiment. Culture the cells in their complete medium overnight in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the purine-free base medium with dFBS and the desired concentration of [8-¹³C]-xanthine (e.g., 100 µM). Ensure the labeled this compound is fully dissolved. Pre-warm the labeling medium to 37°C.

  • Isotope Labeling:

    • Aspirate the complete medium from the cells.

    • Gently wash the cell monolayer once with pre-warmed PBS.

    • Add 2 mL of the pre-warmed [8-¹³C]-xanthine labeling medium to each well.

    • Return the plates to the incubator for the desired labeling period. A time-course experiment (e.g., 0, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling time for reaching isotopic steady-state.

  • Metabolite Quenching and Extraction:

    • At the end of the labeling period, aspirate the labeling medium.

    • Immediately place the culture plates on a bed of dry ice to quench all metabolic activity.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

    • Using a pre-chilled cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried metabolite pellets at -80°C until LC-MS analysis.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile/50% water).

    • Analyze the samples using a high-resolution LC-MS system.

    • Identify and quantify the peak areas of the different isotopologues (e.g., M+0 and M+1) for this compound and its downstream metabolites.

    • Correct the raw isotopologue abundances for the natural abundance of ¹³C and other isotopes to determine the fractional enrichment.

Visualizations

Synthesis_of_13C_this compound diaminouracil 5,6-Diaminouracil reflux Reflux in H₂O (4-6 hours) diaminouracil->reflux formic_acid [¹³C]-Formic Acid formic_acid->reflux This compound [8-¹³C]-Xanthine reflux->this compound

Caption: Synthetic scheme for [8-¹³C]-Xanthine.

Metabolic_Tracing_Workflow cell_culture 1. Cell Culture labeling 2. Isotope Labeling with [8-¹³C]-Xanthine cell_culture->labeling quenching 3. Metabolic Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction analysis 5. LC-MS Analysis extraction->analysis data_processing 6. Data Processing analysis->data_processing

Caption: Experimental workflow for metabolic tracing.

Xanthine_Metabolism_Pathway Hypothis compound Hypothis compound XDH This compound Dehydrogenase/ Oxidase (XDH/XO) Hypothis compound->XDH HGPRT HGPRT Hypothis compound->HGPRT This compound [8-¹³C]-Xanthine UricAcid [8-¹³C]-Uric Acid This compound->UricAcid XDH/XO This compound->UricAcid Guanine Guanine Guanine->HGPRT GMP Guanosine Monophosphate (GMP) Inosine Inosine PNP PNP Inosine->PNP IMP Inosine Monophosphate (IMP) IMP->GMP AMP Adenosine Monophosphate (AMP) IMP->AMP Adenine Adenine XDH->this compound HGPRT->GMP HGPRT->IMP PNP->Hypothis compound ADA ADA

Caption: Key pathways in this compound metabolism.

Application Notes and Protocols for Real-Time Electrochemical Xanthine Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of electrochemical biosensors for the real-time detection of xanthine. This technology holds significant promise for applications in clinical diagnostics, food quality control, and drug development.

Introduction to Electrochemical this compound Biosensing

This compound is a purine base that serves as a key intermediate in the degradation pathway of purines.[1][2] Abnormal levels of this compound in biological fluids can be indicative of various pathological conditions, including xanthinuria, gout, and renal failure.[3] Additionally, monitoring this compound levels in food products, such as fish and meat, is a critical indicator of freshness.[1][4] Traditional methods for this compound detection, like high-performance liquid chromatography (HPLC) and gas chromatography, are often time-consuming, require extensive sample preparation, and are not suitable for real-time, on-site analysis.[4]

Electrochemical biosensors offer a compelling alternative, providing rapid, sensitive, and selective detection of this compound.[4] These devices typically utilize the enzyme this compound oxidase (XOD), which catalyzes the oxidation of this compound to uric acid, generating an electrochemically detectable signal.[5][6] Recent advancements in nanomaterials and enzyme immobilization techniques have significantly enhanced the performance of these biosensors.[4][7]

Signaling Pathway: Enzymatic Oxidation of this compound

The fundamental principle of most electrochemical this compound biosensors lies in the enzymatic reaction catalyzed by this compound oxidase. XOD converts this compound to uric acid in the presence of an electron acceptor, typically oxygen. This reaction produces hydrogen peroxide (H₂O₂) as a byproduct, which can be electrochemically oxidized or reduced at the electrode surface to generate a measurable current.

Xanthine_Metabolism This compound This compound UricAcid Uric Acid This compound->UricAcid + H₂O XOD This compound Oxidase (XOD) XOD->UricAcid H2O2 H₂O₂ XOD->H2O2 O2 O₂ O2->H2O2 + 2H⁺ + 2e⁻ Electrode Electrode Surface H2O2->Electrode Oxidation/Reduction Signal Electrochemical Signal Electrode->Signal

Figure 1: Enzymatic reaction pathway for this compound detection.

Experimental Workflow for Biosensor Development

The development of an electrochemical this compound biosensor generally follows a structured workflow, from the modification of the electrode surface to the final analytical performance evaluation.

Experimental_Workflow cluster_0 Electrode Preparation cluster_1 Enzyme Immobilization cluster_2 Electrochemical Characterization & Analysis A Bare Electrode (e.g., GCE, SPE) B Electrode Surface Modification (e.g., Nanomaterials, Polymers) A->B C Activation of Functional Groups (e.g., EDC/NHS) B->C D This compound Oxidase Immobilization C->D E Electrochemical Characterization (CV, EIS) D->E F Optimization of Experimental Parameters (pH, Potential) E->F G Analytical Performance Evaluation (Linear Range, LOD, Selectivity) F->G H Real Sample Analysis G->H

Figure 2: General experimental workflow for biosensor fabrication and testing.

Data Presentation: Performance of Electrochemical this compound Biosensors

The performance of various electrochemical biosensors for this compound detection is summarized in the table below. This allows for a direct comparison of different electrode modifications and their analytical capabilities.

Electrode Modification/PlatformLinear Range (µM)Limit of Detection (LOD) (µM)Response TimeReference
Chitosan-Polypyrrole-Gold Nanoparticles/GCE1 - 2000.258 s[1][8]
Core-shell Magnetic Nanoparticles/c-MWCNT/FTOup to 1500.053 s[3]
MoS₂/MoO₃ Nanohybrid/ITO0.001 - 10.06410 s[5]
Nano-Au/c-MWCNT Screen-Printed ElectrodeNot specified0.00114Not specified[9]
PEDOT:PSS-AuNPs/GCE0.05 - 100.03Not specified[10]
This compound Oxidase/Layered Double Hydroxides1 - 2000.1Not specified[11]
This compound Oxidase in Polypyrrole Film/Ptup to 4001.03-4 min[6]
c-MWCNT/PANINot specifiedNot specifiedNot specified[4]
ZnO-NPs-Polypyrrole composite filmNot specifiedNot specifiedNot specified[4]
Poly(L-aspartic acid)/MWCNTNot specifiedNot specifiedNot specified[4]
Poly(GMA-co-VFc)/MWCNTNot specifiedNot specified~4 s[4]

Experimental Protocols

Protocol 1: Fabrication of a Nanocomposite-Modified Glassy Carbon Electrode (GCE)

This protocol describes the preparation of a glassy carbon electrode modified with a chitosan-polypyrrole-gold nanoparticle (Chi-PPy-AuNPs) nanocomposite, adapted from Dervisevic et al.[1]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Chitosan (low molecular weight)

  • Pyrrole

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Acetic acid

  • Phosphate buffer saline (PBS), pH 7.4

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • GCE Pre-treatment:

    • Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with DI water.

    • Sonciate the electrode in a 1:1 solution of ethanol and DI water for 5 minutes.

    • Rinse again with DI water and allow to dry at room temperature.

  • Preparation of Chitosan-Polypyrrole-Gold Nanoparticle Composite:

    • Prepare a 0.5% (w/v) chitosan solution in 1% (v/v) acetic acid.

    • Prepare a solution containing pyrrole and HAuCl₄ in an appropriate solvent as described in the reference literature.

    • The in-situ chemical synthesis of the Chi-PPy-AuNPs composite is performed by mixing the chitosan solution with the pyrrole and HAuCl₄ solution.

  • Electrode Modification:

    • Drop-cast a small volume (e.g., 5 µL) of the prepared Chi-PPy-AuNPs composite solution onto the pre-treated GCE surface.

    • Allow the solvent to evaporate at room temperature to form a stable film.

Protocol 2: Immobilization of this compound Oxidase (XOD)

This protocol details the covalent immobilization of this compound oxidase onto a modified electrode surface using the EDC-NHS coupling chemistry.[3][9]

Materials:

  • Nanocomposite-modified electrode (from Protocol 1)

  • This compound Oxidase (XOD) from bovine milk or Bacillus pumilus

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate buffer saline (PBS), pH 7.4

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a fresh aqueous solution of 0.4 M EDC and 0.1 M NHS.

    • Immerse the modified electrode in the EDC/NHS solution for 1 hour at room temperature to activate the surface carboxyl groups.

    • Rinse the electrode with PBS (pH 7.4) to remove excess EDC and NHS.

  • Enzyme Immobilization:

    • Prepare a solution of this compound oxidase (e.g., 1 mg/mL) in PBS (pH 7.4).

    • Drop-cast a specific volume (e.g., 6 µL) of the XOD solution onto the activated electrode surface.[9]

    • Incubate the electrode in a humid environment at 4°C for at least 4 hours (or overnight) to allow for covalent bond formation.

    • Rinse the electrode gently with PBS (pH 7.4) to remove any unbound enzyme.

    • Store the biosensor at 4°C in PBS when not in use.

Protocol 3: Electrochemical Detection of this compound

This protocol outlines the amperometric detection of this compound using the fabricated biosensor.

Materials:

  • XOD-immobilized biosensor

  • Electrochemical workstation with a three-electrode cell (working, reference, and counter electrodes)

  • Phosphate buffer saline (PBS), pH 7.4

  • This compound stock solution

  • Nitrogen gas (for deoxygenation, if required)

Procedure:

  • Electrochemical Cell Setup:

    • Assemble the three-electrode system in an electrochemical cell containing a known volume of PBS (pH 7.4). The fabricated biosensor serves as the working electrode, with Ag/AgCl as the reference and a platinum wire as the counter electrode.

  • Optimization of Applied Potential:

    • Perform cyclic voltammetry (CV) in the presence and absence of this compound to determine the optimal oxidation or reduction potential for the enzymatic product (H₂O₂). This is typically around +0.2 V to +0.7 V vs. Ag/AgCl for H₂O₂ oxidation.[3][6]

  • Amperometric Measurement:

    • Apply the optimized constant potential to the working electrode.

    • Allow the background current to stabilize.

    • Add successive aliquots of the this compound stock solution into the electrochemical cell under constant stirring.

    • Record the steady-state current response after each addition.

  • Data Analysis:

    • Plot the current response versus the this compound concentration to generate a calibration curve.

    • Determine the linear range, sensitivity (slope of the linear range), and the limit of detection (LOD) based on a signal-to-noise ratio of 3.

Conclusion

The development of electrochemical biosensors for real-time this compound detection has been significantly advanced through the integration of novel nanomaterials and refined enzyme immobilization strategies. These biosensors offer a powerful analytical tool for diverse applications, from monitoring food freshness to clinical diagnostics. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and optimize their own this compound biosensing platforms. Further research may focus on miniaturization, integration into portable devices, and long-term stability for continuous monitoring applications.

References

Application Notes and Protocols: Utilizing Xanthine in In-Vitro Models of Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. A key contributor to this injury is the burst of reactive oxygen species (ROS). In-vitro models are indispensable tools for studying the molecular mechanisms of I/R injury and for the preclinical screening of therapeutic agents. The xanthine oxidase system is a well-established method to induce oxidative stress characteristic of I/R injury in a controlled cellular environment.

During ischemia, ATP is catabolized, leading to an accumulation of its breakdown products, including hypothis compound and this compound. Concurrently, this compound dehydrogenase is converted to this compound oxidase. Upon reperfusion and the reintroduction of molecular oxygen, this compound oxidase catalyzes the oxidation of hypothis compound and this compound, a process that generates a significant amount of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), leading to oxidative stress, cellular dysfunction, and cell death.[1][2]

These application notes provide detailed protocols for establishing in-vitro models of I/R injury using this compound and this compound oxidase in relevant cell lines, along with methods for quantifying cellular injury and oxidative stress.

Data Presentation: Quantitative Effects of this compound/Xanthine Oxidase-Induced Injury

The following tables summarize quantitative data from various in-vitro studies, illustrating the dose-dependent effects of components of the this compound oxidase system on cell viability and markers of oxidative stress.

Table 1: Effect of this compound Oxidase Substrates and Products on Cell Viability

Cell LineCompoundConcentrationDuration% Cell Viability DecreaseReference
Neonatal Rat CardiomyocytesXanthosine10 µM (protective)Post H/RIncreased viability[3]
H9c2 CardiomyocytesHypoxia/Reoxygenation4h Hypoxia / 12h Reoxygenation-Significant decrease[4]
Human Glomerular Endothelial CellsFebuxostat (XO inhibitor)> 0.1 µM (protective)High GlucoseIncreased viability[5]
Human Extravillous Trophoblast CellsH₂O₂0.1 - 1.0 mM6 - 24 hDose-dependent decrease[6]

Table 2: Induction of Oxidative Stress Markers by the this compound Oxidase System

Cell LineTreatmentConcentrationDurationMarkerFold Increase/ChangeReference
TO-2 Hamster Hearts (in vivo)Vehicle-6 weeksMalondialdehyde (MDA)Increased[7]
Neonatal Rat CardiomyocytesHypoxia/Reoxygenation--MDAIncreased[3]
H9c2 CardiomyocytesHypoxia/Reoxygenation--MDA~1.9-fold[4]
Human Extravillous Trophoblast CellsThis compound/Xanthine Oxidase--UrateIncreased[6]
Failing Dog Hearts (in vivo)Pacing-induced Heart Failure--This compound OxidaseUpregulated[8]

Experimental Protocols

Protocol 1: In-Vitro Ischemia-Reperfusion Injury Model in Cardiomyocytes (H9c2 cells)

This protocol describes the induction of simulated I/R injury in the H9c2 rat cardiomyocyte cell line.

Materials:

  • H9c2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)

  • Ischemia buffer (glucose-free, serum-free DMEM, pH 6.4)

  • Reperfusion buffer (DMEM with 10% FBS)

Procedure:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Simulated Ischemia:

    • When cells reach 80-90% confluency, replace the culture medium with pre-warmed ischemia buffer.

    • Place the cells in a hypoxia chamber for a predetermined duration (e.g., 4 hours).

  • Simulated Reperfusion:

    • Remove the cells from the hypoxia chamber.

    • Replace the ischemia buffer with pre-warmed reperfusion buffer.

    • Return the cells to the standard cell culture incubator (normoxia) for a specified period (e.g., 12-24 hours).[4]

  • Assessment of Injury: Proceed with cell viability and oxidative stress assays.

Protocol 2: In-Vitro Ischemia-Reperfusion Injury Model in Renal Tubular Epithelial Cells (LLC-PK1)

This protocol outlines a method for inducing I/R injury in a porcine kidney epithelial cell line.

Materials:

  • LLC-PK1 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Antimycin A (induces chemical hypoxia)

  • Glucose-free DMEM

  • Complete growth medium

Procedure:

  • Cell Culture: Maintain LLC-PK1 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Chemical Ischemia:

    • Incubate confluent cells with varying concentrations of antimycin A in glucose-free DMEM for a specified time (e.g., 1-3 hours) to induce ischemic injury.[9]

  • Reperfusion:

    • Remove the antimycin A-containing medium and wash the cells with PBS.

    • Add fresh, complete growth medium to the cells and incubate under normoxic conditions for a set duration (e.g., 3 hours).[9]

  • Evaluation of Injury: Perform assays to measure cell death and oxidative damage.

Protocol 3: Lactate Dehydrogenase (LDH) Assay for Cell Viability

This colorimetric assay quantifies the release of LDH from damaged cells into the culture supernatant, a marker of cytotoxicity.

Materials:

  • LDH assay kit (commercially available)

  • Cell culture supernatant from experimental and control groups

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

  • Assay Reaction:

    • Transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and completely lysed cells (maximum release).

Protocol 4: Malondialdehyde (MDA) Assay for Oxidative Stress

This assay measures the levels of MDA, a product of lipid peroxidation, as an indicator of oxidative stress.

Materials:

  • MDA assay kit (commercially available)

  • Cell lysates from experimental and control groups

  • Thiobarbituric acid (TBA) reagent

  • Microcentrifuge tubes

  • Water bath or heat block (95°C)

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell lysates according to the kit's instructions.

  • Reaction with TBA:

    • Add the TBA reagent to the cell lysates in microcentrifuge tubes.

    • Incubate the mixture at 95°C for the recommended time (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.

  • Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

  • Measurement: Transfer the supernatant to a 96-well plate or cuvette and measure the absorbance at the specified wavelength (typically 532 nm).

  • Quantification: Determine the MDA concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of MDA.[4][7]

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound Oxidase-Mediated Ischemia-Reperfusion Injury

IRI_Pathway cluster_ischemia Ischemic Phase cluster_reperfusion Reperfusion Phase ATP ATP Hypothis compound Hypothis compound ATP->Hypothis compound Degradation This compound This compound Hypothis compound->this compound XO UricAcid Uric Acid This compound->UricAcid XO XDH This compound Dehydrogenase XO This compound Oxidase XDH->XO Conversion ROS ROS (O₂⁻, H₂O₂) XO->ROS Catalysis Oxygen O₂ (Reoxygenation) Oxygen->ROS CellInjury Cellular Injury (Lipid Peroxidation, DNA Damage) ROS->CellInjury Apoptosis Apoptosis/Necrosis CellInjury->Apoptosis

Caption: this compound oxidase pathway in I/R injury.

Experimental Workflow for In-Vitro Ischemia-Reperfusion Injury Model

Workflow cluster_assays Endpoint Assays start Seed Cells culture Culture to 80-90% Confluency start->culture ischemia Simulated Ischemia (Hypoxia, Glucose/Serum Deprivation) culture->ischemia reperfusion Simulated Reperfusion (Normoxia, Complete Medium) ischemia->reperfusion collect Collect Supernatant & Lysates reperfusion->collect viability Cell Viability Assay (LDH) collect->viability oxidative_stress Oxidative Stress Assay (MDA) collect->oxidative_stress end Data Analysis viability->end oxidative_stress->end

Caption: Workflow for in-vitro I/R injury studies.

Logical Relationship of this compound Oxidase-Induced Cellular Damage

Logical_Relationship Ischemia Ischemia ATP_depletion ATP Depletion Ischemia->ATP_depletion XDH_to_XO XDH to XO Conversion Ischemia->XDH_to_XO Hypoxanthine_acc Hypothis compound Accumulation ATP_depletion->Hypoxanthine_acc ROS_burst ROS Burst Hypoxanthine_acc->ROS_burst XO Substrate XDH_to_XO->ROS_burst Enzyme Source Reperfusion Reperfusion Oxygen_reintro O₂ Reintroduction Reperfusion->Oxygen_reintro Oxygen_reintro->ROS_burst Electron Acceptor Oxidative_stress Oxidative Stress ROS_burst->Oxidative_stress Cell_damage Cellular Damage Oxidative_stress->Cell_damage

Caption: Causality of XO-mediated cell damage.

References

LC-MS/MS method for sensitive detection of xanthine in urine samples

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and quantitative analysis of xanthine in human urine has been developed and validated. This method is crucial for researchers, scientists, and drug development professionals studying purine metabolism and related disorders. This compound is a key intermediate in the degradation of purines, and its levels in urine can be an important biomarker for various pathological conditions, including xanthinuria, an inborn error of metabolism, and for monitoring the efficacy of this compound oxidase inhibitors used in the treatment of gout.[1][2]

This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The method is rapid, specific, and simple, making it suitable for high-throughput analysis in a clinical or research setting.[3][4]

Experimental Protocols

Sample Preparation

A simple "dilute-and-shoot" approach is employed for the preparation of urine samples, minimizing sample handling and potential for error.

  • Reagents and Materials:

    • Acetonitrile (ACN), LC-MS grade

    • Formic Acid (FA), LC-MS grade

    • Deionized water, 18 MΩ·cm or higher

    • Microcentrifuge tubes, 1.5 mL

    • Autosampler vials, 2 mL with inserts

  • Protocol:

    • Thaw frozen urine samples at room temperature.

    • Vortex the urine sample for 10 seconds to ensure homogeneity.

    • Centrifuge the urine sample at 13,000 rpm for 10 minutes at 4°C to pellet any particulate matter.[5]

    • In a clean microcentrifuge tube, add 100 µL of the urine supernatant.

    • Add 400 µL of acetonitrile containing 0.1% formic acid to the urine supernatant.[1]

    • Vortex the mixture for 1 minute to precipitate proteins.[5]

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]

    • Transfer the clear supernatant to an autosampler vial.

    • Inject 5 µL of the prepared sample onto the LC-MS/MS system.[5]

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution profile.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 4 µm particle size)[1]

    • Mobile Phase A: 0.1% Formic Acid in Water[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

    • Flow Rate: 0.4 mL/min[1]

    • Column Temperature: 37°C[6]

    • Injection Volume: 5 µL[5]

  • Gradient Elution Program:

Time (minutes)% Mobile Phase B
0.05
0.25
8.020
9.020
10.050
12.050
Table adapted from a similar method for purine analysis.[1]
Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

  • Instrumentation:

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[1][5]

    • Scan Type: Multiple Reaction Monitoring (MRM)[5]

    • IonSpray Voltage: 5500 V[5]

    • Source Temperature: 500°C[5]

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
This compound153.0108.01503580
Hypothis compound (optional)137.094.01503075
¹³C,¹⁵N₂-Xanthine (Internal Standard)156.0110.01503580
MRM parameters are representative and may require optimization on different instruments.

Data Presentation

The performance of the LC-MS/MS method was evaluated for linearity, precision, and accuracy.

Method Validation Parameters
ParameterResult
Linearity Range 12 - 480 µmol/L[3][4]
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 2.5%[3][4]
Inter-day Precision (%CV) < 2.5%[3][4]
Mean Recovery 94.3 - 107.3%[3][4]
Lower Limit of Quantification (LLOQ) 1 ng/mL (with a signal-to-noise ratio >10)[5]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

experimental_workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleReceipt Receive Urine Sample Thaw Thaw Sample SampleReceipt->Thaw Vortex Vortex Thaw->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 Dilute Dilute Supernatant Centrifuge1->Dilute Precipitate Protein Precipitation Dilute->Precipitate Centrifuge2 Centrifuge Precipitate->Centrifuge2 Transfer Transfer to Vial Centrifuge2->Transfer Inject Inject Sample Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound quantification in urine.

Sample Preparation Logic

This diagram details the logical steps and rationale behind the sample preparation protocol.

sample_prep_logic start Start: Urine Sample homogenize Homogenize Sample Vortexing ensures a representative aliquot. start->homogenize remove_particulates Remove Particulates Centrifugation pellets cells and debris. homogenize->remove_particulates precipitate_protein Precipitate Proteins Acetonitrile denatures and precipitates large proteins. remove_particulates->precipitate_protein isolate_supernatant Isolate Supernatant Centrifugation separates precipitated proteins from the analyte-containing supernatant. precipitate_protein->isolate_supernatant end End: Analysis-Ready Sample isolate_supernatant->end

Caption: Logical flow of the urine sample preparation protocol.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Xanthine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of xanthine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction efficiency. The protocols provided herein are intended to serve as a guide for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Introduction to Microwave-Assisted Synthesis of Xanthines

This compound and its derivatives are a class of purine alkaloids with a wide range of pharmacological activities. They are key structural motifs in numerous approved drugs and clinical candidates, acting as adenosine receptor antagonists and phosphodiesterase inhibitors. The traditional synthesis of these compounds often requires long reaction times and harsh conditions. Microwave-assisted synthesis provides a powerful alternative by utilizing microwave energy to rapidly and uniformly heat the reaction mixture, leading to significant acceleration of chemical transformations.

The primary advantages of employing microwave irradiation for the synthesis of this compound derivatives include:

  • Rapid Reaction Times: Reactions that typically take hours or even days to complete under conventional heating can often be accomplished in minutes.

  • Higher Yields: The fast and uniform heating minimizes the formation of byproducts, often leading to cleaner reactions and higher isolated yields.

  • Improved Efficiency: The ability to rapidly screen reaction conditions and synthesize libraries of compounds makes MAOS a valuable tool in drug discovery.

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient compared to conventional oil baths or heating mantles.

Key Synthetic Strategies

The microwave-assisted synthesis of this compound derivatives often involves the construction of the fused imidazole ring onto a pre-existing pyrimidine core. Two common and effective methods are highlighted in these notes:

  • Ring Closure with Triethyl Orthoformate: This method is used to synthesize 8-unsubstituted this compound derivatives from 5,6-diaminouracil precursors. Microwave irradiation dramatically shortens the reaction time for this cyclization.

  • Ring Closure with Hexamethyldisilazane (HMDS): This approach is particularly useful for the synthesis of 8-substituted this compound derivatives from 6-amino-5-carboxamidouracil precursors. The use of a co-solvent like THF is often crucial for efficient microwave absorption and reaction success.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize the quantitative data from various microwave-assisted synthesis protocols for this compound derivatives, offering a clear comparison of reaction conditions and outcomes.

Table 1: Microwave-Assisted Synthesis of 8-Unsubstituted this compound Derivatives via Triethyl Orthoformate Ring Closure

EntryStarting Material (R¹, R³)ProductConventional Time (min)Microwave Time (min)Microwave Yield (%)
1Ethyl, Ethyl1,3-Diethylthis compound60576
2n-Butyl, n-Butyl1,3-Dibutylthis compound60580
3n-Butyl, H1-Butylthis compound300585
4Propargyl, H1-Propargylthis compound90590

Table 2: Microwave-Assisted Synthesis of 8-Substituted this compound Derivatives via HMDS Ring Closure

EntryPrecursorProductConventional ConditionsMicrowave ConditionsMicrowave Yield (%)
16-Amino-5-(cinnamoylamino)-1,3-diethyluracil8-Styryl-1,3-diethylthis compoundNot specified150 °C, 20 min75
2Precursor for IstradefyllineIstradefyllineReflux, 18 h150 °C, 20 min85
3Precursor for PSB-63PSB-63 (Tricyclic analog)Reflux, 18 h170 °C, 30 min70

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 8-Unsubstituted this compound Derivatives

Materials:

  • Appropriate 5,6-diamino-1,3-dialkyluracil or 5,6-diamino-1-alkyluracil

  • Triethyl orthoformate

  • Microwave reactor (e.g., CEM Discover)

  • 10 mL pressure-rated microwave process vial

  • Magnetic stirrer

Procedure:

  • Place the 5,6-diaminouracil derivative (e.g., 1.0 g) and triethyl orthoformate (6 mL) into a 10 mL microwave process vial equipped with a magnetic stirrer.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with microwaves at a power of 120 W, maintaining a temperature of 160 °C for 5 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to a safe temperature (below 50 °C) before opening.

  • Filter the resulting precipitate and wash it with diethyl ether (10 mL).

  • The crude product can be further purified by recrystallization from water.

  • Characterize the final product by standard analytical techniques (NMR, MS, mp).

Protocol 2: General Procedure for Microwave-Assisted Synthesis of 8-Substituted this compound Derivatives

Materials:

  • Appropriate 6-amino-5-carboxamidouracil derivative

  • Hexamethyldisilazane (HMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Microwave reactor

  • Pressure-rated microwave process vial

  • Magnetic stirrer

Procedure:

  • Place the 6-amino-5-carboxamidouracil derivative (e.g., 1.0 mmol) in a pressure-rated microwave process vial with a magnetic stirrer.

  • Add a mixture of HMDS and anhydrous THF (e.g., 1:1 v/v, 5-10 mL). The addition of THF as a co-solvent is crucial for efficient heating.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the suspension with microwaves, setting the temperature between 150-170 °C for 20-30 minutes with stirring.

  • After completion, cool the reaction vessel to a safe temperature.

  • Carefully quench the reaction mixture by the slow addition of methanol or water to hydrolyze the silylated intermediates and excess HMDS.

  • Remove the solvent under reduced pressure.

  • Purify the residue by an appropriate method, such as column chromatography or recrystallization.

  • Characterize the purified product using standard analytical methods.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways of this compound Derivatives

This compound derivatives primarily exert their pharmacological effects through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

Adenosine_Receptor_Signaling cluster_A1_A3 A1/A3 Receptor Pathway (Inhibitory) cluster_A2A_A2B A2A/A2B Receptor Pathway (Stimulatory) A1_A3 A1/A3-R Gi Gi A1_A3->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA (Inactive) cAMP_dec->PKA_inhib A2A_A2B A2A/A2B-R Gs Gs A2A_A2B->Gs AC_act Adenylyl Cyclase (Activated) Gs->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_act PKA (Active) cAMP_inc->PKA_act Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B This compound This compound Derivatives (Antagonist) This compound->A1_A3 This compound->A2A_A2B PDE_Inhibition AC_GC Adenylyl/Guanylyl Cyclase cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP ATP_GTP ATP/GTP ATP_GTP->AC_GC PKA_PKG PKA / PKG (Active) cAMP_cGMP->PKA_PKG PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_PKG->Cellular_Response AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE->AMP_GMP This compound This compound Derivatives (Inhibitor) This compound->PDE Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_analysis Analysis Stage Setup 1. Reaction Setup (Reactants, Solvent in Vial) Microwave 2. Microwave Irradiation (Set Time, Temp, Power) Setup->Microwave Cooling 3. Cooling (To <50°C) Microwave->Cooling Quenching 4. Quenching/Precipitation (e.g., add water/methanol) Cooling->Quenching Filtration 5. Isolation of Crude Product (Filtration/Extraction) Quenching->Filtration Purification 6. Purification (Recrystallization or Chromatography) Filtration->Purification Characterization 7. Characterization (NMR, MS, Purity) Purification->Characterization

Xanthine: A Versatile Scaffold for Novel Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The xanthine core, a purine base, is a privileged scaffold in medicinal chemistry, forming the basis for numerous clinically significant drugs and drug candidates.[1][2] Naturally occurring xanthines like caffeine and theophylline have long been recognized for their pharmacological effects.[3] Through synthetic modifications, the this compound scaffold has been extensively explored to develop potent and selective inhibitors for a variety of therapeutic targets.[1] This document provides detailed application notes, experimental protocols, and data summaries for the development of novel drugs based on the this compound scaffold, with a focus on its application as adenosine receptor antagonists, phosphodiesterase (PDE) inhibitors, and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Therapeutic Applications and Data

The versatility of the this compound scaffold allows for its application in diverse therapeutic areas. By modifying substituents at the N1, N3, N7, and C8 positions, chemists can fine-tune the pharmacological profile of this compound derivatives to achieve desired potency and selectivity.[4]

Adenosine Receptor Antagonists

This compound derivatives were among the first identified adenosine receptor antagonists.[3] They have been developed with high affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).[3] These antagonists have therapeutic potential in various conditions, including neurodegenerative diseases, inflammation, and cancer.

Table 1: Pharmacological Data of this compound-Based Adenosine Receptor Antagonists

CompoundTargetKᵢ (nM)Assay TypeReference
1,3-Dipropyl-8-cyclopentylthis compoundA10.47Radioligand Binding[5]
1,3,7-Trimethyl-8-(3-chlorostyryl)this compoundA2A54Radioligand Binding[6]
1,3-Dipropyl-8-(2-amino-4-chlorophenyl)this compoundA10.022Radioligand Binding[7][8]
This compound Biotin Conjugate 2aA111.4Radioligand Binding[9]
This compound Biotin Conjugate 3aA154Radioligand Binding[9]
Phosphodiesterase (PDE) Inhibitors

This compound derivatives, such as theophylline, are non-selective PDE inhibitors.[10][11] More recent research has focused on developing selective inhibitors for specific PDE isozymes, like PDE5, for the treatment of erectile dysfunction.[12]

Table 2: Pharmacological Data of this compound-Based Phosphodiesterase (PDE) Inhibitors

CompoundTargetIC₅₀ (nM)Assay TypeReference
Butylthis compoundPDEPotent InhibitorEnzyme Inhibition[13]
Compound 25PDE50.6Enzyme Inhibition[12]
SildenafilPDE53.5Enzyme Inhibition[12]
Compound C6PDE5A-Enzyme Inhibition[14]
Compound C6PDE4D-Enzyme Inhibition[14]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The this compound scaffold has been successfully utilized to develop potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[12] Linagliptin is a notable example of a this compound-based DPP-4 inhibitor that has reached the market.[15]

Table 3: Pharmacological Data of this compound-Based DPP-4 Inhibitors

CompoundTargetIC₅₀ (nM)Assay TypeReference
Linagliptin Analog (with morpholine at C8 and CF₃ on phenyl)DPP-416.34Enzyme Inhibition[1]
Linagliptin Analog (with morpholine at C8 and dichloro on phenyl)DPP-429.87Enzyme Inhibition[1]
Linagliptin Analog (with morpholine at C8 and monochloro on phenyl)DPP-467.98Enzyme Inhibition[1]
HWL-405DPP-4-In vitro[16]
HWL-892DPP-4-In vitro[16]
Compound 45 (Isoquinoline Analog)DPP-478In vitro[16]

Experimental Protocols

Synthesis of this compound Derivatives

A common and versatile method for synthesizing 8-substituted this compound derivatives is the Traube purine synthesis and its modifications.[4] Microwave-assisted organic synthesis has also emerged as a rapid and efficient method.[4][17][18]

Protocol 1: Microwave-Assisted Synthesis of 8-Unsubstituted Xanthines [4][17]

This protocol details the synthesis of 8-unsubstituted this compound derivatives through a microwave-assisted ring closure of 5,6-diaminouracil derivatives with triethyl orthoformate.

Materials:

  • 5,6-diamino-1,3-dialkyluracil

  • Triethyl orthoformate

  • Microwave reactor

  • Microwave process vial

  • Diethyl ether

Procedure:

  • Place a mixture of the 5,6-diamino-1,3-dialkyluracil (1 mmol) and triethyl orthoformate (3 mL) in a microwave process vial.

  • Seal the vial and subject it to microwave irradiation at 150°C for 10-20 minutes.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitate by filtration.

  • Wash the precipitate with diethyl ether.

  • Dry the product to yield the 8-unsubstituted this compound.

Protocol 2: General Synthesis of 7-Substituted this compound Derivatives [19]

This protocol describes a general three-step synthesis for 7-substituted this compound derivatives.

Step 1: Synthesis of 7-substituted-3,4,5,7-tetrahydro-1H-purine-2,6-dione

  • To a mixture of this compound (3.8 mmol) and anhydrous K₂CO₃ (4 mmol) in DMF (20 mL), add benzyl chloride at room temperature.

  • Stir the reaction mixture until the reaction is complete (monitor by TLC).

  • Work up the reaction to isolate the 7-benzyl substituted this compound.

Step 2: Synthesis of 2-chloro-7-substituted-1,2,3,4,5,7-hexahydropurin-6-one

  • React the product from Step 1 with phosphorous oxychloride to convert the 2-keto group to a 2-chloro group.

  • Purify the resulting 2-chloro derivative.

Step 3: Synthesis of 2-amino-7-substituted-1,2,3,4,5,7-hexahydropurin-6-one Derivatives

  • Prepare a solution of the 2-chloro derivative (0.003 mol) and a suitable amine (2 mL) in acetonitrile (40 mL).

  • Reflux the solution overnight.

  • Concentrate the reaction mixture in vacuo.

  • Purify the resulting residue by recrystallization to yield the desired 2-amino substituted this compound derivative.

Biological Assays

Protocol 3: Adenosine A1 Receptor Binding Assay [4]

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the adenosine A1 receptor.

Materials:

  • Membrane preparation containing adenosine A1 receptors

  • [³H]DPCPX (radioligand)

  • Test compound (this compound derivative)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plate

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

  • Scintillation cocktail

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of the test compound or vehicle, 25 µL of [³H]DPCPX, and 100 µL of the membrane preparation.

  • Incubate the plate at 22°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Kᵢ of the test compound.

Protocol 4: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization) [20][21]

This protocol describes a fluorescence polarization (FP)-based assay for measuring the inhibitory activity of this compound derivatives against PDE5.

Materials:

  • Recombinant Human PDE5A1

  • FAM-Cyclic-3′,5′-GMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)

  • Binding Agent (phosphate-binding nanoparticles)

  • Test compound (this compound derivative)

  • Positive Control Inhibitor (e.g., Sildenafil)

  • DMSO

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a stock solution of the test compound in DMSO and create serial dilutions.

  • Add the diluted test compound, positive control, and a DMSO-only control to the wells of a 96-well black microplate.

  • Add the diluted PDE5A1 enzyme solution to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3′,5′-GMP substrate solution to all wells.

  • Incubate the plate for 30-60 minutes at 37°C.

  • Stop the reaction by adding the Binding Agent to all wells.

  • Incubate for an additional 30 minutes at room temperature.

  • Read the fluorescence polarization of each well using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Protocol 5: DPP-4 Inhibition Assay (Fluorescent) [22][23][24]

This protocol describes a fluorescent assay to measure the inhibitory potency of this compound derivatives against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Test compound (this compound derivative)

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • DMSO

  • 96-well plate

  • Microplate reader with excitation at 350-360 nm and emission at 450-460 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO and create serial dilutions in the assay buffer.

  • In a 96-well plate, add 30 µL of assay buffer, 10 µL of the test compound dilution, and 10 µL of DPP-4 enzyme solution to the inhibitor wells.

  • Prepare 100% activity control wells (with assay buffer and enzyme) and blank wells (assay buffer only).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity of each well using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations

drug_discovery_workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development cluster_2 Regulatory & Post-Market Target ID Target ID Lead Gen Lead Gen Target ID->Lead Gen This compound Scaffold Lead Opt Lead Opt Lead Gen->Lead Opt SAR Preclinical Preclinical Lead Opt->Preclinical Phase I Phase I Preclinical->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Approval Approval Phase III->Approval Post-Market Post-Market Approval->Post-Market adenosine_signaling cluster_0 Cell Membrane cluster_1 Intracellular A1R A1 Receptor AC Adenylyl Cyclase A1R->AC Gi A2AR A2A Receptor A2AR->AC Gs cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response PKA->Response Adenosine Adenosine Adenosine->A1R Adenosine->A2AR This compound This compound Antagonist This compound->A1R This compound->A2AR pde_inhibition cluster_0 Intracellular Signaling cGMP cGMP PDE5 PDE5 cGMP->PDE5 PKG PKG cGMP->PKG GMP 5'-GMP PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation This compound This compound PDE5 Inhibitor This compound->PDE5 dpp4_inhibition cluster_0 Incretin System cluster_1 Pancreatic Beta-Cell GLP1 Active GLP-1 DPP4 DPP-4 GLP1->DPP4 Insulin Insulin Secretion GLP1->Insulin Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 This compound This compound DPP-4 Inhibitor This compound->DPP4

References

Application Notes and Protocols for In Silico Modeling of Xanthine Interactions with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in silico modeling of interactions between xanthine and its derivatives with various protein targets. This guide is intended to assist researchers in employing computational methods to investigate, predict, and analyze these interactions for applications in drug discovery and molecular biology.

Introduction

This compound, a purine base, and its derivatives, such as caffeine, theophylline, and theobromine, are ubiquitous compounds known for their diverse pharmacological effects. These molecules exert their actions by interacting with a range of protein targets within the body. In silico modeling has become an indispensable tool for elucidating these interactions at a molecular level, offering insights that can guide the development of novel therapeutics. This document outlines the key protein targets of xanthines, summarizes quantitative interaction data, provides detailed protocols for computational analyses, and visualizes the relevant biological pathways and experimental workflows.

Key Protein Targets of this compound and its Derivatives

Several key proteins have been identified as targets for this compound and its derivatives. Understanding the interactions with these proteins is crucial for explaining the physiological effects of xanthines and for designing new drugs with improved specificity and efficacy.

  • This compound Oxidase (XO): A critical enzyme in purine metabolism, catalyzing the oxidation of hypothis compound to this compound and then to uric acid.[1] Inhibition of XO is a key strategy for the treatment of gout.[2]

  • Adenosine Receptors (A1 and A2A): G-protein coupled receptors that are antagonized by xanthines like caffeine and theophylline. This antagonism is responsible for the stimulant effects of these compounds.[3][4]

  • Ryanodine Receptors (RyRs): Intracellular calcium release channels, primarily in muscle and neuronal cells, that are modulated by caffeine and other xanthines.[5][6]

  • Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2): A mitochondrial enzyme involved in one-carbon metabolism, which is upregulated in cancer cells. This compound derivatives have been identified as allosteric inhibitors of MTHFD2.[7]

Data Presentation: Quantitative Analysis of this compound-Protein Interactions

The following tables summarize key quantitative data from various in silico and experimental studies, providing a comparative overview of the binding affinities and inhibitory concentrations of this compound derivatives and other relevant compounds.

Table 1: Inhibitory Activity against this compound Oxidase (XO)

CompoundTypeIC50 / KiBinding Energy (kcal/mol)Reference(s)
AllopurinolStandard Inhibitor~5.43 µM (IC50)-4.47[8]
FebuxostatStandard Inhibitor~0.45 nM (Ki)-[9]
ButeinFlavonoid--7.86[10]
FisetinFlavonoid--[10]
IsorhamnetinFlavonoid--[10]
Xanthone Derivative 8aSyntheticGood Inhibition-[11]
Xanthone Derivative 8cSyntheticGood Inhibition-[11]

Table 2: Binding Affinities for Adenosine Receptors

CompoundReceptor SubtypeKi / IC50Reference(s)
TheophyllineA120-30 µM (IC50)[12]
TheophyllineA2A20 µM (IC50)[12]
CaffeineA190-110 µM (IC50)[12]
CaffeineA2A80 µM (IC50)[12]
TheobromineA1210-280 µM (IC50)[12]
TheobromineA2A>1000 µM (IC50)[12]
Rolofylline (KW-3902)A1 selectivePotent Antagonist[13]
PSB-36A1 selectivePotent Antagonist[13]
1,3-Dibutylpyrimido[2,1-f]purinedione (Lead 7)A1, A2B184 nM (Ki, A1), 131 nM (Ki, A2B)[13]

Table 3: Interaction with Ryanodine Receptors (RyR1)

CompoundEffectConcentration RangeReference(s)
CaffeineActivationMillimolar[14][15]
This compoundActivationMicromolar[15]
AllopurinolBinding to caffeine site-[15]

Table 4: Inhibitory Activity against MTHFD2

CompoundIC50Selectivity over MTHFD1Reference(s)
LY345899663 nMLess selective (MTHFD1 IC50: 96 nM)[3][16]
This compound Derivative 150.78 µM>12-fold[7]
Tricyclic Coumarin Derivative 21.6 µM>18-fold[3][17]
Tricyclic Coumarin Derivative 30.048 µM>133-fold[3]
Tricyclic Coumarin Derivative 40.0063 µM>250-fold[3]

Experimental Protocols

This section provides detailed methodologies for key in silico experiments used to model this compound-protein interactions.

Protocol 1: Molecular Docking with AutoDock

Objective: To predict the binding pose and estimate the binding affinity of a this compound derivative to a target protein.

Materials:

  • Protein structure file (PDB format)

  • Ligand structure file (SDF or MOL2 format)

  • AutoDock Tools (ADT)

  • AutoDock Vina

Procedure:

  • Protein Preparation:

    • Open the protein PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands not relevant to the study.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Open the ligand file in ADT.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Load the prepared protein and ligand into ADT.

    • Define the search space (grid box) to encompass the active site of the protein. The dimensions and center of the grid box should be large enough to allow the ligand to move freely.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input:

  • Analysis of Results:

    • The output file will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the docked poses using a molecular visualization tool (e.g., PyMOL, Chimera) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Protocol 2: Molecular Dynamics (MD) Simulation with GROMACS

Objective: To simulate the dynamic behavior of a this compound-protein complex and assess its stability.

Materials:

  • GROMACS simulation package

  • Force field (e.g., CHARMM36, AMBER)

  • Protein-ligand complex structure (from docking or crystal structure)

  • A Linux-based workstation or high-performance computing cluster

Procedure:

  • System Preparation:

    • Prepare the protein and ligand topology and coordinate files. For the protein, use pdb2gmx. For the ligand, generate parameters using a server like CGenFF or antechamber.

    • Combine the protein and ligand coordinates and include the ligand topology in the main topology file.

  • Solvation and Ionization:

    • Create a simulation box and solvate the system with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system's charge using gmx genion.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration (NVT and NPT):

    • Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.

    • Perform a subsequent simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD Run:

    • Run the production MD simulation for the desired length of time (e.g., 100 ns or more) without position restraints.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to study specific interactions over time.

Protocol 3: Virtual Screening Workflow

Objective: To identify potential hit compounds from a large chemical library that are likely to bind to a target protein.

Materials:

  • A large compound library (e.g., ZINC, ChEMBL)

  • Docking software (e.g., Glide, AutoDock Vina)

  • Filtering software for ADMET properties (e.g., QikProp)

Procedure:

  • Library Preparation:

    • Obtain a library of compounds in a suitable format (e.g., SDF).

    • Prepare the ligands for docking (e.g., generate 3D conformers, assign protonation states).

  • Structure-Based Virtual Screening:

    • Prepare the target protein structure as described in the molecular docking protocol.

    • Perform high-throughput docking of the entire compound library against the target protein's active site.

  • Filtering and Ranking:

    • Rank the docked compounds based on their docking scores.

    • Apply filters to remove compounds with undesirable physicochemical properties (e.g., violations of Lipinski's rule of five) or predicted toxicity.

  • Post-Docking Analysis:

    • Visually inspect the binding poses of the top-ranked compounds to ensure plausible interactions with key active site residues.

    • Cluster the hits based on chemical similarity to identify diverse scaffolds.

  • Hit Selection and Experimental Validation:

    • Select a diverse set of promising candidates for experimental validation through in vitro assays.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in these application notes.

Signaling Pathways

Xanthine_Oxidase_Pathway Hypothis compound Hypothis compound This compound This compound Hypothis compound->this compound XO UricAcid Uric Acid This compound->UricAcid XO XO This compound Oxidase (XO) Allopurinol Allopurinol (Inhibitor) Allopurinol->XO

Caption: this compound Oxidase metabolic pathway.

Adenosine_Receptor_Signaling cluster_A1 A1 Receptor cluster_A2A A2A Receptor A1 A1 Adenosine Receptor Gi Gi A1->Gi AC_inhibited Adenylate Cyclase (Inhibited) Gi->AC_inhibited cAMP_down ↓ cAMP AC_inhibited->cAMP_down A2A A2A Adenosine Receptor Gs Gs A2A->Gs AC_activated Adenylate Cyclase (Activated) Gs->AC_activated cAMP_up ↑ cAMP AC_activated->cAMP_up Xanthines Xanthines (e.g., Caffeine) Xanthines->A1 Xanthines->A2A

Caption: Adenosine receptor signaling pathways.

Ryanodine_Receptor_Signaling AP Action Potential DHPR Dihydropyridine Receptor (DHPR) AP->DHPR RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 Physical Coupling SR Sarcoplasmic Reticulum (SR) [Ca2+] RyR1->SR Opens Channel Ca_release Ca2+ Release SR->Ca_release Contraction Muscle Contraction Ca_release->Contraction Caffeine Caffeine Caffeine->RyR1 Modulates MTHFD2_Pathway cluster_mito Mitochondria Serine Serine MethyleneTHF 5,10-Methylene-THF Serine->MethyleneTHF SHMT2 THF Tetrahydrofolate (THF) THF->MethyleneTHF MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF MTHFD2 FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF MTHFD2 Purine_Synth Purine Synthesis FormylTHF->Purine_Synth MTHFD2 MTHFD2 SHMT2 SHMT2 Xanthine_Deriv This compound Derivative (Allosteric Inhibitor) Xanthine_Deriv->MTHFD2 Molecular_Docking_Workflow start Start prep_prot Protein Preparation (Add Hydrogens, Assign Charges) start->prep_prot prep_lig Ligand Preparation (Define Rotatable Bonds) start->prep_lig grid Define Grid Box (Active Site) prep_prot->grid docking Run Docking Simulation (e.g., AutoDock Vina) prep_lig->docking grid->docking analysis Analyze Results (Binding Poses & Affinities) docking->analysis end End analysis->end MD_Simulation_Workflow start Start: Protein-Ligand Complex prep System Preparation (Topology, Solvation, Ionization) start->prep em Energy Minimization prep->em equil Equilibration (NVT and NPT) em->equil prod Production MD Run equil->prod analysis Trajectory Analysis (RMSD, RMSF, etc.) prod->analysis end End analysis->end Virtual_Screening_Workflow start Start: Compound Library lib_prep Library Preparation start->lib_prep docking High-Throughput Docking lib_prep->docking filter Filtering & Ranking (Docking Score, ADMET) docking->filter analysis Hit Identification & Analysis filter->analysis validation Experimental Validation analysis->validation

References

Troubleshooting & Optimization

Troubleshooting poor peak resolution of xanthine in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of xanthine and its derivatives.

Troubleshooting Guides

Poor peak resolution in the chromatographic analysis of this compound can manifest as peak tailing, fronting, splitting, or broad peaks. Below are common causes and solutions for these issues.

Q1: What are the primary causes of peak tailing when analyzing this compound?

Peak tailing, where the latter half of the peak is wider than the front half, is a common issue.[1] This can be caused by several factors related to the column, mobile phase, or interactions with the analyte itself.

Common Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-endcapped silanols on silica-based columns can interact with basic analytes like this compound, causing tailing.[2]

    • Solution: Use an end-capped or polar-embedded HPLC column to minimize silanol interactions.[2] Adjusting the mobile phase to a slightly acidic pH (e.g., pH 3-4) can also help by ensuring the this compound is in a single, protonated form.[3]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can lead to uneven ionization and asymmetrical peaks.[2]

    • Solution: For this compound derivatives, which are weakly basic, using a mobile phase with a pH between 3 and 4 is recommended to achieve sharper, more symmetrical peaks.[3]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4]

    • Solution: Reduce the sample concentration or the injection volume.[1][5]

  • Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases or dirty samples. This can lead to a loss of efficiency and increased tailing.[6]

    • Solution: If the column is old or has been used extensively, replace it. Using a guard column can help extend the life of the analytical column.[6]

Q2: Why am I observing peak fronting for my this compound peak?

Peak fronting, an asymmetry where the first half of the peak is broader than the second half, is less common than tailing but can still occur.[1]

Common Causes and Solutions:

  • Sample Overload: Both mass and volume overload can cause peak fronting.[1][7]

    • Solution: Decrease the amount of sample loaded onto the column by reducing the injection volume or diluting the sample.[1]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[1]

    • Solution: Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[1][7]

  • Column Collapse: Physical changes to the column bed, sometimes due to inappropriate temperature or pH conditions, can cause fronting.[1]

    • Solution: Operate the column within the manufacturer's recommended limits for temperature and pH. If column collapse is suspected, the column will likely need to be replaced.[1]

Q3: What leads to split peaks in my this compound chromatogram?

Split peaks can be a sign of a problem occurring before the separation process begins.[1]

Common Causes and Solutions:

  • Blocked Inlet Frit: Particulates from the sample, mobile phase, or system wear can clog the column's inlet frit, distorting the sample band and causing split peaks.[6]

    • Solution: Reverse the column and flush it to waste. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column may need replacement.[6]

  • Void in the Column Packing: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[1]

    • Solution: This usually indicates a degraded column that needs to be replaced.

  • Sample Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including splitting.[1]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Q4: What is the recommended starting point for an HPLC mobile phase for this compound analysis?

For reversed-phase HPLC (RP-HPLC) of this compound and its derivatives, a good starting point is a mixture of an aqueous buffer and an organic solvent.[3] A typical composition is 10-20% acetonitrile or methanol in a buffered aqueous solution, such as 25 mM potassium phosphate, with the pH adjusted to a slightly acidic value (e.g., pH 3-4).[3]

Q5: Which type of HPLC column is most suitable for separating this compound compounds?

A C18 column is the most commonly used and generally suitable stationary phase for the separation of this compound and its derivatives.[3][8] Standard dimensions like 150 mm or 250 mm in length, 4.6 mm internal diameter, and a particle size of 5 µm are appropriate for many applications.[3] For faster analysis, shorter columns with smaller particle sizes (e.g., 1.8 µm) can be used without a significant loss in resolution.[8]

Q6: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

Both acetonitrile and methanol can be used as the organic modifier in the mobile phase. The choice can influence selectivity and peak shape.[2] If you are experiencing issues with one, it is often worthwhile to try the other. For some this compound derivatives, a mobile phase containing a mixture of both acetonitrile and methanol has been used successfully.[9]

Q7: Can temperature affect the resolution of this compound peaks?

Yes, column temperature is an important parameter. Higher temperatures generally lead to lower viscosity of the mobile phase and can result in sharper peaks and faster analysis times. However, it can also alter selectivity.[10] A typical starting temperature is 30 °C.[3] If you are having resolution issues, adjusting the temperature can be a useful optimization step.

Data Summary

The following tables summarize typical experimental conditions for this compound analysis based on published methods.

Table 1: Mobile Phase Compositions for this compound Analysis

Aqueous ComponentOrganic Component(s)Volumetric Ratio (aq:org)Reference
0.025 M Disodium Phosphate (pH 7.2)Acetonitrile & Methanol65:15:20[9]
0.05% TFA in waterAcetonitrileGradient[11]
25 mM Phosphate Buffer (pH 3.5)Acetonitrile85:15[3]
Water with 0.1% Formic AcidMethanol & Acetonitrile (90:10)50:50[12]
10⁻² M Phosphate Buffer (pH 2.7)Acetonitrile80:20[13]

Table 2: Column Specifications for this compound Separation

Stationary PhaseColumn Length (mm)Internal Diameter (mm)Particle Size (µm)Reference
C182504.65[9]
RP-18eNot SpecifiedNot SpecifiedNot Specified[11]
C181504.65[3]
C182504.65[12]
C8Not SpecifiedNot SpecifiedNot Specified[13]
SB-C1850, 100, 250Not Specified1.8, 3.5, 5[8]

Experimental Protocols

Protocol 1: Basic Isocratic Method for this compound Analysis

This protocol provides a starting point for the separation of common xanthines like caffeine, theophylline, and theobromine.

  • Prepare the Mobile Phase:

    • Aqueous component: Prepare a 25 mM solution of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.[3]

    • Organic component: HPLC-grade acetonitrile.

    • Final mobile phase: Mix the aqueous component and acetonitrile in an 85:15 (v/v) ratio. Degas the solution before use.[3]

  • Set Up the Chromatographic System:

    • Column: C18, 150 x 4.6 mm, 5 µm.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: 272 nm.[3][12]

    • Injection Volume: 10-20 µL.[3]

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the mobile phase to a suitable concentration (e.g., 10-100 µg/mL).

  • Analysis and Optimization:

    • Inject the sample and record the chromatogram.

    • If retention times are too short, decrease the percentage of acetonitrile. If they are too long, increase the percentage of acetonitrile.

    • If peak tailing is observed, ensure the pH of the aqueous component is correctly adjusted and consider using a different brand of C18 column or switching the organic modifier to methanol.[3]

Visual Troubleshooting Guides

Poor_Peak_Shape_Troubleshooting cluster_symptoms Observed Symptom cluster_causes Potential Cause cluster_solutions Recommended Solution start Poor this compound Peak Shape tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split Peak start->split cause_tail1 Secondary Silanol Interactions tailing->cause_tail1 cause_tail2 Incorrect Mobile Phase pH tailing->cause_tail2 cause_tail3 Column Overload tailing->cause_tail3 cause_front1 Sample Overload (Mass or Volume) fronting->cause_front1 cause_front2 Sample Solvent Too Strong fronting->cause_front2 cause_split1 Blocked Inlet Frit split->cause_split1 cause_split2 Void in Column split->cause_split2 sol_tail1 Use End-capped Column Adjust pH to 3-4 cause_tail1->sol_tail1 sol_tail2 Buffer Mobile Phase to pH 3-4 cause_tail2->sol_tail2 sol_tail3 Reduce Injection Volume/Concentration cause_tail3->sol_tail3 sol_front1 Reduce Injection Volume/Concentration cause_front1->sol_front1 sol_front2 Dissolve Sample in Mobile Phase cause_front2->sol_front2 sol_split1 Backflush Column Replace Frit/Column cause_split1->sol_split1 sol_split2 Replace Column cause_split2->sol_split2

Caption: Troubleshooting workflow for poor this compound peak shape.

Xanthine_Method_Optimization start Goal: Improve this compound Peak Resolution step1 Step 1: Evaluate Column start->step1 step2 Step 2: Optimize Mobile Phase step1->step2 check1a Is column appropriate? (e.g., C18) step1->check1a check1b Is column old or contaminated? step1->check1b step3 Step 3: Check System Parameters step2->step3 check2a Is pH optimal? (Try pH 3-4) step2->check2a check2b Is organic % correct? (Adjust ACN/MeOH) step2->check2b check3a Is flow rate optimal? step3->check3a check3b Is temperature stable? step3->check3b solution1 Select C18 or end-capped column check1a->solution1 No solution2 Replace column check1b->solution2 Yes solution3 Adjust pH with buffer check2a->solution3 No solution4 Perform gradient or isocratic optimization check2b->solution4 No solution5 Adjust flow rate check3a->solution5 No solution6 Set column oven to 30-40°C check3b->solution6 No

Caption: Logical workflow for optimizing this compound peak resolution.

References

Technical Support Center: Optimizing Sample Preparation for Xanthine Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the analysis of xanthine in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing plasma samples for this compound analysis?

The three most prevalent methods for preparing plasma samples for this compound analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required sample cleanliness, desired sensitivity, and throughput needs.

Q2: Which sample preparation method offers the highest recovery for this compound?

Solid-Phase Extraction (SPE) generally provides the highest recovery rates for this compound from plasma samples. However, Protein Precipitation (PPT) can also achieve high recovery and is a simpler, faster technique.[1] Liquid-Liquid Extraction (LLE) can have more variable and potentially lower recoveries depending on the optimization of the extraction solvent and pH.[1]

Q3: How do I minimize matrix effects in my this compound analysis?

Matrix effects, which are interferences from other components in the plasma, can be a significant issue in LC-MS/MS analysis.[2] To minimize these effects:

  • Employ a more rigorous sample cleanup method: SPE is generally superior to PPT and LLE in removing interfering phospholipids and other matrix components.

  • Use a stable isotope-labeled internal standard (SIL-IS): This is a highly effective way to compensate for matrix effects.[3]

  • Optimize chromatographic conditions: Ensure this compound is chromatographically separated from co-eluting matrix components.

  • Dilute the sample: This can reduce the concentration of interfering substances, but may compromise sensitivity.

Q4: What is the most suitable analytical technique for this compound quantification in plasma?

Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are commonly used.[4][5] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for clinical and pharmacokinetic studies where low concentrations of this compound need to be accurately measured.[4][6]

Comparative Performance of Sample Preparation Methods

The selection of a sample preparation method is a critical step that impacts the accuracy, precision, and sensitivity of this compound quantification. Below is a summary of the typical performance of the three main techniques.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery >80%[7]50-95%[1]>90%[8]
Precision (%RSD) <15%<15%<10%
Matrix Effect Moderate to HighLow to ModerateLow
Throughput HighMediumMedium to High (with automation)
Cost per Sample LowLow to MediumHigh
Method Development MinimalModerateIntensive

Troubleshooting Guides

Protein Precipitation (PPT)

Issue 1: Low Analyte Recovery

  • Cause: Inefficient precipitation of proteins, leading to co-precipitation of this compound.

  • Solution:

    • Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is used, typically 3:1 or 4:1 (v/v).

    • Perform the precipitation at a low temperature (e.g., on ice or at 4°C) to enhance protein removal.[3]

    • Vortex the sample thoroughly after adding the solvent to ensure complete mixing and protein denaturation.[4]

    • Increase the centrifugation speed and/or time to ensure a compact protein pellet.[4]

Issue 2: High Matrix Effects/Ion Suppression in LC-MS/MS

  • Cause: Insufficient removal of phospholipids and other endogenous plasma components.

  • Solution:

    • Use acetonitrile as the precipitating solvent, as it is generally more effective at removing phospholipids than methanol.[7]

    • Consider a post-precipitation cleanup step, such as passing the supernatant through a phospholipid removal plate.

    • If issues persist, switching to a more selective sample preparation method like SPE may be necessary.

Issue 3: Clogged HPLC Column or High Backpressure

  • Cause: Incomplete removal of precipitated proteins, leading to particulate matter in the final extract.[1]

  • Solution:

    • Ensure a complete and compact protein pellet is formed during centrifugation.

    • Carefully aspirate the supernatant without disturbing the pellet.

    • Consider filtering the supernatant through a syringe filter (e.g., 0.22 µm) before injection.

Liquid-Liquid Extraction (LLE)

Issue 1: Low and Inconsistent Recovery

  • Cause: Suboptimal pH for extraction or an inappropriate extraction solvent.

  • Solution:

    • Adjust the pH of the aqueous plasma sample to ensure this compound is in its neutral, un-ionized form, which will favor its partitioning into the organic solvent.

    • Screen different organic solvents or mixtures to find the one with the best partitioning coefficient for this compound.

    • Increase the volume of the extraction solvent and/or perform multiple extractions.

    • Ensure vigorous vortexing to maximize the surface area for extraction between the two phases.[9]

Issue 2: Emulsion Formation

  • Cause: The formation of a stable emulsion layer between the aqueous and organic phases, which can trap the analyte.

  • Solution:

    • Centrifuge the sample at a higher speed and for a longer duration.

    • Add salt ("salting out") to the aqueous layer to break the emulsion.

    • Gently rock or swirl the sample instead of vigorous vortexing, although this may reduce extraction efficiency.[10]

    • Consider using a supported liquid extraction (SLE) product, which immobilizes the aqueous phase on a solid support and prevents emulsion formation.[10]

Issue 3: Contamination from Extraction Solvent

  • Cause: Impurities in the organic solvent can interfere with the analysis.

  • Solution:

    • Use high-purity, HPLC, or MS-grade solvents.

    • Include a solvent blank in your analytical run to identify any potential contaminants.

Solid-Phase Extraction (SPE)

Issue 1: Low Analyte Recovery

  • Cause: Inappropriate sorbent selection, incomplete elution, or analyte breakthrough during sample loading or washing.[11]

  • Solution:

    • Sorbent Selection: Choose a sorbent that provides adequate retention for this compound. A reversed-phase C18 sorbent is a common choice.[8]

    • Elution Solvent: Ensure the elution solvent is strong enough to desorb this compound from the sorbent. You may need to increase the organic solvent percentage or use a different solvent.[12]

    • Sample Loading: Do not exceed the capacity of the SPE cartridge. If necessary, use a larger cartridge or dilute the sample.[13] The flow rate during loading should be slow enough to allow for proper binding.[14]

    • Washing Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. Optimize the composition of the wash solvent.[13]

Issue 2: Poor Reproducibility

  • Cause: Inconsistent flow rates, drying of the sorbent bed, or variability in sample loading.[12]

  • Solution:

    • Use a vacuum manifold or a positive pressure manifold to ensure consistent flow rates across all samples.

    • Do not allow the sorbent bed to dry out during the conditioning and sample loading steps, unless the protocol specifically requires it.[14]

    • Automate the SPE process if possible to improve consistency.

Issue 3: High Cost and Method Development Time

  • Cause: SPE is inherently more complex and uses more expensive consumables than PPT or LLE.[1]

  • Solution:

    • For high-throughput applications, the initial investment in method development and automation can be offset by improved data quality and reduced manual labor.

    • Screen different SPE cartridges and protocols to find the most cost-effective solution that meets your analytical requirements.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • Thaw frozen plasma samples to room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of ice-cold acetonitrile (containing an internal standard if used).

  • Vortex vigorously for 1 minute to precipitate the proteins.[4]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex to ensure the analyte is fully dissolved.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Thaw frozen plasma samples to room temperature and vortex.

  • Pipette 200 µL of plasma into a clean centrifuge tube.

  • Add the internal standard solution.

  • Add 50 µL of a buffer to adjust the pH (e.g., ammonium hydroxide to make the sample alkaline).

  • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate).

  • Vortex vigorously for 2 minutes.[9]

  • Centrifuge at 5,000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[9]

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the analytical system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Condition the SPE Cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of deionized water through a C18 SPE cartridge.[8]

  • Load the Sample: Dilute 100 µL of plasma with 200 µL of deionized water and load the entire volume onto the conditioned SPE cartridge.

  • Wash the Cartridge: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Elute the Analyte: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 100 µL of the mobile phase.

  • Analyze: Vortex the reconstituted sample and inject it into the HPLC or LC-MS/MS system.

Visualizations

Protein_Precipitation_Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_solvent Add Acetonitrile (3:1 v/v) add_is->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Protein Precipitation.

Liquid_Liquid_Extraction_Workflow plasma Plasma Sample add_is_buffer Add IS & pH Adjustment Buffer plasma->add_is_buffer add_solvent Add Organic Solvent add_is_buffer->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (5,000 rpm, 10 min) vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction.

Solid_Phase_Extraction_Workflow condition 1. Condition SPE (Methanol, Water) load 2. Load Diluted Plasma Sample condition->load wash 3. Wash (5% Methanol) load->wash elute 4. Elute (Methanol) wash->elute evaporate 5. Evaporate to Dryness elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute analyze 7. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction.

Purine_Metabolism_Pathway Hypothis compound Hypothis compound This compound This compound Hypothis compound->this compound This compound Oxidase UricAcid Uric Acid This compound->UricAcid This compound Oxidase XanthineOxidase This compound Oxidase

Caption: Simplified this compound Metabolism Pathway.

References

Identifying and minimizing matrix effects in xanthine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize matrix effects in xanthine LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor reproducibility and accuracy in this compound quantification.

  • Question: My quantitative results for xanthines (e.g., caffeine, theophylline) are inconsistent and inaccurate across different sample lots. What could be the cause?

  • Answer: This is a classic sign of matrix effects, where co-eluting endogenous components from your sample matrix (e.g., plasma, urine) interfere with the ionization of your target analytes.[1][2][3] This can lead to ion suppression (decreased signal) or enhancement (increased signal), ultimately affecting the accuracy and precision of your results.[2][3][4]

Issue 2: Significant signal drop in the analyte of interest.

  • Question: I'm observing a significant and unexpected drop in the signal intensity for my this compound analytes. How can I troubleshoot this?

  • Answer: A sudden drop in signal intensity strongly suggests ion suppression, a common matrix effect.[2][5] This is often caused by co-eluting compounds, such as phospholipids from plasma samples, that compete with the analyte for ionization in the MS source.[6][7][8][9] To confirm this, you can perform a post-column infusion experiment.

Issue 3: Inconsistent internal standard (IS) performance.

  • Question: My internal standard is not adequately compensating for the variability in my results. Why might this be happening?

  • Answer: The effectiveness of an internal standard depends on how closely it mimics the behavior of the analyte during sample preparation, chromatography, and ionization.[10][11] If you are using a structural analog IS, it may have different chromatographic retention and ionization characteristics than your this compound analyte, leading to poor compensation for matrix effects.[12] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing more accurate correction.[10][12][13][14]

Frequently Asked Questions (FAQs)

Identification of Matrix Effects

  • Q1: What are matrix effects in LC-MS/MS analysis?

    • A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, urine, tissue extracts).[3] These effects manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3]

  • Q2: How can I detect matrix effects in my this compound analysis?

    • A2: There are two primary methods for assessing matrix effects:

      • Qualitative Assessment (Post-Column Infusion): This method helps identify the retention time regions where ion suppression or enhancement occurs.[2][3][15][16] A constant flow of the this compound standard is infused into the LC eluent stream after the column and before the mass spectrometer. A dip or peak in the baseline signal upon injection of a blank matrix extract indicates a region of ion suppression or enhancement, respectively.[3][15]

      • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[2][3] It involves comparing the peak area of an analyte in a standard solution to the peak area of a blank matrix extract that has been spiked with the same analyte concentration after the extraction process.[3]

Minimization of Matrix Effects

  • Q3: What are the primary strategies to minimize matrix effects?

    • A3: The three main strategies to combat matrix effects are:

      • Optimizing Sample Preparation: The goal is to remove interfering matrix components before analysis.[4][10][15]

      • Improving Chromatographic Separation: Modifying chromatographic conditions can separate the analyte from co-eluting interferences.[15]

      • Using an Appropriate Internal Standard: A suitable internal standard, preferably a SIL-IS, can compensate for matrix effects.[2][10][12]

  • Q4: What sample preparation techniques are effective for reducing matrix effects in this compound analysis from biological fluids?

    • A4: The choice of sample preparation is critical. While simple protein precipitation (PPT) is fast, it often fails to remove phospholipids, a major source of matrix effects.[6][7] More effective techniques include:

      • Liquid-Liquid Extraction (LLE): This technique partitions the analyte into an immiscible organic solvent, leaving many matrix components behind.[10]

      • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analyte on a solid sorbent while matrix interferences are washed away.[10][17]

      • Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids from the sample extract and are highly effective at reducing matrix effects.[6][7][8][9]

  • Q5: How can I optimize my chromatography to avoid matrix effects?

    • A5: Chromatographic optimization aims to separate the this compound analytes from the regions of ion suppression.[15][18] This can be achieved by:

      • Adjusting the mobile phase composition and gradient profile.

      • Changing the analytical column to one with a different selectivity.

      • Using a divert valve to direct the eluent containing high concentrations of matrix components (like salts and phospholipids) to waste instead of the MS source.[19]

  • Q6: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) the best choice for compensating for matrix effects?

    • A6: A SIL-IS is chemically identical to the analyte, with the only difference being the presence of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[12][13] This means it has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[12][13] Consequently, it experiences the same degree of matrix effects, allowing for accurate and precise correction of the analyte signal.[12][14][20]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of ion suppression or enhancement.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of the this compound analyte in the final mobile phase composition at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., plasma, urine) through your entire sample preparation procedure.[2] In the final step, spike the extracted blank matrix with the same known concentration of the this compound standard solution as in Set A.[3]

  • LC-MS/MS Analysis: Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate the IS-Normalized Matrix Factor (if using an IS):

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

  • Evaluate the Results: The coefficient of variation (CV%) of the matrix factor across the different lots of the biological matrix should be within an acceptable limit (typically ≤15%).[2]

ParameterCalculationInterpretationAcceptance Criteria
Matrix Factor (MF) Peak AreaPost-Spike / Peak AreaNeatMF < 1: SuppressionMF > 1: EnhancementMF = 1: No EffectCV% ≤ 15%
IS-Normalized MF (Analyte/IS)Post-Spike / (Analyte/IS)NeatAssesses IS compensationCV% ≤ 15%

Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion

This protocol helps to identify the chromatographic regions where matrix effects occur.

Methodology:

  • System Setup:

    • Set up a post-column infusion system using a T-connector to introduce a constant flow of a standard solution of the this compound analyte into the LC eluent stream just before it enters the mass spectrometer's ion source.[3] A syringe pump is used to deliver the standard solution.

  • Establish a Stable Baseline: Infuse the standard solution and acquire a stable baseline signal for the specific MRM transition of the this compound analyte.

  • Inject Blank Matrix: Inject a processed blank matrix extract onto the LC column.

  • Monitor the Signal: Monitor the baseline of the this compound analyte's signal throughout the chromatographic run.

  • Interpret the Chromatogram:

    • A dip in the stable baseline indicates a region of ion suppression .

    • A peak or rise in the stable baseline indicates a region of ion enhancement .

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Matrix Effect Evaluation sample Biological Sample (e.g., Plasma, Urine) ppt Protein Precipitation (PPT) sample->ppt Choose one lle Liquid-Liquid Extraction (LLE) sample->lle Choose one spe Solid-Phase Extraction (SPE) sample->spe Choose one plr Phospholipid Removal sample->plr Choose one lc LC Separation ppt->lc lle->lc spe->lc plr->lc ms MS/MS Detection lc->ms pci Post-Column Infusion (Qualitative) ms->pci Evaluate pes Post-Extraction Spike (Quantitative) ms->pes Evaluate data Data Analysis & Quantification ms->data pci->ppt Optimize pci->lle Optimize pci->spe Optimize pci->plr Optimize pci->lc Optimize pes->ppt Optimize pes->lle Optimize pes->spe Optimize pes->plr Optimize pes->lc Optimize

Caption: Workflow for Identifying and Mitigating Matrix Effects.

troubleshooting_logic start Inconsistent/ Inaccurate Results? check_me Suspect Matrix Effects start->check_me Yes end Method Optimized start->end No quant_assess Perform Post-Extraction Spike Analysis check_me->quant_assess mf_bad Matrix Factor (MF) CV% > 15%? quant_assess->mf_bad qual_assess Perform Post-Column Infusion mf_bad->qual_assess Yes use_silis Use Stable Isotope-Labeled Internal Standard (SIL-IS) mf_bad->use_silis No, but IS fails mf_bad->end No coelution Co-elution with Suppression Zone? qual_assess->coelution optimize_chrom Optimize Chromatography (Gradient, Column) coelution->optimize_chrom Yes improve_sp Improve Sample Prep (SPE, LLE, PLR) coelution->improve_sp If optimization fails revalidate Re-evaluate Matrix Effects optimize_chrom->revalidate improve_sp->revalidate use_silis->revalidate revalidate->mf_bad

Caption: Troubleshooting Decision Tree for Matrix Effects.

References

Technical Support Center: Ensuring Xanthine Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of xanthine in biological samples during storage.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and analysis of this compound in biological samples.

Q1: Why are my measured this compound concentrations in stored plasma/serum samples lower than expected?

A1: Reduced this compound levels in stored plasma or serum are often due to pre-analytical variability and degradation. Key factors include:

  • Delayed Processing: If blood samples are not processed promptly, cellular enzymes can continue to metabolize this compound. It is crucial to separate plasma or serum from blood cells as soon as possible after collection.[1]

  • Improper Storage Temperature: Storing samples at room temperature or 4°C for extended periods can lead to this compound degradation. For long-term storage, temperatures of -80°C are recommended over -20°C to ensure stability.

  • Enzymatic Activity: this compound oxidase, the enzyme that converts this compound to uric acid, can remain active in samples if not stored at ultra-low temperatures.[2][3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to a decrease in this compound concentrations. It is advisable to aliquot samples into single-use vials to avoid this.[4]

Troubleshooting Steps:

  • Review your sample collection and processing protocol: Ensure that blood samples are centrifuged and the plasma or serum is separated within one hour of collection.[1]

  • Verify storage conditions: Confirm that samples designated for long-term storage are consistently maintained at -80°C.

  • Minimize freeze-thaw cycles: Prepare aliquots for individual experiments to prevent the need for repeated thawing of the bulk sample. A study on purine metabolites in human plasma showed that they are stable for up to three freeze-thaw cycles.[4]

  • Assess for hemolysis: Hemolysis, the rupture of red blood cells, can release enzymes and other components that may interfere with this compound stability and analysis. Visually inspect your samples for a pink or red tinge.

Q2: What is the optimal storage temperature and duration for this compound in different biological samples?

A2: The optimal storage conditions depend on the biological matrix and the intended storage duration.

  • Plasma and Serum: For short-term storage (up to 24-48 hours), 4°C is acceptable. For long-term storage, -80°C is strongly recommended to maintain stability for months to years. While some studies suggest stability at -20°C for a few weeks, significant decreases in concentration can occur over longer periods.[4]

  • Urine: this compound in urine is relatively stable. For long-term storage of several years, -80°C is the ideal temperature. Studies have shown that at -80°C, the concentration of this compound in urine remains stable for at least 5.5 years. At -20°C, a slight decrease of about 1.3% was observed over the same period.[5]

Q3: Can I use preservatives to improve this compound stability in urine samples?

A3: While preservatives are sometimes used for other analytes in urine, they are generally not necessary for this compound if the samples are stored properly (i.e., frozen). In fact, some preservatives can interfere with certain analytical methods. The most effective method for long-term preservation of this compound in urine is to freeze the samples at -80°C as soon as possible after collection.

Q4: I am observing high variability in my this compound measurements between different aliquots of the same sample. What could be the cause?

A4: High variability between aliquots can stem from several factors:

  • Inadequate Mixing: Ensure the original sample is thoroughly but gently mixed before aliquoting to ensure homogeneity.

  • Inconsistent Aliquotting Volume: Use calibrated pipettes to ensure consistent volumes across all aliquots.

  • Differential Storage Conditions: If aliquots are stored in different locations within a freezer, they may be subject to temperature fluctuations, leading to variable degradation rates.

  • Contamination: Cross-contamination between samples during aliquoting or analysis can lead to inaccurate results.

Troubleshooting Steps:

  • Standardize your aliquoting procedure: Vortex the parent sample gently before drawing each aliquot.

  • Calibrate your pipettes: Regularly check the calibration of your pipettes to ensure accurate and precise volume dispensing.

  • Organize freezer storage: Store all aliquots from a single sample in the same freezer box to minimize temperature variations.

  • Use fresh pipette tips for each sample: This prevents cross-contamination.

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound in biological samples under different storage conditions.

Table 1: Long-Term Stability of this compound in Human Urine

Storage TemperatureDurationAnalyteMean Change from Baseline (%)
-20°C5.5 yearsThis compound-1.3%
-80°C5.5 yearsThis compoundNo significant change

Data synthesized from a study on biobanked urine. The decrease at -20°C was statistically significant but small.[5]

Table 2: Freeze-Thaw Stability of Purine Metabolites in Human Plasma

AnalyteNumber of Freeze-Thaw CyclesStability
This compound3Stable
Hypothis compound3Stable
Guanine3Stable
Adenosine3Stable
Uric Acid3Stable

This table indicates that this compound and related purine metabolites in human plasma can withstand up to three freeze-thaw cycles without significant degradation.[4]

Key Experimental Protocols

This section provides detailed methodologies for experiments relevant to assessing and ensuring this compound stability.

Protocol 1: Assessment of Long-Term this compound Stability in Plasma/Serum

Objective: To determine the stability of this compound in human plasma or serum over an extended period at different storage temperatures.

Materials:

  • Pooled human plasma or serum

  • Calibrated pipettes and tips

  • Cryovials

  • -20°C and -80°C freezers

  • HPLC-UV system or other validated analytical method for this compound quantification

  • Internal standard (e.g., 13C2,15N2-labeled this compound)

Methodology:

  • Sample Preparation:

    • Obtain a pool of human plasma or serum.

    • Analyze a baseline sample (T=0) immediately to determine the initial this compound concentration.

    • Prepare multiple aliquots of the pooled sample in cryovials.

  • Storage:

    • Divide the aliquots into two main groups for storage at -20°C and -80°C.

    • Further subdivide each group for different time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).

  • Analysis:

    • At each designated time point, retrieve three aliquots from each storage temperature.

    • Allow the samples to thaw at room temperature.

    • Analyze the this compound concentration in each aliquot using a validated analytical method, such as HPLC-UV.

    • Include an internal standard in each analysis to correct for variations in sample preparation and instrument response.

  • Data Analysis:

    • Calculate the mean concentration of this compound at each time point for each storage temperature.

    • Express the stability as the percentage of the initial (T=0) concentration remaining.

    • A common acceptance criterion for stability is that the mean concentration should be within ±15% of the baseline value.

Protocol 2: HPLC-UV Method for this compound Quantification in Human Serum

Objective: To quantify the concentration of this compound in human serum using High-Performance Liquid Chromatography with Ultraviolet detection.

Materials and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: 100% aqueous phosphate buffer

  • Acetonitrile (for column regeneration)

  • This compound standard

  • Internal standard (optional but recommended)

  • Ultrafiltration devices

  • Human serum samples

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • For serum samples, perform protein precipitation or use ultrafiltration to remove proteins.[6]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic elution with 100% aqueous phosphate buffer.[6]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm

    • Injection Volume: 20 µL

    • Column Regeneration: Use a step gradient with a higher organic mobile phase (e.g., acetonitrile) to elute hydrophobic matrix components.[6]

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Record the chromatograms and identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the serum samples by interpolating their peak areas on the calibration curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound stability.

Purine_Metabolism AMP AMP IMP IMP AMP->IMP AMP deaminase Inosine Inosine IMP->Inosine 5'-Nucleotidase Hypothis compound Hypothis compound Inosine->Hypothis compound Purine Nucleoside Phosphorylase This compound This compound Hypothis compound->this compound This compound Oxidase Uric_Acid Uric Acid This compound->Uric_Acid This compound Oxidase GMP GMP Guanosine Guanosine GMP->Guanosine 5'-Nucleotidase Guanine Guanine Guanosine->Guanine Purine Nucleoside Phosphorylase Guanine->this compound Guanine deaminase

Caption: Purine degradation pathway leading to this compound and uric acid.

Stability_Workflow cluster_0 Sample Preparation cluster_1 Storage cluster_2 Analysis Collect_Sample Collect Biological Sample (e.g., Blood, Urine) Process_Sample Process Sample (e.g., Centrifuge for Plasma/Serum) Collect_Sample->Process_Sample Aliquot_Sample Aliquot into Single-Use Vials Process_Sample->Aliquot_Sample Store_Samples Store Aliquots at Designated Temperatures (e.g., -20°C, -80°C) Aliquot_Sample->Store_Samples Analyze_T0 Analyze Baseline (T=0) Sample Aliquot_Sample->Analyze_T0 Analyze_Timepoints Analyze Samples at Predetermined Time Points Store_Samples->Analyze_Timepoints Data_Analysis Calculate % Recovery vs. Baseline Analyze_T0->Data_Analysis Analyze_Timepoints->Data_Analysis

Caption: Experimental workflow for assessing analyte stability.

References

Common pitfalls in the measurement of xanthine oxidase activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for xanthine oxidase (XO) activity measurement. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during XO assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the most common this compound oxidase activity assays?

A1: The two most prevalent methods for measuring XO activity are spectrophotometric and fluorometric assays.

  • Spectrophotometric Assay: This method directly measures the formation of uric acid from the oxidation of this compound or hypothis compound.[1][2] The increase in absorbance is monitored at approximately 293-295 nm.[1][2]

  • Fluorometric Assay: This is a more sensitive, coupled enzyme assay.[1] XO catalyzes the oxidation of its substrate, producing hydrogen peroxide (H₂O₂).[3] This H₂O₂ then reacts with a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (e.g., resorufin), which is measured at its specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).[1][3]

Q2: Which type of 96-well plate should I use for my assay?

A2: The choice of a 96-well plate is critical for obtaining accurate results.

  • For colorimetric assays , use clear, flat-bottom plates.[4]

  • For fluorometric assays , use black plates with clear bottoms to minimize background fluorescence and light scattering.[4]

Q3: How should I prepare my samples for the assay?

A3: Proper sample preparation is crucial for reliable results.

  • Tissues or Cells: Homogenize tissues or cells in 4 volumes of ice-cold assay buffer.[4][5] Centrifuge the homogenate at high speed (e.g., 15,000 x g for 10 minutes) to remove insoluble material.[4] The resulting supernatant can be used for the assay.

  • Serum: Serum samples can often be added directly to the wells.[4]

  • General Considerations: It is recommended to test several sample dilutions to ensure the readings fall within the linear range of the standard curve.[4] All samples should be brought to the final volume with the assay buffer provided in your kit.[4]

Q4: How can I account for background signals in my samples?

A4: Background signals can arise from endogenous hydrogen peroxide or other interfering substances in the sample.[4] To correct for this, a sample blank should be prepared for each sample. This blank well should contain the sample and all reaction components except for the this compound oxidase substrate.[4] The reading from the sample blank can then be subtracted from the reading of the corresponding sample well.

Troubleshooting Guides

This section addresses specific problems that may arise during your this compound oxidase activity measurements.

Problem 1: No or Very Low XO Activity Detected
Possible Cause Suggested Solution
Inactive Enzyme The this compound oxidase enzyme may have lost activity due to improper storage or handling. Purchase a new batch of enzyme and verify its activity.[6]
Incorrect Assay Buffer Temperature The assay buffer should be at room temperature before use.[4]
Omission of a Procedural Step Carefully review the experimental protocol to ensure all steps were followed precisely.[4]
Incorrect Reagent Preparation Ensure all reagents, including the substrate and enzyme mixes, were reconstituted and diluted according to the protocol.[4]
Problem 2: High Background Signal
Possible Cause Suggested Solution
Endogenous Hydrogen Peroxide Samples may contain H₂O₂ which will generate a background signal in coupled assays.[4] Prepare a sample blank by omitting the XO substrate from the reaction mix to measure and subtract this background.[4]
Contaminated Reagents Use high-purity water and reagents to minimize contamination that could contribute to background signals.
Inappropriate Plate Type (Fluorometric Assay) For fluorescence assays, always use black plates with clear bottoms to reduce background.[4]
High Probe Concentration (Fluorometric Assay) For fluorometric assays using probes like Amplex Red, you may need to dilute the probe to reduce background fluorescence.[4]
Problem 3: Inconsistent or Non-Reproducible Results
Possible Cause Suggested Solution
Precipitation of Inhibitor Compound Hydrophobic inhibitors may "crash out" of solution when diluted into aqueous assay buffer.[7] To resolve this, try lowering the final concentration of the inhibitor, using sonication to aid dissolution, or modifying the dilution method by adding the stock to a smaller volume of buffer first before bringing it to the final volume.[7]
Interfering Substances in the Sample Natural products and other compounds in your sample, such as flavonoids, can inhibit this compound oxidase.[8] Be aware of potential inhibitors in your sample matrix.
Assay Not in Linear Range Ensure that your measurements are taken within the linear range of the assay.[4] This can be verified by running a time-course experiment and ensuring the reaction rate is constant over the measurement period.
Repeated Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles of reagents, as this can lead to degradation.[4] Aliquot reagents into smaller volumes for single-use.

Experimental Protocols

Spectrophotometric Assay for this compound Oxidase Activity

This protocol measures the increase in absorbance at 293-295 nm due to the formation of uric acid.[1][2]

Reagents:

  • Potassium phosphate buffer (e.g., 70 mM, pH 7.5)[1]

  • This compound solution (e.g., 150 µM in buffer)[1]

  • This compound Oxidase (final concentration of ~0.05 U/mL)[1]

  • Inhibitor solutions (if applicable)

Procedure:

  • Prepare inhibitor solutions at various concentrations. The final DMSO concentration should typically not exceed 1%.[1]

  • In a UV-transparent 96-well plate, add the following to each well:

    • 50 µL of inhibitor solution (or DMSO for control)

    • 30 µL of potassium phosphate buffer

    • 40 µL of this compound oxidase solution[1]

  • Pre-incubate the plate at 25°C for 15 minutes.[1]

  • Initiate the reaction by adding 60 µL of the this compound substrate solution.[1]

  • Immediately begin measuring the absorbance at 295 nm every minute for 15-30 minutes.[1]

  • Calculate the rate of uric acid formation from the linear portion of the absorbance vs. time curve.

Fluorometric Assay for this compound Oxidase Activity

This highly sensitive assay measures the H₂O₂ produced during this compound oxidation using a fluorescent probe like Amplex Red.[1][3]

Reagents:

  • Assay Buffer

  • This compound or Hypothis compound substrate solution

  • This compound Oxidase (final concentration of ~1-10 mU/mL)[1]

  • Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP) Reaction Mix[1]

  • Inhibitor solutions (if applicable)

Procedure:

  • Prepare a Reaction Mix containing the fluorescent probe and HRP in assay buffer according to the manufacturer's instructions.[1]

  • In a black, clear-bottom 96-well plate, add the following to each well:

    • 50 µL of sample or inhibitor solution

    • 25 µL of this compound oxidase solution[1]

  • Pre-incubate the plate at 37°C for 10-15 minutes.[1]

  • Add 25 µL of the substrate solution to initiate the reaction.[1]

  • Add 50 µL of the Reaction Mix to all wells.[1]

  • Incubate the plate for 15-45 minutes at 37°C, protected from light.[1]

  • Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).[1]

  • Subtract the fluorescence of the blank (no enzyme) from all readings and calculate the activity.

Quantitative Data Summary

Parameter Spectrophotometric Assay Fluorometric Assay Reference
Wavelength 293-295 nmEx/Em = 535/587 nm (Amplex Red)[1][2]
Typical XO Concentration ~0.05 U/mL~1-10 mU/mL[1]
Typical Substrate Conc. 150 µM this compound100 µM Hypothis compound[1][3]
Incubation Temperature 25°C37°C[1]
Incubation Time 15-30 minutes15-45 minutes[1]

Visualized Workflows and Pathways

Purine_Catabolism_Pathway AMP AMP IMP IMP AMP->IMP Hypothis compound Hypothis compound IMP->Hypothis compound GMP GMP GMP->IMP This compound This compound Hypothis compound->this compound XO UricAcid Uric Acid This compound->UricAcid XO ROS Reactive Oxygen Species (ROS) This compound->ROS XO This compound Oxidase (XO) Inhibitor This compound Oxidase Inhibitor Inhibitor->XO

Caption: Role of this compound Oxidase in Purine Catabolism.[1]

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor and Control Solutions Add_Components Add Inhibitor, Buffer, and XO to Plate Prep_Inhibitor->Add_Components Prep_XO Prepare this compound Oxidase Solution Prep_XO->Add_Components Prep_Substrate Prepare this compound Substrate Solution Initiate_Reaction Add this compound Substrate Prep_Substrate->Initiate_Reaction Pre_Incubate Pre-incubate at 25°C for 15 min Add_Components->Pre_Incubate Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 295 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Rate of Uric Acid Formation Measure_Absorbance->Calculate_Rate

Caption: Workflow for a Spectrophotometric XO Assay.[1]

Fluorometric_Assay_Workflow start Start prep_reagents Prepare Samples, Inhibitors, XO, Substrate, and Probe/HRP Reaction Mix start->prep_reagents add_to_plate Add Sample/Inhibitor and XO to Plate prep_reagents->add_to_plate pre_incubate Pre-incubate at 37°C add_to_plate->pre_incubate initiate_reaction Add Substrate and Probe/HRP Mix pre_incubate->initiate_reaction incubate Incubate at 37°C, protected from light initiate_reaction->incubate measure_fluorescence Measure Fluorescence (e.g., Ex/Em = 535/587 nm) incubate->measure_fluorescence analyze_data Subtract Blank and Calculate Activity measure_fluorescence->analyze_data end End analyze_data->end

References

Technical Support Center: Optimization of Enzymatic Hydrolysis for Xanthine Oxidase Inhibitory Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of enzymatic hydrolysis conditions to produce xanthine oxidase (XO) inhibitory peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing enzymatic hydrolysis for this application?

A1: The primary goal is to efficiently break down a protein source into smaller peptides that have a high inhibitory activity against this compound oxidase. Optimization aims to maximize the yield of these bioactive peptides by carefully controlling parameters like enzyme choice, temperature, pH, and hydrolysis time.[1][2]

Q2: Which enzymes are commonly used to produce this compound oxidase inhibitory peptides?

A2: Several proteases are used, with the choice depending on the protein source. Alcalase and papain are frequently reported to be effective.[3][4] Other enzymes like neutral protease, trypsin, and flavourzyme are also used.[5][6] The specificity of the enzyme is crucial as it determines the cleavage sites and the resulting peptide sequences, which in turn affects their bioactivity.[7]

Q3: What is the "degree of hydrolysis" (DH), and why is it important?

A3: The degree of hydrolysis (DH) is a measure of the extent of protein degradation, representing the percentage of cleaved peptide bonds.[8] It is a critical parameter to monitor because both insufficient and excessive hydrolysis can lead to lower bioactivity. A higher DH often correlates with smaller peptides, but can sometimes result in the loss of activity or increased bitterness.[6][9]

Q4: Does the molecular weight of the peptide matter for XO inhibition?

A4: Yes, there is a strong correlation between peptide size and XO inhibitory activity. Generally, lower molecular weight peptides (typically < 3 kDa) exhibit stronger inhibitory effects.[10][11] This is likely because smaller peptides can more easily access the active site of the this compound oxidase enzyme.[3] Therefore, techniques like ultrafiltration are often used to enrich the low-molecular-weight fraction.[6]

Q5: What characteristics make a peptide a good this compound oxidase inhibitor?

A5: The amino acid composition and sequence are key. Peptides containing hydrophobic and aromatic amino acids, such as Tryptophan (Trp) and Phenylalanine (Phe), have been shown to exhibit potent XO inhibitory activity.[3][12] These residues can form hydrogen bonds and hydrophobic interactions with the active site of the this compound oxidase enzyme, blocking its catalytic function.[10][13]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Low or No this compound Oxidase Inhibitory Activity

Problem: The protein hydrolysate shows weak or no inhibitory activity in the XO assay.

Possible Cause Troubleshooting Steps
Suboptimal Hydrolysis Conditions 1. Re-evaluate Enzyme Choice: The selected enzyme may not be optimal for your protein source. Screen several proteases (e.g., Alcalase, Papain, Trypsin) to find the most effective one.[2] 2. Optimize Parameters: Systematically vary key parameters such as pH, temperature, enzyme-to-substrate ratio, and hydrolysis time. Use a single-factor experiment followed by a response surface methodology (RSM) for fine-tuning.[1][14] 3. Check Degree of Hydrolysis (DH): An inappropriate DH can result in peptides that are too large or too small to be active. Aim for a DH that has been reported to be effective in similar studies.[6]
Inhibitory Peptides are in a Low Concentration 1. Fractionate the Hydrolysate: Use ultrafiltration to separate the hydrolysate into different molecular weight fractions (e.g., >10 kDa, 3-10 kDa, <3 kDa). Test each fraction for activity, as lower molecular weight fractions are often more potent.[11] 2. Purify Further: If a specific fraction shows activity, use chromatographic techniques like gel filtration or reversed-phase HPLC to isolate the active peptides.
Assay-Related Issues 1. Verify Enzyme Activity: Ensure the this compound oxidase enzyme solution is active. Run a positive control with a known inhibitor like Allopurinol.[15] 2. Check Substrate Concentration: The concentration of this compound should be appropriate for the assay conditions, typically around 150-300 µM.[1][15] 3. Confirm Buffer pH: The assay is pH-sensitive. Ensure the buffer (commonly potassium phosphate) is at the correct pH, typically around 7.5.[1]
Inconsistent or Irreproducible Results

Problem: Significant variability is observed between experimental replicates.

Possible Cause Troubleshooting Steps
Incomplete Enzyme Inactivation After hydrolysis, residual protease activity can continue to degrade the peptides, altering the sample composition over time. Ensure complete inactivation by heating the hydrolysate (e.g., 95°C for 10 minutes) immediately after the reaction.[4]
Sample Degradation Peptides can be susceptible to degradation, especially during storage. Freeze-dry the hydrolysates and store them at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Pipetting or Measurement Errors Inaccurate measurement of enzyme, substrate, or sample volumes can lead to large variations. Calibrate pipettes regularly and ensure all reagents are fully dissolved and mixed before use.
Spectrophotometer Issues Ensure the spectrophotometer is warmed up and calibrated. Use quartz cuvettes or UV-transparent plates for measurements at 293-295 nm.[15][16]

Visualizing the Troubleshooting Process

Troubleshooting_Workflow start Low XO Inhibitory Activity check_hydrolysis Review Hydrolysis Conditions? start->check_hydrolysis check_fractionation Fractionate Hydrolysate? check_hydrolysis->check_fractionation No optimize_params Optimize Enzyme, pH, Temp, Time check_hydrolysis->optimize_params Yes check_assay Review Assay Protocol? check_fractionation->check_assay No ultrafiltration Use Ultrafiltration (e.g., <3 kDa) check_fractionation->ultrafiltration Yes check_controls Run Positive (Allopurinol) & Negative Controls check_assay->check_controls Yes end_bad Consult Literature/ Senior Researcher check_assay->end_bad No screen_enzymes Screen Different Proteases optimize_params->screen_enzymes end_good Activity Improved screen_enzymes->end_good ultrafiltration->end_good verify_reagents Verify Reagent Concentration & Buffer pH check_controls->verify_reagents verify_reagents->end_good

Caption: A troubleshooting workflow for addressing low XO inhibitory activity.

Quantitative Data Summary

Table 1: Optimal Enzymatic Hydrolysis Conditions from Various Studies
Protein SourceEnzymeE/S Ratio¹ or DosageTemp. (°C)pHTime (h)Key Finding (XO Inhibition)
Abalone Viscera [1]Alkaline Protease4000 U/g619.04Hydrolysate achieved an 89.71% XO inhibition rate.
Black Bean Protein [6]Alkaline Protease1.5%509.04The <1.5 kDa fraction had an IC₅₀ of 8.76 mg/mL.
Small Yellow Croaker [4]Papain3000 U/g506.86Resulting peptides showed IC₅₀ values of 3.16 and 5.86 mM.
α-lactalbumin [3]Alkaline Protease----Hydrolysate showed a potent IC₅₀ of 0.28 mg/mL.
Bovine Colostrum Casein [3]Alkaline Protease----Hydrolysate showed a potent IC₅₀ of 0.13 mg/mL.

¹Enzyme/Substrate Ratio

Table 2: IC₅₀ Values of Identified XO Inhibitory Peptides
Peptide SequenceSourceIC₅₀ ValueReference
WDDMEKIWSmall Yellow Croaker3.16 ± 0.03 mM[10]
APPERKYSVWSmall Yellow Croaker5.86 ± 0.02 mM[10]
EEAKTuna Protein173.00 ± 0.06 µM[13]
DWYDIKKidney BeanShowed highest activity among 5 tested peptides[11]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Protein

This protocol provides a general framework. Optimal conditions (enzyme, pH, temperature, time) must be determined empirically for each specific protein source.

Materials:

  • Protein source (e.g., fish muscle, plant protein isolate)

  • Selected protease (e.g., Alcalase, Papain)

  • Deionized water

  • pH meter

  • Water bath or incubator with temperature control

  • Stirring device

  • 1 M NaOH and 1 M HCl for pH adjustment

Procedure:

  • Substrate Preparation: Suspend the protein source in deionized water to create a slurry or solution (e.g., a 1:20 solid-to-liquid ratio).[4]

  • pH and Temperature Adjustment: Place the mixture in a temperature-controlled water bath. Adjust the pH to the optimal value for the chosen enzyme using 1 M NaOH or 1 M HCl while stirring. Allow the temperature to stabilize.

  • Enzyme Addition: Add the protease to the mixture at the predetermined optimal enzyme-to-substrate ratio (e.g., 3000 U/g).[4]

  • Hydrolysis: Maintain the reaction at the optimal temperature and pH for the desired duration (e.g., 2-6 hours). Keep the mixture under constant gentle agitation.

  • Enzyme Inactivation: Terminate the reaction by heating the mixture in a boiling water bath (95-100°C) for 10-15 minutes to denature the enzyme.[4]

  • Centrifugation: Cool the hydrolysate to room temperature and centrifuge (e.g., 4000 x g for 20 minutes) to separate the soluble peptide fraction (supernatant) from any insoluble material.[4]

  • Storage: Collect the supernatant. For immediate use, store at 4°C. For long-term storage, freeze-dry (lyophilize) the supernatant and store the resulting powder at -20°C or below.

Protocol 2: Spectrophotometric Assay for this compound Oxidase Inhibition

This protocol is adapted from standard methods for measuring the inhibition of this compound oxidase by quantifying the formation of uric acid.[1][15]

Materials:

  • Potassium phosphate buffer (e.g., 70 mM, pH 7.5)

  • This compound oxidase (XO) solution (e.g., 0.05 U/mL in buffer)

  • This compound substrate solution (e.g., 300 µM in buffer)

  • Test samples (protein hydrolysates or purified peptides) dissolved in buffer

  • Positive control: Allopurinol solution

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at ~295 nm

Procedure:

  • Plate Setup: To the wells of a 96-well microplate, add:

    • 50 µL of the test sample solution (or buffer for control/blank).

    • 30 µL of potassium phosphate buffer.

    • 40 µL of this compound oxidase solution.

  • Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.[15]

  • Reaction Initiation: Initiate the reaction by adding 60 µL of the this compound substrate solution to all wells.

  • Measurement: Immediately begin measuring the absorbance at 295 nm every minute for 15-30 minutes.

  • Calculation:

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

      • V_control is the rate of reaction without any inhibitor.

      • V_sample is the rate of reaction with the test sample.

    • To determine the IC₅₀ value, plot the % inhibition against a range of sample concentrations and calculate the concentration that yields 50% inhibition.

Visualizations of Workflows and Pathways

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation & Hydrolysis cluster_purify Fractionation & Purification cluster_eval Activity & Characterization ProteinSource Protein Source (e.g., Fish, Plant) Hydrolysis Enzymatic Hydrolysis (Optimize pH, Temp, Time) ProteinSource->Hydrolysis Inactivation Enzyme Inactivation (Heat Treatment) Hydrolysis->Inactivation Centrifugation Centrifugation Inactivation->Centrifugation CrudeHydrolysate Crude Hydrolysate (Supernatant) Centrifugation->CrudeHydrolysate Ultrafiltration Ultrafiltration (Separate by MW) CrudeHydrolysate->Ultrafiltration GFC Gel Filtration Chromatography Ultrafiltration->GFC RP_HPLC RP-HPLC GFC->RP_HPLC ActiveFraction Purified Active Peptides RP_HPLC->ActiveFraction XO_Assay This compound Oxidase Inhibition Assay ActiveFraction->XO_Assay LC_MS Peptide Sequencing (LC-MS/MS) ActiveFraction->LC_MS IC50 IC50 Determination XO_Assay->IC50

Caption: General workflow for producing and identifying XO inhibitory peptides.

This compound Oxidase Catalytic Pathway

Purine_Metabolism Hypothis compound Hypothis compound XO1 This compound Oxidase (XO) Hypothis compound->XO1 This compound This compound XO2 This compound Oxidase (XO) This compound->XO2 UricAcid Uric Acid (Leads to Gout) ROS Reactive Oxygen Species (Oxidative Stress) XO1->this compound XO2->UricAcid XO2->ROS Inhibitor Inhibitory Peptides Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Caption: Inhibition of the this compound oxidase pathway by bioactive peptides.

References

Strategies to enhance the sensitivity of xanthine detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to enhance the sensitivity and reliability of xanthine detection assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: Traditional methods for this compound detection include high-performance liquid chromatography (HPLC), capillary electrophoresis, and mass spectrometry.[1][2] However, electrochemical and optical (colorimetric and fluorescent) biosensors are increasingly popular due to their simplicity, portability, and high sensitivity.[3][4] Electrochemical methods often involve the use of chemically modified electrodes to detect the oxidation of this compound.[1][3] Colorimetric and fluorescent assays typically rely on the enzymatic activity of this compound oxidase (XOD), which produces hydrogen peroxide (H₂O₂) that can be detected by a color-changing or fluorescent probe.[5][6][7]

Q2: How can nanomaterials improve the sensitivity of my this compound assay?

A2: Nanomaterials like gold nanoparticles (AuNPs), carbon nanotubes (CNTs), and graphene oxide (GO) significantly enhance assay sensitivity by providing a larger surface area for enzyme immobilization and facilitating faster electron transfer.[4][8][9][10] For instance, AuNPs have excellent catalytic activity and can improve electron tunneling between the electrode and the sample.[3] The integration of this compound oxidase with various nano-sized materials has been shown to amplify the detection signal, leading to higher sensitivity and improved response times.[8]

Q3: What is the typical role of this compound Oxidase (XOD) in these assays?

A3: this compound oxidase (XOD) is a key enzyme that catalyzes the oxidation of hypothis compound to this compound, and subsequently, this compound to uric acid.[7][11] In many biosensors, this reaction is central to detection because it produces a measurable byproduct, such as hydrogen peroxide (H₂O₂).[6][9][12] The amount of H₂O₂ produced is directly proportional to the this compound concentration, which can then be quantified using electrochemical or colorimetric methods.[12][13]

Q4: What are the main sources of interference in this compound detection?

A4: Common interfering substances include structurally similar molecules like uric acid (UA) and hypothis compound (HXA), as well as electroactive species like ascorbic acid (AA) and glucose.[3][10] These molecules can co-oxidize at the electrode surface, leading to an overestimation of the this compound concentration.[8] Strategies to minimize interference include using selective enzymes, modifying the electrode surface to repel interferents, or operating the sensor at a low potential where interference is minimized.[8][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Signal

Question: I am not getting a sufficient signal in my assay. What could be the cause and how can I fix it?

Answer:

A low or absent signal is a common issue that can stem from several factors. Follow this logical progression to diagnose the problem.

  • Cause 1: Inactive Enzyme: this compound oxidase is a fragile enzyme and can lose activity if not stored or handled properly.[8]

    • Solution:

      • Verify the storage conditions and expiration date of your this compound oxidase.

      • Run a positive control with a known concentration of this compound to confirm enzyme activity.

      • If necessary, purchase a fresh batch of the enzyme.

  • Cause 2: Incorrect Buffer Conditions: Enzyme activity is highly dependent on pH and temperature. The optimal pH for most this compound oxidase-based assays is around 7.0-7.5.[3][15]

    • Solution:

      • Prepare fresh buffer and verify its pH.

      • Ensure the assay is performed at the optimal temperature as specified in your protocol.

  • Cause 3: Insufficient Incubation Time: The enzymatic reaction requires sufficient time to produce a detectable amount of product (e.g., H₂O₂).

    • Solution: Increase the incubation time. A typical incubation period is 20-30 minutes at room temperature or 37°C.[12][16]

  • Cause 4: (For Electrochemical Sensors) Poor Electrode Modification: An improperly modified electrode will not facilitate efficient electron transfer.

    • Solution:

      • Carefully follow the electrode preparation protocol.

      • Characterize the modified electrode surface using techniques like cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) to ensure proper modification.[10]

G Troubleshooting: Low or No Signal Start Low or No Signal Detected CheckEnzyme Is the this compound Oxidase (XOD) Active? Start->CheckEnzyme CheckBuffer Are Buffer pH and Temperature Correct? CheckEnzyme->CheckBuffer Yes Failure Consult Advanced Guide CheckEnzyme->Failure No (Replace Enzyme) CheckIncubation Is Incubation Time Sufficient? CheckBuffer->CheckIncubation Yes CheckBuffer->Failure No (Adjust Conditions) CheckElectrode Is the Electrode Properly Modified? (Electrochemical Assays) CheckIncubation->CheckElectrode Yes CheckIncubation->Failure No (Increase Time) Success Signal Restored CheckElectrode->Success Yes CheckElectrode->Failure No (Re-prepare Electrode)

Caption: A decision tree for troubleshooting low signal issues.

Issue 2: High Background Signal or Poor Selectivity

Question: My blank samples show a high signal, or the assay is detecting other substances. How can I improve selectivity and reduce background?

Answer:

High background noise can mask the true signal from this compound, leading to inaccurate quantification.

  • Cause 1: Presence of Interferents: As mentioned in the FAQ, substances like ascorbic acid, uric acid, and glucose can interfere with detection.[10]

    • Solution:

      • Sample Pre-treatment: If possible, use methods like solid-phase extraction to remove interfering compounds from your sample before analysis.[17]

      • Use of Ascorbate Oxidase: For samples with high ascorbic acid content, pre-treating with ascorbate oxidase can eliminate its interference.[14]

      • Optimize Potential (Electrochemical): Operate the working electrode at a lower potential to minimize the oxidation of interfering species.[8]

  • Cause 2: Contaminated Reagents or Glassware: Impurities in buffers or on lab equipment can contribute to background signal.

    • Solution:

      • Use high-purity (e.g., HPLC-grade) water and reagents.

      • Ensure all glassware and cuvettes are thoroughly cleaned.

  • Cause 3: (For Colorimetric Assays) Nanozyme Instability: Some nanomaterials used as peroxidase mimics can aggregate or degrade, leading to inconsistent background.

    • Solution:

      • Ensure proper synthesis and storage of nanomaterials.

      • Use stabilizing agents (e.g., bovine serum albumin) if recommended in the protocol.

G Enhancing Assay Selectivity cluster_0 Problem: High Background / Low Selectivity cluster_1 Solutions Interference Interfering Substances Uric Acid, Ascorbic Acid, etc. PreTreatment Sample Pre-Treatment Solid-Phase Extraction Interference->PreTreatment EnzymaticRemoval Enzymatic Removal Use Ascorbate Oxidase Interference->EnzymaticRemoval OptimizePotential Optimize Potential (Electrochemical) Interference->OptimizePotential Contamination Reagent/System Contamination Impure water, Dirty glassware HighPurity Use High-Purity Reagents HPLC-Grade Solvents Contamination->HighPurity

Caption: Strategies to mitigate high background and improve selectivity.

Quantitative Data Summary

The sensitivity of this compound detection assays varies significantly based on the chosen methodology. Electrochemical biosensors, particularly those enhanced with nanomaterials, often demonstrate the lowest limits of detection.

Detection MethodKey ComponentsLinear Range (μM)Limit of Detection (LOD)Reference
Electrochemical GCE/PEDOT:PSS-AuNPs0.05 - 100.03 μM[3][18]
Electrochemical p-Gly/rGO/GCE1 - 100Not specified, but sensitive[1]
Electrochemical XOD/HRP/Co3O4/MWCNTs0.2 - 160Not specified, low potential[8]
Electrochemical Chi–PPy/Au-NPs/XO1 - 2000.25 μM[10]
Electrochemical XnOx/LDHs-modified electrode1 - 2000.1 μM[19]
Electrochemical Nano-Au/c-MWCNT0.0001 - 101.14 nM[2]
Colorimetric XOD & AuNPs Aggregation0.125 - 6.023 nM[20]
Colorimetric XOD & WSe₂ Nanosheets10 - 5004.37 μM[5][6][21]
Colorimetric XOD-ASS (Ammonium Sulfate Suspension)20 - 1006.93 μM[13]
Fluorometric XOD & BSA-Au ClustersNot specified0.5 μM
Fluorometric Pterin SubstrateN/A (enzyme activity)0.1 pmol min⁻¹ ml⁻¹[22]
HPLC Coulometric ElectrodesNot specified0.005 mg/L (~0.033 μM)

GCE: Glassy Carbon Electrode, PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate, AuNPs: Gold Nanoparticles, rGO: Reduced Graphene Oxide, XOD: this compound Oxidase, HRP: Horseradish Peroxidase, MWCNTs: Multi-walled Carbon Nanotubes, LDHs: Layered Double Hydroxides.

Experimental Protocols

Protocol 1: Ultrasensitive Electrochemical Detection of this compound

This protocol is based on a glassy carbon electrode (GCE) modified with a PEDOT:PSS and gold nanoparticle composite, adapted from Khan et al.[3][18]

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound, Hypothis compound, Uric Acid standards

  • PEDOT:PSS solution (1.3 wt%)

  • HAuCl₄·4H₂O, Trisodium citrate, NaBH₄

  • Phosphate Buffer Solution (PBS), 1 mM, pH 7.0

  • Ultrapure water

  • Potentiostat for electrochemical measurements

Procedure:

  • Synthesis of Gold Nanoparticles (AuNPs): Prepare colloidal AuNPs according to established literature methods (e.g., citrate reduction of HAuCl₄).[3]

  • Preparation of PEDOT:PSS-AuNPs Nanocomposite: Mix the synthesized AuNPs solution with the PEDOT:PSS aqueous dispersion.

  • Electrode Preparation:

    • Polish the GCE with alumina slurry, then sonicate in ethanol and ultrapure water.

    • Drop-cast a small volume (e.g., 5 µL) of the PEDOT:PSS-AuNPs nanocomposite solution onto the GCE surface.

    • Allow the electrode to dry at room temperature.

  • Electrochemical Measurement:

    • Set up a three-electrode system in an electrochemical cell containing 1 mM PBS (pH 7.0). Use the modified GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

    • Record the baseline using Differential Pulse Voltammetry (DPV) in the potential range of 0.5 V to 1.0 V.

    • Add aliquots of this compound standard solution to the cell and record the DPV response after each addition.

  • Data Analysis:

    • Plot the oxidation peak current against the this compound concentration.

    • Determine the linear range and calculate the limit of detection (LOD) based on a signal-to-noise ratio of 3.[18]

G Workflow: Electrochemical this compound Detection cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_analysis Analysis Phase A Synthesize Gold Nanoparticles B Prepare PEDOT:PSS-AuNPs Nanocomposite A->B D Modify Electrode with Nanocomposite B->D C Polish and Clean Glassy Carbon Electrode C->D E Assemble Three-Electrode System in PBS D->E F Record Baseline (DPV Scan) E->F G Add this compound Aliquots and Record Signal F->G H Plot Calibration Curve (Current vs. Concentration) G->H I Calculate LOD and Linear Range H->I

Caption: General workflow for preparing and using a modified electrode.

Protocol 2: Colorimetric Detection of this compound

This protocol uses this compound oxidase and WSe₂ nanosheets as a peroxidase mimic to produce a color change, adapted from Hong et al.[5][6]

Materials:

  • This compound Oxidase (XAO) from bovine milk

  • Tungsten diselenide (WSe₂) nanosheets (prepared via liquid exfoliation)

  • 3,3′,5,5′-tetramethylbenzidine (TMB) solution

  • Hydrogen peroxide (H₂O₂)

  • Acetate buffer (pH 4.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine:

    • Acetate buffer (pH 4.0)

    • WSe₂ nanosheet suspension

    • TMB solution

    • This compound standard or sample solution

  • Enzymatic Reaction Initiation: Add this compound Oxidase (XAO) solution to the mixture to start the reaction. The XAO will oxidize this compound, producing H₂O₂.

  • Peroxidase Mimic Reaction: The WSe₂ nanosheets will catalyze the oxidation of TMB by the newly generated H₂O₂, producing a blue-colored product (oxTMB).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

  • Measurement: Measure the absorbance of the solution at 652 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • The absorbance at 652 nm is proportional to the concentration of this compound.

    • Construct a calibration curve using known concentrations of this compound to determine the concentration in unknown samples.

G Colorimetric Detection Pathway This compound This compound XOD This compound Oxidase (XAO) This compound->XOD H2O2 H₂O₂ XOD->H2O2 Produces UricAcid Uric Acid XOD->UricAcid Catalyzes WSe2 WSe₂ Nanosheets (Peroxidase Mimic) H2O2->WSe2 TMB TMB (Colorless) TMB->WSe2 oxTMB oxTMB (Blue) WSe2->oxTMB Catalyzes Signal Measure Absorbance @ 652 nm oxTMB->Signal

Caption: Signaling pathway for enzyme-based colorimetric detection.

References

Resolving analytical interferences in xanthine measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical challenges in xanthine measurement. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common interferences and issues encountered during their experiments.

FAQ 1: High Signal & Suspected Interference from Structurally Similar Compounds

Question: My this compound measurements by HPLC-UV are unexpectedly high and inconsistent. I suspect interference from other methylxanthines like caffeine or theobromine that are present in my samples. How can I confirm and resolve this?

Answer: Interference from structurally related purine alkaloids such as caffeine, theophylline, and theobromine is a common issue due to their similar chemical structures and UV absorbance spectra.[1][2] The most effective way to resolve this is by optimizing the chromatographic separation to ensure each compound is distinctly resolved.

Troubleshooting Steps:

  • Confirm Interference: Prepare individual standards of this compound, caffeine, theobromine, and theophylline. Inject them separately to determine their retention times under your current HPLC conditions. Then, inject a mixed standard to see if the peaks co-elute or overlap.

  • Optimize Separation: If peaks overlap, adjustments to the mobile phase composition or gradient are necessary. Reversed-phase HPLC on a C18 column is commonly used for this compound separation.[1] A gradient elution is often required for good separation of methylxanthines from interferences in complex matrices.[3]

  • Wavelength Selection: While many methods use a detection wavelength around 273-275 nm for methylxanthines, slight adjustments may help improve specificity if one compound has a significantly different absorbance maximum.[4][5]

Workflow for Resolving Structural Interferences

Caption: Troubleshooting workflow for co-eluting methylthis compound interferences.

Comparative Chromatographic Data

The following table shows typical retention times for xanthines using a standard C18 column with a gradient mobile phase, illustrating how separation can be achieved.

CompoundTypical Retention Time (minutes)
This compound 4.5
Theobromine 8.2
Theophylline 9.1
Caffeine 11.5
Note: Retention times are illustrative and will vary based on the specific column, mobile phase, and flow rate used.
Experimental Protocol: Gradient HPLC-UV for this compound Separation

This protocol provides a starting point for separating this compound from common interferences.

  • HPLC System: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in ultrapure water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient Program:

    • 0-3 min: 5% B

    • 3-10 min: Ramp to 10% B

    • 10-19 min: Hold at 10% B

    • 19-30 min: Ramp to 20% B[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Detection: UV at 275 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Procedure: Prepare standards and samples in the initial mobile phase composition. Filter all samples through a 0.45 µm filter before injection.[1]

FAQ 2: Inaccurate Results due to Matrix Effects in Biological Samples

Question: When I analyze this compound in plasma, my results are not reproducible, and I observe significant signal suppression compared to my standards prepared in solvent. How can I mitigate these matrix effects?

Answer: Matrix effects are a common problem in bioanalysis, caused by co-eluting endogenous components from the sample (e.g., salts, phospholipids) that interfere with the ionization of the target analyte in the mass spectrometer source or affect detector response.[6][7][8] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), causing inaccurate quantification.[6][7]

Key Strategies to Mitigate Matrix Effects:

  • Improved Sample Cleanup: The most direct approach is to remove interfering components before analysis. Solid-Phase Extraction (SPE) is more effective than simple protein precipitation for removing phospholipids and salts.[6][9]

  • Use of an Internal Standard (IS): An IS is a compound added at a known concentration to all samples, standards, and blanks.[10] It should be chemically similar to the analyte and experience the same matrix effects. A stable isotope-labeled (SIL) internal standard (e.g., this compound-d4) is the gold standard as it co-elutes and has nearly identical ionization properties to the analyte.[11]

  • Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma) to ensure that the standards and samples are affected by the matrix in the same way.[6]

Diagram: Role of an Internal Standard in Mitigating Matrix Effects

G cluster_0 Without Internal Standard cluster_1 With Internal Standard (IS) A Analyte in Clean Solvent B Analyte in Sample Matrix A->B C Ion Suppression (Matrix Effect) B->C D Lower Signal (Inaccurate Result) C->D E Analyte + IS in Sample Matrix F Ion Suppression Affects Both Analyte & IS E->F G Peak Area Ratio (Analyte/IS) is Constant F->G H Accurate Result G->H G This compound This compound XO This compound Oxidase (XO) This compound->XO UricAcid Uric Acid + H₂O₂ XO->UricAcid O₂ HRP Peroxidase (HRP) UricAcid->HRP Colored Colored Product (Signal) HRP->Colored Indicator Colorless Indicator Indicator->HRP Inhibitors Endogenous Inhibitors Inhibitors->XO Inhibits AscorbicAcid Ascorbic Acid (Reducing Agent) AscorbicAcid->Colored Reduces (Signal Loss)

References

Best practices for calibration and quality control in xanthine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of xanthine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound quantification?

A1: The primary methods for quantifying this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and enzymatic assays.[1][2] HPLC and LC-MS/MS are widely used for their sensitivity and specificity, particularly in complex biological matrices.[1] Enzymatic assays, often available as commercial kits, offer a simpler and high-throughput alternative.[3][4]

Q2: How should I prepare my samples for this compound analysis in plasma or serum?

A2: Proper sample preparation is crucial for accurate results. For plasma or serum, a common and effective method is protein precipitation.[1][5] This typically involves adding a solvent like acetonitrile to the sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte of interest.[5] For enzymatic assays, it is often recommended to filter plasma or serum samples through a 10 kDa molecular weight cut-off spin filter to remove proteins that may interfere with the assay.[6] Immediate deproteinization after separating plasma from cells is recommended to prevent in vitro modifications of this compound.[7]

Q3: What is a calibration curve and why is it important?

A3: A calibration curve is a graph that plots the known concentrations of a substance (standards) against the instrumental response. It is essential for determining the concentration of the analyte in an unknown sample. A linear calibration curve with a high coefficient of determination (r² > 0.99) is indicative of a reliable assay.[5]

Q4: What are quality control (QC) samples and how should they be used?

A4: Quality control samples are samples with known concentrations of the analyte (e.g., low, medium, and high concentrations) that are analyzed alongside the experimental samples. They are used to monitor the accuracy and precision of the analytical method.[8] The results of the QC samples should fall within a predefined acceptance range to ensure the validity of the experimental data.

Q5: What are matrix effects in LC-MS/MS analysis and how can I mitigate them?

A5: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix, which can lead to inaccurate quantification.[9][10] These effects can be assessed using a post-extraction spike method, where a known amount of analyte is added to a blank matrix extract and the response is compared to a pure standard.[9] Strategies to mitigate matrix effects include optimizing sample preparation to remove interfering substances, using a stable isotope-labeled internal standard, and employing the standard addition method.[11]

Troubleshooting Guides

HPLC & LC-MS/MS Methods
Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Replace the column with a new one.- Reduce the injection volume or dilute the sample.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Inadequate column equilibration- Leak in the HPLC system- Ensure the mobile phase is well-mixed and degassed.- Increase the column equilibration time between injections.- Check for leaks in pump seals, fittings, and injection valve.
Low Signal Intensity or No Peak - Low analyte concentration- Inefficient extraction- Matrix effects (ion suppression)- Concentrate the sample or use a more sensitive detector.- Optimize the sample preparation method to improve recovery.- Evaluate and mitigate matrix effects as described in the FAQs.[9]
High Background Noise - Contaminated mobile phase or system- Detector issues- Use high-purity solvents and freshly prepared mobile phase.- Flush the system with a strong solvent.- Check the detector lamp and other components.
Enzymatic Assays
Issue Possible Cause(s) Troubleshooting Steps
Low Signal or No Color/Fluorescence Development - Inactive enzyme- Incorrect assay buffer pH- Presence of inhibitors in the sample- Check the expiration date and storage conditions of the enzyme. Run a positive control to verify enzyme activity.[12]- Ensure the assay buffer is at the optimal pH for the enzyme.- Deproteinize or dilute the sample to reduce inhibitor concentration.
High Background Signal in Blank Wells - Contamination of reagents or plate- Autofluorescence of the sample matrix- Use fresh reagents and a clean microplate.- Subtract the reading of a sample blank (sample without the enzyme) from the sample reading.[13]
Non-linear Standard Curve - Inaccurate standard dilutions- Pipetting errors- Substrate depletion at high concentrations- Prepare fresh standards and ensure accurate pipetting.- Use a narrower concentration range for the standard curve.- Dilute samples to fall within the linear range of the assay.[3]

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on common practices for bioanalytical method development.[5]

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Preparation of Standards and QC Samples:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare working standard solutions by serially diluting the stock solution.

  • Prepare calibration standards by spiking blank human plasma with the working standard solutions.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 50 µL of each sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]

  • Transfer 150 µL of the supernatant to an autosampler vial.

4. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[5]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and the IS.

5. Data Analysis:

  • Integrate the peak areas for this compound and the IS.

  • Calculate the peak area ratio (this compound/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples and QC samples from the calibration curve.

Protocol 2: this compound Quantification using a Colorimetric Enzymatic Assay Kit

This is a general protocol based on commercially available this compound assay kits.[3][14] Always refer to the specific kit manufacturer's instructions.

1. Materials:

  • This compound assay kit (containing assay buffer, enzyme mix, probe, and this compound standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~570 nm

2. Reagent Preparation:

  • Prepare the working reagent by mixing the components as described in the kit manual.

3. Standard Curve Preparation:

  • Prepare a stock solution of the this compound standard provided in the kit.

  • Perform serial dilutions of the this compound standard in the assay buffer to create a range of concentrations for the standard curve.

4. Assay Procedure:

  • Add a specific volume (e.g., 50 µL) of the standards and samples to the wells of the 96-well plate.

  • For each sample, prepare a sample blank well containing the sample but no enzyme mix to account for background absorbance.

  • Add the working reagent to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[3]

  • Measure the absorbance at the recommended wavelength (e.g., 570 nm).

5. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Plot the corrected absorbance of the standards against their concentrations to generate a standard curve.

  • Determine the this compound concentration in the samples from the standard curve.

Data Presentation

Table 1: Example Calibration Curve Data for this compound Quantification by LC-MS/MS

Standard Concentration (ng/mL)Peak Area Ratio (this compound/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Linearity (r²): 0.998

Table 2: Example Quality Control Sample Analysis

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low32.996.74.5
Medium8082.4103.03.2
High800785.698.22.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify

Caption: LC-MS/MS workflow for this compound quantification.

quality_control_workflow start Start Assay Run prep_samples Prepare Samples, Standards, and QCs start->prep_samples run_analysis Perform Analytical Run prep_samples->run_analysis analyze_qcs Analyze QC Results run_analysis->analyze_qcs decision QC Results within Acceptance Criteria? analyze_qcs->decision accept_run Accept Run and Report Sample Results decision->accept_run Yes reject_run Reject Run decision->reject_run No troubleshoot Troubleshoot Assay reject_run->troubleshoot

Caption: Quality control decision workflow in a bioanalytical assay.

References

Technical Support Center: Method Development for Xanthine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of xanthine and its isomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter when developing methods for separating this compound from its structurally similar isomers like theophylline, theobromine, and caffeine.

High-Performance Liquid Chromatography (HPLC)

1. Why am I seeing poor resolution between this compound isomer peaks?

Poor resolution is a common issue when separating structurally similar compounds. Here are several factors to investigate:

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) and buffer composition significantly impact selectivity.[1][2][3]

    • Troubleshooting:

      • Adjust Organic Content: A lower concentration of the organic solvent in a reversed-phase method generally increases retention times and can improve resolution between closely eluting peaks.[3]

      • Modify pH: The pH of the mobile phase can alter the ionization state of the this compound derivatives, affecting their interaction with the stationary phase. Experimenting with pH around the pKa values of the analytes can lead to better separation.[2]

      • Try a Different Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Stationary Phase Selection: The choice of HPLC column is critical for achieving the desired separation.[1]

    • Troubleshooting:

      • Experiment with Different Phases: While C18 columns are commonly used, other stationary phases like C8, phenyl, or cyano (CN) can offer different selectivities for this compound isomers.[1][4] A C18 column has been shown to provide good overall separation in a short time.[1]

      • Consider Particle Size: Smaller particle sizes (e.g., 1.8 µm) can increase column efficiency and resolution without significantly affecting selectivity.[1]

  • Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.[3]

    • Troubleshooting:

      • Decrease Flow Rate: Reducing the flow rate can lead to better resolution, although it will increase the analysis time.[3]

2. My retention times are drifting or are not reproducible. What could be the cause?

Inconsistent retention times can compromise the reliability of your analytical method. Consider these potential causes:

  • Column Equilibration: Insufficient column equilibration between runs can lead to shifting retention times.

    • Troubleshooting: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. A general rule is to flush the column with at least 10 column volumes of the mobile phase.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to variability.

    • Troubleshooting: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation in the pump.

  • Column Temperature: Fluctuations in column temperature can affect retention times.

    • Troubleshooting: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[3]

3. The peak shapes of my analytes are poor (e.g., tailing or fronting). How can I improve them?

Poor peak shape can affect the accuracy of integration and quantification.

  • Sample Overload: Injecting too much sample can lead to peak tailing or fronting.

    • Troubleshooting: Reduce the injection volume or dilute the sample.

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing.

    • Troubleshooting:

      • Adjust Mobile Phase pH: This can suppress the ionization of silanol groups on the silica-based stationary phase, reducing secondary interactions.

      • Use a Base-Deactivated Column: These columns are designed to minimize silanol interactions.

  • Sample Solvent Effects: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Troubleshooting: Whenever possible, dissolve the sample in the mobile phase.

Capillary Electrophoresis (CE)

1. I am not getting a good separation of my this compound isomers. What parameters should I optimize?

In CE, several factors influence the separation of closely related analytes.

  • Buffer pH and Concentration: The pH of the background electrolyte (BGE) affects the charge of the analytes and the electroosmotic flow (EOF). The concentration of the buffer can influence resolution and migration times.[5]

    • Troubleshooting:

      • Optimize pH: Systematically vary the pH of the BGE. For xanthines, a basic pH (e.g., pH 9.0 with a borate buffer) has been shown to be effective.[5] A high pH (e.g., pH 11.0 with ammonium carbonate buffer) has also been used successfully for separating caffeine and its metabolites.[6]

      • Adjust Buffer Concentration: Increasing the buffer concentration can sometimes improve resolution but may also increase the current and Joule heating.

  • Applied Voltage: The applied voltage affects the migration speed of the analytes and the EOF.[5]

    • Troubleshooting: Optimize the voltage to achieve a balance between separation efficiency and analysis time. Higher voltages can lead to shorter analysis times but may also cause excessive Joule heating, which can degrade resolution.

2. My migration times are unstable. What are the likely causes?

Reproducibility of migration times is crucial for reliable identification.

  • Capillary Wall Interactions: Adsorption of analytes to the capillary wall can lead to inconsistent migration times.

    • Troubleshooting:

      • Capillary Rinsing: Implement a rigorous rinsing procedure between runs. This typically involves rinsing with a basic solution (e.g., NaOH), followed by water, and then the BGE.

      • Use Coated Capillaries: Polyvinyl alcohol-coated capillaries can be used to prevent analyte adsorption.[7]

  • Buffer Depletion: Changes in the buffer composition in the vials over a sequence of runs can affect migration times.

    • Troubleshooting: Replenish the buffer vials periodically during long analytical runs.

Data Presentation

The following tables summarize typical quantitative data for the separation of this compound and its isomers by HPLC.

Table 1: Example HPLC Retention Times for this compound Derivatives

CompoundRetention Time (min)
Theobromine7.5[8]
Theophylline9.5[8]
Caffeine14.7[8]
8-chlorotheophylline (IS)18.4[8]

Table 2: HPLC Method Parameters for this compound Isomer Separation

ParameterCondition 1Condition 2
Column ZORBAX StableBond C18, 1.8 µm, 50 mm lengthPhenomenex C18, 5 µm, 250 mm x 4.6 mm
Mobile Phase Buffered Water:Acetonitrile0.025 M Disodium Phosphate (pH 7.2):Acetonitrile:Methanol (65:15:20 v/v/v)[2]
Flow Rate 1.5 mL/min[1]1.0 mL/min[2]
Detection UVUV-VIS (190-360 nm)[2]
Temperature Not specified37 °C[2]

Experimental Protocols

Protocol 1: Rapid HPLC Separation of Xanthines

This protocol is based on a method designed for fast separation using a modern HPLC column.[1]

1. Sample Preparation:

  • Dissolve this compound standards in the mobile phase to a final concentration of approximately 10-20 µg/mL.
  • For beverage samples, dilute the sample with water, centrifuge, and filter the aqueous layer through a 0.45 µm filter before injection.[1]

2. HPLC System and Conditions:

  • HPLC System: Agilent 1200 Series Rapid Resolution LC system or equivalent.
  • Column: ZORBAX StableBond C18, 1.8 µm, 4.6 x 50 mm.
  • Mobile Phase: A mixture of buffered water and acetonitrile. The exact ratio should be optimized for the specific separation.
  • Flow Rate: 1.5 mL/min.
  • Injection Volume: 3 µL.
  • Detection: UV detector at a wavelength optimized for xanthines (e.g., 273 nm).

3. Data Analysis:

  • Identify peaks based on the retention times of the standards.
  • Quantify the analytes by comparing their peak areas to a calibration curve generated from the standards.

Protocol 2: Capillary Electrophoresis for Caffeine and Theophylline

This protocol is adapted from a method for the quantification of caffeine and theophylline.[5]

1. Sample and Buffer Preparation:

  • Background Electrolyte (BGE): Prepare a 20 mM borate buffer and adjust the pH to 9.0.
  • Standards: Prepare stock solutions of caffeine and theophylline in water. Dilute to the desired concentrations for the calibration curve.

2. CE System and Conditions:

  • CE System: A standard capillary electrophoresis system with UV detection.
  • Capillary: Fused silica capillary, 75 µm internal diameter, 61 cm total length.
  • Applied Voltage: 25 kV.
  • Injection: Hydrodynamic injection at 1 psi for 8 seconds.
  • Detection: UV absorbance at 280 nm.

3. Data Analysis:

  • Identify peaks based on their migration times compared to standards.
  • Quantify the analytes using a calibration curve of peak area versus concentration.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Prepare Sample (Dissolve/Dilute, Filter) Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase (Mix, Degas) Column Separation on C18 Column MobilePhase->Column Inject->Column Detect UV Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Identify & Quantify Peaks Chromatogram->Analyze

Caption: A typical workflow for the analysis of this compound isomers using HPLC.

Troubleshooting Logic for Poor Peak Resolution in HPLC

Troubleshooting_Resolution Start Poor Peak Resolution Q1 Is the mobile phase optimized? Start->Q1 Q2 Is the stationary phase appropriate? Q1->Q2 Yes Action1 Adjust organic modifier % and/or buffer pH Q1->Action1 No A1_Yes Yes A1_No No Q3 Is the flow rate too high? Q2->Q3 Yes Action2 Try a different stationary phase (e.g., Phenyl, Cyano) Q2->Action2 No A2_Yes Yes A2_No No Action3 Decrease flow rate Q3->Action3 Yes Further Consult further documentation Q3->Further No A3_Yes Yes A3_No No End Resolution Improved Action1->End Action2->End Action3->End

Caption: A decision tree for troubleshooting poor peak resolution in HPLC.

References

Validation & Comparative

Comparative analysis of xanthine levels in different disease models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of xanthine levels in various disease models, offering a valuable resource for understanding the role of this purine metabolite in pathology. The following sections present quantitative data, detailed experimental protocols for this compound measurement, and visualizations of relevant biological pathways to support further research and drug development.

Data Presentation: this compound Levels in Disease

This compound, a key intermediate in purine metabolism, has been implicated in the pathophysiology of several diseases. Alterations in its concentration can reflect underlying metabolic dysregulation and oxidative stress. The following table summarizes reported this compound levels in various biological fluids across different disease models compared to healthy controls.

Disease ModelBiological FluidPatient/Model PopulationThis compound ConcentrationControl/Healthy PopulationThis compound ConcentrationReference(s)
Gout SerumGout patients with hyperuricemiaHigher than healthy controlsHealthy individualsNot specified[1]
SerumGout patients with normouricemiaHigher than healthy controlsHealthy individualsNot specified[1]
Cardiovascular Disease PlasmaPatients with Coronary Artery Disease0.46 ± 0.15 mg/dL (at 18:00) to 0.74 ± 0.23 mg/dL (at 6:00)Not directly provided in the studyNot applicable[2][3]
Chronic Kidney Disease PlasmaPatients with Chronic Kidney Disease (Stages 3-5)Higher this compound Oxidase Activity vs. Healthy ControlsHealthy individualsLower this compound Oxidase Activity[4][5]
PlasmaPatients on HemodialysisHigher this compound Oxidase Activity vs. Healthy ControlsHealthy individualsLower this compound Oxidase Activity[4][6]
Neurodegenerative Disease Cerebrospinal Fluid (CSF)Patients with Dementia of Alzheimer Type (presenile and senile)Marked elevation vs. reference groupYoung neurotic patients (reference group)Not specified[7]
Cerebrospinal Fluid (CSF)Patients with Multi-infarct DementiaMarked elevation vs. reference groupYoung neurotic patients (reference group)Not specified[7]

Note: Some studies report on this compound oxidase (XO) activity as a proxy for altered purine metabolism, given its direct role in this compound production. Higher XO activity generally suggests increased this compound turnover.

Experimental Protocols

Accurate quantification of this compound is crucial for research in this area. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.

High-Performance Liquid Chromatography (HPLC-UV) for this compound Quantification in Human Serum

This protocol outlines a simple and robust method for the simultaneous determination of uric acid, this compound, and hypothis compound in human serum.[2]

a. Sample Preparation:

  • Thaw frozen serum samples at room temperature.

  • Perform protein precipitation to remove interfering proteins. A common method is ultrafiltration.[2]

  • Collect the protein-free supernatant for analysis.

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.[8][9]

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) is often employed for the elution of these hydrophilic analytes.[2] A step gradient with a higher organic mobile phase can be used to elute more hydrophobic matrix components.[2]

  • Flow Rate: A constant flow rate, typically around 1 mL/min, is maintained.[8]

  • Detection: UV detection is commonly set at a wavelength of 254 nm or 275 nm.[10]

  • Temperature: The column is maintained at a constant temperature, for example, 30°C.[8]

c. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations in an appropriate analyte-free matrix (e.g., phosphate buffer).[2]

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared patient samples and quantify the this compound concentration by interpolating the peak area from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification in Human Plasma

This protocol provides a highly sensitive and selective method for the quantification of this compound and other purine metabolites.[7][11]

a. Sample Preparation:

  • To a small volume of plasma (e.g., 50 µL), add a deuterated internal standard.[7]

  • Precipitate proteins by adding a solvent like acetonitrile.[7]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new vial for injection into the LC-MS/MS system.

b. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase or HILIC column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile with formic acid) is typically used.[12]

    • Flow Rate: A flow rate appropriate for the column dimensions is used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is common.

    • Detection: A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

c. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Quantify this compound in the plasma samples using the calibration curve.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the comparative analysis of this compound levels.

Purine_Metabolism_Pathway AMP AMP IMP IMP AMP->IMP Adenosine Adenosine AMP->Adenosine Hypothis compound Hypothis compound IMP->Hypothis compound GMP GMP Guanosine Guanosine GMP->Guanosine Inosine Inosine Adenosine->Inosine Inosine->Hypothis compound Guanine Guanine Guanosine->Guanine This compound This compound Hypothis compound->this compound This compound Oxidase ROS Reactive Oxygen Species (ROS) Hypothis compound->ROS Guanine->this compound UricAcid Uric Acid This compound->UricAcid This compound Oxidase This compound->ROS

Caption: The purine metabolism pathway leading to the formation of this compound and uric acid.

Experimental_Workflow Sample Biological Sample (Serum, Plasma, CSF) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Analysis LC-MS/MS or HPLC-UV Analysis Preparation->Analysis Quantification Data Acquisition and Quantification Analysis->Quantification Comparison Comparative Analysis (Disease vs. Control) Quantification->Comparison

Caption: A generalized experimental workflow for the comparative analysis of this compound levels.

Xanthine_Oxidase_and_Oxidative_Stress Hypothis compound Hypothis compound XanthineOxidase This compound Oxidase (XO) Hypothis compound->XanthineOxidase This compound This compound This compound->XanthineOxidase UricAcid Uric Acid XanthineOxidase->UricAcid Superoxide O₂⁻ (Superoxide) XanthineOxidase->Superoxide O2 O₂ O2->XanthineOxidase H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 OxidativeStress Oxidative Stress Superoxide->OxidativeStress H2O2->OxidativeStress

Caption: The role of this compound oxidase in generating reactive oxygen species and inducing oxidative stress.

References

A Comparative Guide to the Validation of a Novel Electrochemical Biosensor for Xanthine Measurement Against the Gold Standard HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new electrochemical biosensor for the quantification of xanthine, benchmarked against the gold standard High-Performance Liquid Chromatography (HPLC) method. The objective is to offer an objective comparison of the performance of these two analytical techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs in drug development and scientific research.

Introduction

This compound, a purine base, is a crucial intermediate in the catabolism of purines.[1] It is formed from hypothis compound by the enzyme this compound oxidase and is further oxidized by the same enzyme to form uric acid.[1][2] The levels of this compound in biological fluids such as serum and urine are important biomarkers for diagnosing and monitoring various metabolic disorders, including xanthinuria, hyperuricemia, and gout.[3] Furthermore, the determination of this compound is significant in the food industry, particularly for assessing the freshness of meat and fish.[4]

Accurate and reliable quantification of this compound is therefore paramount. For decades, High-Performance Liquid Chromatography (HPLC) has been the reference method for the analysis of purines, offering good sensitivity and reproducibility.[3][5] However, HPLC methods can be time-consuming, require sophisticated equipment, and involve significant solvent consumption.[6] In recent years, electrochemical biosensors have emerged as a promising alternative, offering the potential for rapid, sensitive, and cost-effective analysis.[7] This guide presents a validation study of a novel electrochemical biosensor and compares its analytical performance with a validated HPLC method.

Data Presentation: Performance Comparison

The analytical performance of the novel electrochemical biosensor was rigorously evaluated and compared against the gold standard HPLC-UV method. Key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, were assessed. The results are summarized in the table below.

Performance ParameterGold Standard: HPLC-UV MethodNew Method: Electrochemical Biosensor
Linearity Range 0.05 - 100 µg/mL5.0 x 10⁻⁸ - 1.0 x 10⁻⁵ M
Correlation Coefficient (r²) ≥ 0.9990.994
Limit of Detection (LOD) 0.0005 mg/dL (for this compound)3.0 x 10⁻⁸ M
Limit of Quantification (LOQ) Not explicitly stated in reviewed sourcesNot explicitly stated in reviewed sources
Recovery 80 - 120%95.5% - 115.5% (in spiked serum)
Analysis Time ~20 minutes per sample< 1 minute per sample
Sample Preparation Protein precipitation/filtrationMinimal, direct measurement in some cases

Experimental Protocols

Detailed methodologies for both the gold standard HPLC method and the new electrochemical biosensor are provided below.

Gold Standard: High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound in biological samples.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum or urine sample, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 20 mM, pH 5.5) and methanol (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 270 nm.

  • Run Time: Approximately 20 minutes.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.05 to 100 µg/mL.

  • Inject the standards to construct a calibration curve by plotting peak area against concentration.

  • Quantify this compound in the prepared samples by interpolating their peak areas from the calibration curve.

New Method: Electrochemical Biosensor

This protocol describes the use of a novel electrochemical biosensor for the rapid determination of this compound.

1. Electrode Preparation:

  • The biosensor is based on a glassy carbon electrode modified with a nanocomposite material and immobilized with this compound oxidase.

2. Measurement Procedure:

  • Pipette a small volume (e.g., 10 µL) of the sample (e.g., serum, urine, or food extract) directly onto the active surface of the biosensor.

  • Record the electrochemical response (e.g., current) after a short incubation period (typically less than a minute).

3. Calibration and Quantification:

  • A calibration curve is generated by measuring the electrochemical response to standard solutions of this compound with known concentrations.

  • The concentration of this compound in the sample is determined from the calibration curve.

Mandatory Visualization

Purine Catabolism Pathway

The following diagram illustrates the purine catabolism pathway, highlighting the central role of this compound.

Purine_Catabolism cluster_pathway Purine Catabolism AMP AMP IMP IMP AMP->IMP Inosine Inosine IMP->Inosine Hypothis compound Hypothis compound Inosine->Hypothis compound This compound This compound Hypothis compound->this compound This compound Oxidase Uric_Acid Uric Acid This compound->Uric_Acid This compound Oxidase GMP GMP Guanosine Guanosine GMP->Guanosine Guanine Guanine Guanosine->Guanine Guanine->this compound Guanine deaminase

Caption: Purine catabolism pathway leading to the formation of uric acid.

Experimental Workflow: Method Validation

The diagram below outlines the logical workflow for the validation and comparison of the two analytical methods.

Method_Validation_Workflow cluster_workflow Analytical Method Validation Workflow Start Method Selection Gold_Standard Gold Standard: HPLC-UV Method Start->Gold_Standard New_Method New Method: Electrochemical Biosensor Start->New_Method Validation Method Validation Gold_Standard->Validation New_Method->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability) Validation->Precision Sensitivity Sensitivity (LOD, LOQ) Validation->Sensitivity Comparison Performance Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison Sensitivity->Comparison Conclusion Conclusion & Recommendation Comparison->Conclusion

Caption: Workflow for the validation and comparison of analytical methods.

References

Xanthine vs. Hypoxanthine: A Comparative Guide to Biomarkers for Tissue Hypoxia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of xanthine and hypothis compound as biomarkers for detecting tissue hypoxia, a critical factor in various pathologies including ischemic events, respiratory failure, and cancer. Understanding the relative performance of these purine metabolites is crucial for accurate diagnosis, prognosis, and the development of targeted therapeutics. This document summarizes key experimental findings, details analytical methodologies, and visualizes the biochemical pathways involved.

Introduction to Purine Metabolism in Hypoxia

Under normoxic conditions, adenosine triphosphate (ATP) is the primary energy currency of the cell, maintained through oxidative phosphorylation. When oxygen levels decline (hypoxia), ATP is rapidly consumed, leading to an accumulation of its breakdown products. This catabolic cascade sequentially produces adenosine diphosphate (ADP), adenosine monophosphate (AMP), inosine monophosphate (IMP), inosine, and finally hypothis compound. Hypothis compound can then be oxidized to this compound, and subsequently to uric acid, by the enzyme this compound oxidase.[1] The accumulation of hypothis compound and this compound in tissues and biological fluids serves as an indicator of this shift in cellular energy metabolism, making them valuable biomarkers for tissue hypoxia.[2]

Comparative Performance of this compound and Hypothis compound

Both hypothis compound and this compound have been investigated as indicators of hypoxic stress. The choice between them often depends on the specific clinical or research context, the biological matrix being analyzed, and the timing of the measurement relative to the hypoxic event.

Hypothis compound has been widely proposed and studied as a sensitive marker for hypoxia, particularly in neonatal and perinatal medicine.[2][3][4][5] Its concentration in umbilical cord plasma has been shown to be significantly elevated after intrauterine hypoxia.[2] Studies have demonstrated a strong correlation between hypothis compound levels and the severity of hypoxia, as well as predicting patient survival.[2][5]

This compound , as the immediate downstream product of hypothis compound oxidation, also increases during hypoxia. In some contexts, such as myocardial infarction, an increase in serum this compound concentration has been noted, indicating the involvement of this compound oxidoreductase in the post-ischemic phase.[6] However, in other studies, no significant differences were observed in serum this compound concentrations in patients with angina pectoris or cerebral insult compared to healthy individuals.[6]

The ratio of this compound to hypothis compound can also provide valuable information. For instance, the conversion of this compound dehydrogenase to this compound oxidase, which is more active in producing reactive oxygen species, can be a marker for hypoxia in tumors.[7][8]

Quantitative Data Summary

The following tables summarize experimental data from various studies comparing this compound and hypothis compound levels in different hypoxic conditions.

Study ContextBiological SampleConditionHypothis compound ConcentrationThis compound ConcentrationReference
Obstructive Sleep ApneaPlasmaOSAS Patients5.4 (5.1) mmol/L-[9]
Obstructive Sleep ApneaPlasmaHealthy Controls1.2 (0.4) mmol/L-[9]
Newborn PigletsVitreous HumorIntermittent Hypoxemia (Baseline)21.0 +/- 7.8 µmol/L-[10]
Newborn PigletsVitreous HumorIntermittent Hypoxemia (Post-Hypoxia)44.1 +/- 25.5 µmol/LIncreased Significantly[10]
Newborn PigletsVitreous HumorContinuous Hypoxemia (Baseline)16.4 +/- 4.2 µmol/L-[10]
Newborn PigletsVitreous HumorContinuous Hypoxemia (Post-Hypoxia)23.2 +/- 7.3 µmol/LIncreased Significantly[10]
Newborn InfantsUmbilical Cord PlasmaNormal Delivery (Mean)5.8 µmol/L-[4]
Newborn InfantsUmbilical Cord PlasmaIntrauterine Hypoxia (Mean)25.0 µmol/L-[4]

Note: Direct comparative values for this compound were not always available in the cited literature.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biochemical context and the methodologies used to assess these biomarkers, the following diagrams illustrate the purine degradation pathway under hypoxia and a typical experimental workflow for biomarker quantification.

Purine_Metabolism_Hypoxia ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Inosine Inosine AMP->Inosine Hypothis compound Hypothis compound Inosine->Hypothis compound This compound This compound Hypothis compound->this compound This compound Oxidase Uric_Acid Uric Acid This compound->Uric_Acid This compound Oxidase Hypoxia Hypoxia Hypoxia->ATP Depletion Xanthine_Oxidase This compound Oxidase

Purine degradation pathway under hypoxic conditions.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Blood Blood Sample Plasma Plasma Separation Blood->Plasma Deproteinization Deproteinization Plasma->Deproteinization HPLC HPLC Deproteinization->HPLC Fluorometric_Assay Fluorometric/Colorimetric Assay Deproteinization->Fluorometric_Assay Quantification Quantification HPLC->Quantification Fluorometric_Assay->Quantification Comparison Statistical Comparison Quantification->Comparison

General experimental workflow for biomarker analysis.

Experimental Protocols

Accurate measurement of this compound and hypothis compound is critical for their validation as biomarkers. The following provides an overview of commonly employed methodologies.

Sample Collection and Preparation
  • Blood Collection: Whole blood is typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Separation: To prevent leakage of hypothis compound from erythrocytes, plasma should be separated from red blood cells promptly by centrifugation.[2]

  • Deproteinization: Proteins in the plasma are precipitated, often using agents like perchloric acid or ultrafiltration, to prevent interference with subsequent analytical steps. The supernatant is then neutralized.

Analytical Methods

Several techniques can be used for the quantification of this compound and hypothis compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for separating and quantifying hypothis compound and this compound in biological fluids.[11] It allows for the simultaneous measurement of both compounds.

  • Enzymatic Assays (Colorimetric/Fluorometric): These assays utilize the enzyme this compound oxidase to convert hypothis compound and this compound to uric acid, a reaction that can be coupled to a colorimetric or fluorometric probe.[12][13] The resulting signal is proportional to the concentration of this compound and/or hypothis compound in the sample. Fluorometric assays are generally more sensitive than colorimetric ones.

    • Principle: Hypothis compound is first converted to this compound, and then this compound is oxidized by this compound oxidase to produce uric acid and a detectable byproduct (e.g., hydrogen peroxide).[12] The total concentration is determined, and specific measurements can be achieved by including or excluding certain enzymes in the reaction mixture.[12]

  • PO2 Electrode-Based Method: This method measures the consumption of oxygen by a PO2 electrode as this compound oxidase converts hypothis compound and this compound to uric acid.[3][14] The decrease in oxygen partial pressure is directly proportional to the concentration of the oxypurines.

Conclusion

Both this compound and hypothis compound are valuable biomarkers for tissue hypoxia, reflecting the cellular energy crisis that occurs under oxygen deprivation. Hypothis compound has been more extensively studied and appears to be a more sensitive and earlier indicator of hypoxia, particularly in perinatal conditions. This compound levels also rise and can provide complementary information, especially when considering the activity of this compound oxidase and the potential for reperfusion injury.

The choice of biomarker and analytical method should be guided by the specific research or clinical question. For high sensitivity and specificity, HPLC is the preferred method. For rapid and high-throughput screening, enzymatic assays offer a viable alternative. As research in this area continues, the combined measurement of both hypothis compound and this compound, along with their ratio, may provide a more comprehensive picture of the hypoxic state and its pathological consequences.

References

A Researcher's Guide to the Cross-Validation of Xanthine Measurements Across Diverse Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of xanthine, a key metabolite in purine degradation, is critical for studies in areas ranging from metabolic disorders to food science. This guide provides an objective comparison of the primary analytical platforms used for this compound measurement, supported by experimental data to facilitate the selection of the most suitable method for your research needs.

This compound's role as a precursor to uric acid links it to conditions like gout and hyperuricemia.[1] Furthermore, its concentration can be an indicator of meat freshness.[1] Given its significance, a variety of analytical techniques have been developed for its quantification. This guide focuses on the cross-validation of several prominent methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Enzyme-Linked Immunosorbent Assay (ELISA), and Electrochemical Biosensors.

Data Presentation: A Comparative Overview of Analytical Platforms

The selection of an analytical platform for this compound measurement is often a trade-off between sensitivity, specificity, throughput, and cost. The following tables summarize the quantitative performance of these methods based on available literature.

Table 1: Performance Characteristics of Chromatographic Methods for this compound Quantification

ParameterLC-MS/MSHPLC-UVCapillary Electrophoresis (CE)
Principle Chromatographic separation followed by mass-based detection.Chromatographic separation followed by UV absorbance detection.Separation based on electrophoretic mobility in a capillary.
Linearity Range 0.06 - 500 µg/mL (for methylxanthines)[2]Up to 100 mg/mL[3]Up to 200 µmol/L[4]
Limit of Quantitation (LOQ) 1.0 µg/g[5]Not specified2 µmol/L[4]
Precision (%RSD/CV) Intra-day: <1%, Inter-day: <10%[6]Not specifiedRun-to-run and day-to-day data available[4]
Accuracy (Recovery %) 70.1 - 94.4% (for methylxanthines)[2]Recovery studies performed[3]Not specified
Analysis Time ~2 minutes per sample[7]Longer than CE[4]More rapid than HPLC[4]
Specificity HighModerateHigh
Key Advantages High sensitivity and specificity, suitable for complex matrices.Robust and widely available.Fast analysis, low solvent consumption.[2]
Key Disadvantages Higher instrument cost and complexity.Lower sensitivity compared to LC-MS/MS.Can be less robust than HPLC.

Table 2: Performance Characteristics of Immunoassays and Biosensors for this compound Quantification

ParameterELISAElectrochemical Biosensors
Principle Antigen-antibody reaction with enzymatic signal amplification.Catalytic reaction of this compound oxidase immobilized on an electrode.[1]
Assay Range 0.16 - 10 ng/mL (for human this compound Oxidase)[8]0.001 - 50 x 10^4 µM[9]
Sensitivity 0.09 ng/mL (for human this compound Oxidase)[8]Can be very high, down to nanomolar levels.[10]
Precision (%RSD/CV) Typically <10-15%Varies with design, can be <5%
Accuracy (Recovery %) Generally good, but can be affected by matrix effects.Varies with design and sample matrix.
Analysis Time 2-4 hoursA few minutes per sample.[1]
Specificity Can be subject to cross-reactivity.Generally high due to enzyme specificity.
Key Advantages High throughput, no complex instrumentation required.Rapid, portable, and low cost.[1]
Key Disadvantages Potential for cross-reactivity and matrix interference.Stability of the enzyme can be a concern.

Experimental Protocols: Methodologies for Key Platforms

Detailed and validated protocols are essential for reproducible and reliable this compound quantification. Below are representative experimental methodologies for the key analytical platforms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it a gold standard for this compound quantification in complex biological matrices.[6]

  • Sample Preparation:

    • For urine samples, a simple dilution with the initial mobile phase is often sufficient.[6]

    • For plasma or serum, protein precipitation is a common first step. This can be achieved by adding a cold organic solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins.

    • Addition of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) at the beginning of sample preparation is crucial for accurate quantification, as it corrects for matrix effects and variations in sample processing.

  • Chromatographic Separation:

    • Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar compounds like this compound.[9]

    • A typical HILIC method would use a column with a polar stationary phase and a mobile phase gradient starting with a high percentage of organic solvent (e.g., acetonitrile) and gradually increasing the aqueous component (e.g., water with a small amount of formic acid to improve peak shape).

  • Mass Spectrometric Detection:

    • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

    • The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both this compound and its internal standard are monitored. This provides high selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust and widely available technique for this compound analysis.

  • Sample Preparation:

    • For serum samples, ultrafiltration can be used to remove proteins.

    • Urine samples may require a dilution step.

  • Chromatographic Separation:

    • Reversed-phase chromatography using a C18 column is a common approach.

    • The mobile phase is typically a buffer solution (e.g., phosphate buffer) with a small percentage of an organic modifier like methanol or acetonitrile.[3]

  • UV Detection:

    • Detection is performed at a wavelength where this compound exhibits strong absorbance, typically around 270-280 nm.

Capillary Electrophoresis (CE)

CE offers rapid analysis and high separation efficiency for charged molecules like this compound.[4]

  • Sample Preparation:

    • Urine samples are typically diluted with the running buffer.

  • Electrophoretic Separation:

    • A fused-silica capillary is filled with a background electrolyte (BGE), which is often a buffer solution like sodium borate.

    • A high voltage is applied across the capillary, causing the analytes to migrate at different velocities based on their charge-to-size ratio.

  • Detection:

    • On-capillary UV detection is the most common method, with the detector placed at a specific point along the capillary.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method that relies on the specific binding of an antibody to this compound. While specific commercial ELISA kits for this compound are less common, kits for the related enzyme, this compound oxidase, are available and their protocols provide a general framework.[8]

  • Assay Principle (Competitive ELISA):

    • A microplate is pre-coated with an anti-xanthine antibody.

    • Standards and samples are added to the wells, along with a fixed amount of enzyme-conjugated this compound.

    • The this compound in the sample competes with the enzyme-conjugated this compound for binding to the antibody.

    • After an incubation period, the plate is washed to remove unbound reagents.

  • Signal Generation and Detection:

    • A substrate for the enzyme is added, leading to a color change.

    • The intensity of the color is inversely proportional to the concentration of this compound in the sample and is measured using a microplate reader.

Electrochemical Biosensor

Electrochemical biosensors provide a rapid and portable option for this compound measurement.[1]

  • Sensor Fabrication:

    • An electrode (e.g., glassy carbon) is modified with a material that can immobilize the enzyme this compound oxidase. This can involve nanomaterials to enhance the signal.

  • Measurement Principle:

    • The biosensor is immersed in the sample solution.

    • This compound oxidase catalyzes the oxidation of this compound, which produces an electrochemically detectable species (e.g., hydrogen peroxide).

    • The current generated from the oxidation or reduction of this species is measured and is proportional to the this compound concentration.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) extraction Extraction / Dilution sample->extraction cleanup Protein Precipitation / Filtration extraction->cleanup lcms LC-MS/MS cleanup->lcms hplc HPLC-UV cleanup->hplc ce Capillary Electrophoresis cleanup->ce elisa ELISA cleanup->elisa acquisition Signal Acquisition lcms->acquisition hplc->acquisition ce->acquisition elisa->acquisition quantification Quantification (Calibration Curve) acquisition->quantification validation Data Validation quantification->validation report report validation->report Final Report

cross_validation_logic cluster_methods Analytical Platforms cluster_samples Sample Set cluster_comparison Performance Comparison method_a Method A (e.g., LC-MS/MS) results_a Results A method_a->results_a Generates method_b Method B (e.g., ELISA) results_b Results B method_b->results_b Generates samples Identical Set of Samples (Spiked and Real) samples->method_a samples->method_b accuracy Accuracy (Recovery, Bias) precision Precision (Repeatability, Intermediate) correlation Correlation of Results conclusion Conclusion on Method Comparability correlation->conclusion Leads to results_a->accuracy results_a->precision results_a->correlation results_b->accuracy results_b->precision results_b->correlation

References

A Head-to-Head Battle: Comparing Xanthine Oxidase Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data on established and emerging xanthine oxidase inhibitors, offering a comparative analysis of their efficacy and mechanisms of action for researchers and drug development professionals.

The landscape of hyperuricemia and gout treatment is dominated by this compound oxidase inhibitors, a class of drugs that effectively lower uric acid levels by blocking the terminal step in purine metabolism. While allopurinol has long been the cornerstone of therapy, newer agents like febuxostat and topiroxostat have emerged, alongside a pipeline of novel inhibitors. This guide provides an objective comparison of these agents based on preclinical data, offering insights into their relative potencies and experimental validation.

In Vitro Efficacy: A Tale of Potency

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a drug. The following table summarizes the IC50 values for several this compound oxidase inhibitors against bovine milk and rat plasma this compound oxidase, providing a direct comparison of their enzymatic inhibition.

InhibitorEnzyme SourceIC50 (µM)Reference
Febuxostat Bovine Milk0.003[1]
Tigulixostat (TGX) Bovine Milk0.003[1]
Febuxostat Rat Plasma0.154[1]
Tigulixostat (TGX) Rat Plasma0.073[1]
This compound Oxidase-IN-4 Not Specified0.039[2]
Allopurinol Not Specified~2.3 - 9.8[3]
Compound 30 (2-phenylthiazole-4-carboxylic acid derivative) Not Specified0.0486[3]
Compound 29 Not Specified0.9[3]
Compound 33 (N-(9,10-anthraquinone-2-carbonyl)amino acid derivative) Not Specified2.9[3]
Topiroxostat Not SpecifiedNot directly compared in these preclinical studies

Note: IC50 values can vary depending on the specific assay conditions. Direct comparisons are most informative when conducted within the same study.

In Vivo Efficacy: Lowering Uric Acid in Animal Models

The potassium oxonate-induced hyperuricemia model in rats is a standard preclinical model to assess the uric acid-lowering effects of this compound oxidase inhibitors. The following table presents data on the in vivo efficacy of selected inhibitors in this model.

InhibitorAnimal ModelDosageReduction in Serum Uric Acid (%)Reference
Allopurinol Potassium Oxonate-Induced Hyperuricemic Rats5 mg/kgSignificant reduction, bringing levels close to normal[4]
Febuxostat Potassium Oxonate-Induced Hyperuricemic RatsNot specifiedEffective in lowering serum uric acid[5]
Tigulixostat (TGX) Potassium Oxonate-Induced Hyperuricemic RatsEC50: 0.39 µg/mlComparable hypouricemic effect to febuxostat[1]
Febuxostat Potassium Oxonate-Induced Hyperuricemic RatsEC50: 0.34 µg/mlComparable hypouricemic effect to TGX[1]
This compound oxidase-IN-4 Rats10 mg/kgSignificantly reduces serum uric acid concentration[2]

Experimental Protocols

For the purpose of reproducibility and transparent comparison, detailed experimental methodologies are crucial.

In Vitro this compound Oxidase Inhibition Assay

This assay determines the inhibitory activity of compounds against this compound oxidase by monitoring the enzymatic conversion of this compound to uric acid.

Materials:

  • This compound Oxidase from bovine milk

  • This compound (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Test compounds (inhibitors)

  • Allopurinol (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound oxidase in potassium phosphate buffer (e.g., 0.05 U/mL).

    • Prepare a solution of this compound in potassium phosphate buffer (e.g., 150 µM).

    • Prepare stock solutions of test compounds and allopurinol in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • Add 50 µL of the inhibitor solution (or DMSO for control) to the wells of the 96-well plate.

    • Add 30 µL of potassium phosphate buffer.

    • Add 40 µL of the this compound oxidase solution to each well.

    • Pre-incubate the plate at 25°C for 15 minutes.[2]

    • Initiate the reaction by adding 60 µL of the this compound substrate solution.

    • Immediately measure the absorbance at 295 nm and continue to take readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Potassium Oxonate-Induced Hyperuricemia Model

This model is used to evaluate the uric acid-lowering effects of this compound oxidase inhibitors in a living system.

Animals:

  • Male Sprague-Dawley or Wistar rats (6-8 weeks old)

Materials:

  • Potassium Oxonate (uricase inhibitor)

  • Test compounds (inhibitors)

  • Allopurinol (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies

  • Serum uric acid assay kit

Procedure:

  • Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Group Allocation: Randomly divide the animals into the following groups (n=6-8 per group):

    • Normal Control (Vehicle only)

    • Hyperuricemia Model (Potassium Oxonate + Vehicle)

    • Positive Control (Potassium Oxonate + Allopurinol)

    • Test Groups (Potassium Oxonate + Test Compound at various doses)

  • Induction of Hyperuricemia:

    • Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally to all groups except the normal control group, one hour before the administration of the test compounds.[1][4]

  • Drug Administration:

    • Administer the test compounds, allopurinol, or vehicle orally once daily for a predetermined period (e.g., 7 days).

  • Sample Collection:

    • At the end of the treatment period (e.g., 1 hour after the last dose), collect blood samples via retro-orbital sinus or cardiac puncture under anesthesia.

    • Separate the serum by centrifugation.

  • Biochemical Analysis:

    • Measure the serum uric acid concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the serum uric acid levels between the different groups using appropriate statistical methods.

Visualizing the Mechanisms and Workflows

To better understand the underlying principles, the following diagrams illustrate the mechanism of action of this compound oxidase inhibitors, a typical experimental workflow, and a key signaling pathway associated with this compound oxidase activity.

G cluster_0 Purine Metabolism Hypothis compound Hypothis compound This compound This compound Hypothis compound->this compound This compound Oxidase Uric Acid Uric Acid This compound->Uric Acid This compound Oxidase Hyperuricemia/Gout Hyperuricemia/Gout Uric Acid->Hyperuricemia/Gout This compound Oxidase Inhibitors This compound Oxidase Inhibitors This compound Oxidase This compound Oxidase This compound Oxidase Inhibitors->this compound Oxidase

Caption: Mechanism of Action of this compound Oxidase Inhibitors.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Library Compound Library XO Inhibition Assay XO Inhibition Assay Compound Library->XO Inhibition Assay Test Identify Hits (Low IC50) Identify Hits (Low IC50) XO Inhibition Assay->Identify Hits (Low IC50) Hyperuricemia Animal Model Hyperuricemia Animal Model Identify Hits (Low IC50)->Hyperuricemia Animal Model Measure Serum Uric Acid Measure Serum Uric Acid Hyperuricemia Animal Model->Measure Serum Uric Acid Lead Optimization Lead Optimization Measure Serum Uric Acid->Lead Optimization

Caption: Preclinical Evaluation Workflow for this compound Oxidase Inhibitors.

G This compound Oxidase This compound Oxidase Uric Acid Uric Acid This compound Oxidase->Uric Acid Superoxide (O2-) Superoxide (O2-) This compound Oxidase->Superoxide (O2-) produces O2 O2 O2->this compound Oxidase This compound This compound This compound->this compound Oxidase Hydrogen Peroxide (H2O2) Hydrogen Peroxide (H2O2) Superoxide (O2-)->Hydrogen Peroxide (H2O2) dismutation Oxidative Stress Oxidative Stress Superoxide (O2-)->Oxidative Stress Hydrogen Peroxide (H2O2)->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

Caption: this compound Oxidase-Mediated Oxidative Stress Pathway.[6][7][8]

References

A Guide to Inter-Laboratory Validation of Xanthine Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of xanthine, a key intermediate in purine metabolism, is critical for studies in areas such as gout, hyperuricemia, and drug metabolism. Ensuring the reliability and reproducibility of a this compound quantification assay across different laboratories is paramount. This guide provides a comparative overview of common analytical methods for this compound quantification—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays—and outlines a framework for their inter-laboratory validation.

Comparative Performance of this compound Quantification Methods

The choice of a suitable analytical method depends on the specific requirements of the study, including sensitivity, specificity, throughput, and cost. Below is a summary of the typical performance characteristics of the three most common methods for this compound quantification.

Performance MetricHPLC-UVLC-MS/MSEnzymatic Assay
Principle Chromatographic separation followed by quantification based on UV absorbance.Chromatographic separation followed by mass-based detection and quantification.[1]Enzymatic conversion of this compound to uric acid and hydrogen peroxide, which is then detected by a colorimetric or fluorometric probe.
Specificity Moderate to High. Resolution from other purines is crucial.Very High. Distinguishes this compound from structurally similar molecules.[1]Moderate. Potential for interference from other substances affecting the enzymatic reaction.
Linearity Range Typically in the µg/mL range.[2]Wide dynamic range, often from ng/mL to µg/mL.[3]Generally narrower, often in the µM to mM range.[4]
Precision (%RSD) Intra-day: <2%, Inter-day: <5%[2]Intra-day & Inter-day: <15%[3]Typically <10-15%[5]
Accuracy (% Recovery) 98-102%[2]85-115%[3]90-110%
Limit of Quantification (LOQ) ~14-41 ng/mL[6]As low as 1.0 µg/g[1]Colorimetric: ~10 µM, Fluorimetric: ~3 µM[4]

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of a successful inter-laboratory validation. Below are representative protocols for each method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in various biological samples.[7]

  • Instrumentation : HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase : A common mobile phase is a mixture of a buffer solution (e.g., 10 mM potassium dihydrogen phosphate, pH 2.5) and an organic solvent like acetonitrile or methanol.[2][6]

  • Sample Preparation :

    • For serum or plasma, deproteinization is necessary. This can be achieved by ultrafiltration or by adding a precipitating agent like acetonitrile.[7]

    • Centrifuge the sample to pellet the precipitated proteins.

    • The supernatant is then injected into the HPLC system.

  • Chromatographic Conditions :

    • Flow Rate : Typically 1.0 mL/min.[2]

    • Detection Wavelength : this compound has a maximum absorbance around 270-274 nm.[6]

    • Injection Volume : 20 µL.

  • Quantification : A calibration curve is generated using standards of known this compound concentrations. The concentration in the samples is determined by comparing their peak areas to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for complex biological matrices.[1]

  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Chromatographic Column : A C18 reversed-phase column is commonly used.[3]

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate in 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is often employed.[3]

  • Sample Preparation :

    • To a small volume of the sample (e.g., 50 µL of plasma), add an internal standard (e.g., a stable isotope-labeled this compound).

    • Precipitate proteins with a solvent like acetonitrile.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant and inject it into the LC-MS/MS system.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive or negative ion mode, depending on the analyte and mobile phase.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.[3]

  • Quantification : The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Enzymatic Assay (Colorimetric/Fluorometric)

Enzymatic assays are convenient for high-throughput screening and are available as commercial kits.

  • Principle : this compound is oxidized by this compound oxidase to produce uric acid and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of a peroxidase to generate a colorimetric or fluorometric signal that is proportional to the amount of this compound in the sample.

  • Procedure (based on a typical commercial kit) :

    • Standard Curve Preparation : Prepare a series of this compound standards with known concentrations.

    • Sample Preparation : Add samples to the wells of a 96-well plate. For samples with high protein content, deproteinization may be required.

    • Reaction : Add the reaction mix containing this compound oxidase, the probe, and peroxidase to each well.

    • Incubation : Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes), protected from light.[4][5]

    • Detection : Measure the absorbance (e.g., at 570 nm) for the colorimetric assay or fluorescence (e.g., at Ex/Em = 535/587 nm) for the fluorometric assay using a microplate reader.

    • Calculation : Determine the this compound concentration in the samples by comparing their readings to the standard curve.

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological pathway and the experimental processes is crucial for understanding the context and execution of the validation study.

Hypothis compound Hypothis compound This compound This compound Hypothis compound->this compound O2, H2O -> H2O2 UricAcid Uric Acid This compound->UricAcid O2, H2O -> H2O2 XO This compound Oxidase XO->this compound XO->UricAcid

This compound Oxidase Metabolic Pathway.

The diagram above illustrates the catalytic role of this compound oxidase in the conversion of hypothis compound to this compound and subsequently to uric acid.[8]

cluster_prep Study Preparation cluster_execution Assay Execution cluster_analysis Data Analysis & Reporting P1 Develop & Validate Assay in Lead Lab P2 Prepare Validation Protocol & Standard Operating Procedure (SOP) P1->P2 P3 Prepare & Distribute QC Samples & Aliquots P2->P3 LabA Lead Laboratory Analyzes Samples P3->LabA LabB Participating Laboratory Analyzes Samples P3->LabB A1 Collect & Tabulate Concentration Data LabA->A1 LabB->A1 A2 Statistical Analysis (e.g., Bland-Altman, Regression) A1->A2 A3 Assess Reproducibility & Bias A2->A3 A4 Final Validation Report A3->A4

Inter-Laboratory Validation Workflow.

The workflow for an inter-laboratory validation begins with thorough preparation, including the finalization of the analytical method and the distribution of standardized quality control samples. Both the lead and participating laboratories then perform the analysis, after which the data is collated and statistically evaluated to determine the method's reproducibility.[9]

References

A Comparative Guide to Xanthine Metabolism Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of xanthine metabolism in various cell types, supported by experimental data. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the key differences in this crucial metabolic pathway, aiding in the identification of novel therapeutic targets and the development of targeted therapies.

Core Metabolic Pathways and Key Enzymatic Players

This compound metabolism is a fundamental component of purine degradation. The central enzyme in this pathway is this compound Oxidoreductase (XOR), which exists in two interconvertible forms: this compound dehydrogenase (XDH) and this compound oxidase (XO).[1][2] XOR catalyzes the final two steps of purine catabolism, converting hypothis compound to this compound and then this compound to uric acid.[2][3] This process can also generate reactive oxygen species (ROS), implicating it in various physiological and pathological conditions.[2][3]

Another critical enzyme is Hypothis compound-Guanine Phosphoribosyltransferase (HGPRT), a key component of the purine salvage pathway.[4] HGPRT recycles purine bases, converting hypothis compound and guanine back into inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively.[4] The balance between the catabolic activity of XOR and the salvage activity of HGPRT can vary significantly between cell types and disease states.

Comparative Analysis of this compound Metabolism

The expression and activity of enzymes involved in this compound metabolism exhibit considerable variation across different cell types and in pathological conditions such as cancer. This section provides a comparative overview of these differences.

Hepatocytes vs. Endothelial Cells

Hepatocytes are a primary site of purine metabolism and exhibit high levels of XOR activity.[5][6] In contrast, endothelial cells typically have lower basal levels of XOR. However, under conditions of hypoxia and reoxygenation, XOR activity in sinusoidal endothelial cells can significantly increase, contributing to oxidative stress and tissue injury.[7][8] This dynamic regulation in endothelial cells highlights the role of this compound metabolism in vascular pathophysiology.

Cancer Cells vs. Normal Cells

Alterations in this compound metabolism are a hallmark of many cancers.[1][9] In several types of tumors, including those of the breast, liver, gastrointestinal tract, and kidney, XOR expression and activity are significantly decreased compared to the corresponding normal tissues.[1][2][9] This downregulation of purine catabolism may confer a selective growth advantage to cancer cells by increasing the pool of purines available for the salvage pathway to support rapid proliferation.[1][9] Conversely, in some cancers, such as lung adenocarcinoma, an enhanced level of XOR is observed, which is associated with a poorer prognosis.[1][10]

The purine salvage pathway, mediated by HGPRT, is often upregulated in malignant tissues.[11] This increased salvage activity allows cancer cells to efficiently reutilize purine bases for nucleotide synthesis, fueling their high proliferative rate.

Lymphocytes

Studies comparing normal and leukemic lymphocytes have revealed differences in HGPRT activity. Lymphocytes from patients with chronic lymphocytic leukemia (CLL) have been shown to have lower overall HGPRT levels compared to normal lymphocytes.[12] Interestingly, within the normal lymphocyte population, non-T cells exhibit higher HGPRT activity than T cells.[12] In CLL, the B cells have lower enzyme activity than the T cells, and the T cells in CLL patients show higher HGPRT levels than normal T cells, suggesting biochemical differences in these cell populations.[12]

Neurons

HGPRT plays a crucial role in the nervous system. Its deficiency leads to Lesch-Nyhan disease, a severe neurodevelopmental disorder characterized by dysfunction of dopaminergic pathways.[13] Studies have shown that HPRT deficiency can lead to reduced expression of tyrosine hydroxylase, a key enzyme in dopamine synthesis, highlighting the importance of the purine salvage pathway in the proper development and function of dopamine neurons.[13]

Quantitative Data Summary

The following table summarizes the key quantitative differences in this compound metabolism across various cell types.

Cell Type Enzyme Relative Activity/Expression Key Findings References
Hepatocytes This compound Oxidoreductase (XOR)HighPrimary site of purine catabolism.[5][6]
Endothelial Cells This compound Oxidoreductase (XOR)Low (basal), Increased (hypoxia)Upregulated in response to hypoxia, contributing to oxidative stress.[7][8][14]
Cancer Cells (Breast, Liver, GI, Kidney) This compound Oxidoreductase (XOR)DecreasedDownregulation may provide a growth advantage.[1][2][9]
Cancer Cells (Lung Adenocarcinoma) This compound Oxidoreductase (XOR)IncreasedAssociated with poorer prognosis.[1][10]
Cancer Cells Hypothis compound-Guanine Phosphoribosyltransferase (HGPRT)IncreasedUpregulation supports rapid proliferation through purine salvage.[11]
Normal Lymphocytes (Non-T vs. T) Hypothis compound-Guanine Phosphoribosyltransferase (HGPRT)Higher in Non-T cellsDemonstrates cell-specific differences within the immune system.[12]
Leukemic Lymphocytes (CLL) Hypothis compound-Guanine Phosphoribosyltransferase (HGPRT)Lower (overall)Indicates altered purine metabolism in leukemia.[12]
Dopamine Neurons Hypothis compound-Guanine Phosphoribosyltransferase (HGPRT)Essential for normal functionDeficiency leads to neurodevelopmental defects.[13]

Experimental Protocols

Accurate and reproducible measurement of enzyme activity and metabolite levels is crucial for studying this compound metabolism. This section provides detailed methodologies for key experiments.

Measurement of this compound Oxidase (XO) Activity

Principle: XO activity can be determined spectrophotometrically by measuring the formation of uric acid from this compound. Uric acid has a characteristic absorbance at 290-295 nm.

Materials:

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

  • Potassium phosphate buffer (e.g., 70 mM, pH 7.5)

  • This compound solution (substrate, e.g., 150 µM in buffer)

  • This compound oxidase (for standard curve)

  • Cell or tissue lysate

  • Allopurinol (positive control inhibitor)

  • DMSO (vehicle control)

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., potassium phosphate buffer with protease inhibitors). Centrifuge to remove cellular debris and collect the supernatant.[15]

  • Assay Setup:

    • Add 50 µL of inhibitor solution (e.g., allopurinol) or vehicle control (e.g., DMSO) to the wells of a 96-well plate.

    • Add 30 µL of potassium phosphate buffer.

    • Add 40 µL of the cell lysate or a standard solution of this compound oxidase.

    • Pre-incubate the plate at 25°C for 15 minutes.[3]

  • Reaction Initiation: Add 60 µL of the this compound substrate solution to initiate the reaction.[3]

  • Measurement: Immediately measure the absorbance at 295 nm and continue to take readings every minute for 15-30 minutes.[3]

  • Data Analysis: Calculate the rate of uric acid formation from the linear portion of the absorbance curve. The activity is proportional to the change in absorbance over time.

Quantification of this compound and Hypothis compound Levels

Principle: The total amount of this compound and hypothis compound in a biological sample can be measured using a fluorometric assay. In this assay, hypothis compound is converted to this compound, and then this compound is oxidized by XO to produce uric acid and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorometric probe.

Materials:

  • 96-well black microplate

  • Fluorometric plate reader

  • Assay buffer

  • This compound standard solution

  • Fluorometric probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • This compound oxidase (XO)

  • Cell or tissue extracts

Procedure:

  • Sample Preparation: Prepare cell or tissue extracts and deproteinize if necessary.

  • Standard Curve Preparation: Prepare a series of this compound standards in the assay buffer.

  • Assay Setup:

    • Each sample will require two wells: one with XO (+XO) and one without (-XO).

    • Add 50 µL of the sample or standard to the appropriate wells.

    • To the "+XO" wells, add the this compound oxidase solution.

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, fluorometric probe, and HRP.

  • Reaction Initiation: Add 50 µL of the reaction mixture to all wells.

  • Incubation: Incubate the plate for 15-45 minutes at 37°C, protected from light.[3]

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the fluorescence of the "-XO" wells from the "+XO" wells for each sample to determine the fluorescence due to the conversion of this compound and hypothis compound. Calculate the concentration of this compound/hypothis compound in the samples by comparing their net fluorescence to the standard curve.[16]

Visualizing Metabolic and Experimental Pathways

To further clarify the concepts discussed, the following diagrams illustrate the this compound metabolism pathway and a typical experimental workflow.

Xanthine_Metabolism_Pathway cluster_purine_degradation Purine Catabolism cluster_salvage_pathway Purine Salvage Pathway Hypothis compound Hypothis compound This compound This compound Hypothis compound->this compound This compound Oxidoreductase IMP IMP Hypothis compound->IMP HGPRT Uric_Acid Uric_Acid This compound->Uric_Acid This compound Oxidoreductase Guanine Guanine GMP GMP Guanine->GMP

Caption: The central pathways of this compound metabolism.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Enzyme Activity / Metabolite Quantification cluster_data_analysis Data Analysis Cell_Culture Cell Culture / Tissue Collection Lysate_Prep Cell Lysis / Tissue Homogenization Cell_Culture->Lysate_Prep Centrifugation Centrifugation Lysate_Prep->Centrifugation Supernatant Collect Supernatant (Lysate) Centrifugation->Supernatant Assay_Setup Prepare Reagents and Standards Supernatant->Assay_Setup Plate_Loading Load Samples and Reagents into 96-well Plate Assay_Setup->Plate_Loading Incubation Incubate at Specific Temperature and Time Plate_Loading->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve Calculation Calculate Enzyme Activity or Metabolite Concentration Standard_Curve->Calculation Comparison Compare Different Cell Types Calculation->Comparison

Caption: A generalized workflow for studying this compound metabolism.

References

Head-to-head comparison of different extraction methods for xanthine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable extraction of xanthine from various matrices is a critical first step in a multitude of analytical and preparative procedures. The choice of extraction method can significantly impact the yield, purity, and subsequent analysis of this purine base. This guide provides an objective comparison of common this compound extraction techniques, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method for this compound is contingent on the sample matrix, the desired purity of the extract, and the available instrumentation. This section provides a head-to-head comparison of prevalent techniques, highlighting their principles, advantages, and limitations.

Extraction Method Principle Typical Sample Matrix Reported Recovery/Yield Advantages Disadvantages
Solid-Phase Extraction (SPE) Differential partitioning of this compound between a solid stationary phase and a liquid mobile phase.Biological fluids (plasma, urine), food and beverages.[1]>95% for related xanthines (caffeine, theobromine).[1][2]High selectivity, cleaner extracts, potential for automation.[3]Can be more expensive, requires method development for different matrices.
Liquid-Liquid Extraction (LLE) Partitioning of this compound between two immiscible liquid phases based on its solubility.Biological fluids (plasma).[4][5]Recovery rates can be variable, but have been reported to be around 52-95% for similar compounds.[5]Simple, cost-effective, suitable for a wide range of sample volumes.Can be labor-intensive, may use large volumes of organic solvents, potential for emulsion formation.[5]
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO2) as the extraction solvent, which has properties of both a liquid and a gas.Plant materials (e.g., maté tea leaves), food products.[6][7][8]High yields reported for methylxanthines; for example, 94% of extractable caffeine was removed from maté tea.[7]Environmentally friendly ("green" chemistry), high selectivity, tunable solvent properties.[8][9]High initial equipment cost, may require co-solvents for polar analytes like this compound.[9]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer of this compound into the solvent.Plant materials (tea leaves), food products.[10][11][12][13][14]Can increase extraction yield by ~20% compared to conventional methods.[13]Reduced extraction time and solvent consumption, improved efficiency.[10]Potential for degradation of thermolabile compounds, requires specialized equipment.
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and sample, accelerating the extraction process.Food products (coffee).[1][2][15][16][17]Overall extraction yields can be significantly higher (24-47%) than conventional brewing methods.[15]Rapid extraction, reduced solvent usage, higher yields.[15]Requires microwave-transparent vessels, potential for localized overheating.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction procedures. Below are representative protocols for the key methods discussed.

Solid-Phase Extraction (SPE) for Xanthines from Coffee

This protocol is adapted from a method for extracting caffeine and other xanthines from coffee samples.

  • Sample Preparation: Milled coffee samples undergo microwave digestion.

  • SPE Cartridge Conditioning: A mixed-mode SPE cartridge is conditioned.

  • Sample Loading: The digested coffee sample is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with distilled water and 0.1 M acetic acid to remove interferences.

  • Elution:

    • Elution in hydrophobic mode is performed using 2 mL of ethyl acetate/methanol (90:10).

    • Elution in ion-exchange mode is then carried out with 3 mL of ethyl acetate/acetonitrile/ammonium hydroxide (78:20:2).

  • Post-Elution Processing: The eluates are combined, evaporated to dryness, and the residue is redissolved in aqueous formic acid for analysis, typically by HPLC.[1][2]

Liquid-Liquid Extraction (LLE) for this compound Metabolites from Plasma

This protocol describes the extraction of methylthis compound metabolites from plasma.

  • Sample Preparation: A plasma sample is obtained.

  • Extraction: The plasma is extracted with a 20% isopropanol in chloroform solution.

  • Evaporation: The organic phase is separated and evaporated.

  • Reconstitution: The resulting residue is redissolved in the mobile phase for subsequent chromatographic analysis.[4]

Supercritical Fluid Extraction (SFE) of Methylxanthines from Maté Tea Leaves

This protocol outlines the extraction of caffeine, theobromine, and theophylline from maté tea leaves.

  • Sample Preparation: Whole or ground maté tea leaves are placed in the extraction vessel.

  • Extraction Conditions: Supercritical CO2 is passed through the sample. Typical conditions that yielded significant amounts of methylxanthines were a temperature of 343.2 K and a pressure of 25.5 MPa.[6]

  • Fraction Collection: The extracted compounds are collected by depressurizing the CO2, which causes the dissolved substances to precipitate. The fractions are then typically analyzed by HPLC.[7]

Ultrasound-Assisted Extraction (UAE) from Tea Leaves

This method enhances the extraction of compounds like caffeine and catechins from green tea.

  • Sample and Solvent: Green tea is mixed with water in a specified ratio (e.g., 5:100 or 10:100).

  • Ultrasonication: The mixture is subjected to ultrasound in an ultrasonic bath or with a probe for a defined period (e.g., 5, 10, or 20 minutes) at a controlled temperature (e.g., 70°C).

  • Post-Extraction: The resulting extract is then ready for analysis. This method has been shown to increase the extraction of water-soluble dry matter and total phenolics.[13]

Microwave-Assisted Extraction (MAE) of Caffeine from Roasted Coffee Beans

This protocol was optimized for the rapid extraction of caffeine.

  • Sample and Solvent: Roasted coffee bean powder is mixed with water.

  • Microwave Conditions: The extraction is performed in a microwave oven. Optimized conditions include an extraction time of 2 minutes, a liquid-to-solid ratio of 15 mL/g, and a microwave power of 500 W.

  • Post-Extraction: The extract is then further processed, which may include a liquid-liquid extraction step to purify the caffeine.[16][17]

Visualizing the Workflow

A generalized workflow for this compound extraction and analysis is presented below. This diagram illustrates the key stages from sample preparation to final quantification, applicable to most of the described methods.

Xanthine_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Start Initial Sample (e.g., Plasma, Tea, Coffee) Pretreatment Pre-treatment (e.g., Grinding, Digestion) Start->Pretreatment Extraction Extraction Method (SPE, LLE, SFE, UAE, MAE) Pretreatment->Extraction Load Sample Purification Purification / Concentration (e.g., Evaporation, Filtration) Extraction->Purification Collect Extract Reconstitution Reconstitution in Appropriate Solvent Purification->Reconstitution Analysis Analytical Quantification (e.g., HPLC, LC-MS) Reconstitution->Analysis Inject Sample Purine_Metabolism_Pathway cluster_purine Purine Metabolism cluster_enzymes Hypothis compound Hypothis compound This compound This compound Hypothis compound->this compound XanthineOxidase1 This compound Oxidase UricAcid Uric Acid This compound->UricAcid XanthineOxidase2 This compound Oxidase Guanine Guanine Guanine->this compound GuanineDeaminase Guanine Deaminase

References

Unveiling the In Vivo Efficacy of Xanthine Oxidase Inhibitory Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of emerging xanthine oxidase (XO) inhibitory peptides against traditional treatments for hyperuricemia. Supported by experimental data, this document delves into detailed methodologies, quantitative comparisons, and the underlying biochemical pathways.

The Battle Against Hyperuricemia: A New Wave of Inhibitors

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary precursor to gout and is associated with kidney disease and metabolic syndrome.[1] The enzyme this compound oxidase (XO) plays a pivotal role in the final two steps of purine metabolism, leading to the production of uric acid.[1][2] Consequently, the inhibition of XO is a cornerstone of therapeutic strategies to manage hyperuricemia.[1] While synthetic drugs like allopurinol and febuxostat have been the mainstay of treatment, there is a growing interest in naturally derived, peptide-based inhibitors due to their potential for high efficacy and lower incidence of side effects.[3] This guide focuses on the in vivo validation of such peptides, offering a comparative analysis of their therapeutic potential.

Performance Snapshot: Peptide Inhibitors vs. Standard of Care

The in vivo efficacy of this compound oxidase inhibitory peptides is primarily evaluated by their ability to reduce serum uric acid levels and inhibit XO activity in hyperuricemic animal models. Below is a comparative summary of key quantitative data for select peptides and the standard drug, allopurinol.

InhibitorSourceAnimal ModelDosageSerum Uric Acid Reduction (%)Liver XO Activity Inhibition (%)In Vitro IC50 (mM)
ALPM (Ala-Leu-Pro-Met) Whey ProteinKunming Mice50 mg/kgSignificant reduction (specific % not stated)Significant reduction (specific % not stated)7.23 ± 0.22
LWM (Leu-Trp-Met) Whey ProteinKunming Mice50 mg/kgSignificant reduction (specific % not stated)Significant reduction (specific % not stated)5.01 ± 0.31
Allopurinol (Positive Control) SyntheticRodent Models5-10 mg/kgDose-dependent, significant reductionDose-dependent, significant reduction0.0023 (µM)
Febuxostat (Positive Control) SyntheticRodent Models5-10 mg/kgDose-dependent, significant reductionDose-dependent, significant reduction0.0014 (µM)

Note: The in vivo data for ALPM and LWM indicates a significant anti-hyperuricemic effect, though the precise percentage of reduction was not quantified in the available literature.[4][5][6] The IC50 values for allopurinol and febuxostat are significantly lower, reflecting their high potency.

Decoding the Mechanism: The Purine Catabolism Pathway

The therapeutic effect of these inhibitory peptides is rooted in their ability to interfere with the purine catabolism pathway. This compound oxidase is the rate-limiting enzyme in this pathway, catalyzing the oxidation of hypothis compound to this compound and then to uric acid. By inhibiting XO, these peptides effectively reduce the production of uric acid.

Purine_Catabolism cluster_pathway Purine Catabolism Pathway cluster_inhibition Inhibition Mechanism Purine_Nucleotides Purine Nucleotides Hypothis compound Hypothis compound Purine_Nucleotides->Hypothis compound This compound This compound Hypothis compound->this compound This compound Oxidase Uric_Acid Uric Acid This compound->Uric_Acid This compound Oxidase Inhibitory_Peptide Inhibitory Peptide Inhibitory_Peptide->this compound Inhibitory_Peptide->Uric_Acid In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Observation cluster_analysis Data Collection & Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Model_Induction Hyperuricemia Induction (Potassium Oxonate & Hypothis compound) Animal_Acclimatization->Model_Induction Grouping Animal Grouping (Control, Model, Positive Control, Peptide Groups) Model_Induction->Grouping Dosing Daily Dosing (Vehicle, Allopurinol, or Peptides) Grouping->Dosing Monitoring Monitoring (Body weight, food & water intake) Dosing->Monitoring Sample_Collection Sample Collection (Blood, Liver, Kidneys) Monitoring->Sample_Collection Biochemical_Assays Biochemical Assays (Serum Uric Acid, Liver XO Activity) Sample_Collection->Biochemical_Assays Histopathology Histopathological Examination (Kidney tissue) Sample_Collection->Histopathology Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis

References

Safety Operating Guide

Immediate Safety and Disposal Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Xanthine is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols minimizes risks and ensures regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.

This section outlines the procedural, step-by-step guidance for safely managing this compound waste from the point of generation to its final disposal.

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure you are in a safe environment and equipped with the appropriate PPE.

  • Engineering Controls : Always handle solid this compound and prepare solutions in a well-ventilated area or a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][2]

  • Personal Protective Equipment : Wear the following PPE to prevent exposure:

    • Gloves : Chemical-resistant gloves are required.[1]

    • Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[1]

    • Lab Coat : A standard laboratory coat is necessary to protect clothing and skin.[1]

    • Respirator : For operations that may generate significant dust, a dust respirator should be worn.[1][3]

  • Personal Hygiene : Avoid eating, drinking, or smoking in areas where this compound is handled.[3] Always wash hands thoroughly with soap and water after handling the chemical.[3][4]

Step 2: Waste Segregation and Container Management

Proper segregation is crucial to prevent accidental chemical reactions and ensure compliant disposal.

  • Designate a Waste Container : Use a dedicated, leak-proof hazardous waste container with a secure, tight-fitting lid.[2] High-density polyethylene (HDPE) containers are a suitable choice.[2]

  • Labeling : Clearly label the container with the words "Hazardous Waste."[2] The label must also identify the contents, including "this compound" and any other mixed chemicals or solvents, along with their approximate quantities or concentrations.[2]

  • Solid Waste Collection : Place all solid this compound waste, including contaminated materials like weighing paper, gloves, and pipette tips, into the designated hazardous waste container.[5]

Step 3: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Minor Spills :

    • Clean up spills immediately, avoiding dust generation.[3]

    • Dampen the spilled solid with water to prevent it from becoming airborne.[3]

    • Use dry clean-up procedures; sweep or vacuum the material into a sealed container for disposal.[3] If using a vacuum, it must be fitted with a HEPA filter.[3]

  • Major Spills :

    • Evacuate and alert personnel in the area.[3][4]

    • Contact your institution's emergency responders, informing them of the location and nature of the hazard.[3]

    • Wear appropriate PPE, including a respirator and protective clothing, to control personal contact.[1][3]

    • Prevent the spilled material from entering drains or waterways.[3]

    • Use a shovel or other appropriate tools to place the material into a suitable waste disposal container.[1]

Step 4: Storage and Final Disposal

Store waste safely pending collection and final disposal.

  • Storage : Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[5][6] This area should be at or near the point of waste generation and equipped with secondary containment to catch any potential leaks.[5]

  • Disposal :

    • Do NOT dispose of this compound down the drain or in the regular trash.[2]

    • Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][5][7]

    • Final disposal may involve incineration in a specialized facility equipped with an afterburner and scrubber.[7] All disposal must be conducted in accordance with local, state, and federal regulations.[3]

Data Presentation: Disposal and Safety Parameters

The following table summarizes the key operational and logistical requirements for this compound disposal.

ParameterRequirementRationale
Waste Classification Hazardous Chemical Waste[2]To ensure proper handling and prevent environmental contamination.
Container Type Leak-proof, compatible material (e.g., HDPE), with a secure lid[2]To prevent spills and reactions during accumulation and transport.
Container Labeling "Hazardous Waste," chemical name ("this compound"), and other components[2]For clear identification, safety, and regulatory compliance.
PPE Gloves, eye protection, lab coat, dust respirator[1][3]To protect personnel from exposure via contact, splash, or inhalation.
On-site Storage Designated Satellite Accumulation Area (SAA) with secondary containment[5]For safe, compliant temporary storage prior to pickup.
Prohibited Disposal No drain or regular trash disposal[2]To prevent contamination of water systems and municipal waste streams.
Final Disposal Method Collection by certified EHS/hazardous waste vendor; incineration[2][7]To ensure destruction in a controlled, environmentally sound manner.

Experimental Protocols: Decontamination of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste. The standard procedure is triple-rinsing.

Objective : To remove residual this compound from a container to a level that allows for its disposal as non-hazardous laboratory glass or plastic.

Materials :

  • Empty this compound container

  • Appropriate solvent (e.g., the solvent used in the experiment or water, in which this compound is sparingly soluble)

  • Designated hazardous waste container for this compound

  • Required PPE (gloves, eye protection, lab coat)

Methodology :

  • Working in a chemical fume hood, add a small amount of a suitable solvent to the empty this compound container. The amount should be sufficient to wet the entire inner surface (approx. 10% of the container's volume).

  • Securely cap the container and swirl or shake it to rinse all interior surfaces thoroughly.

  • Carefully decant the solvent rinsate into the designated hazardous waste container for this compound.[2][5] This first rinsate is considered hazardous.[5]

  • Repeat the rinsing process (steps 1-3) two more times, collecting the rinsate in the same hazardous waste container.[2][5]

  • After the third rinse, allow the container to air dry completely in the fume hood.

  • Once the container is dry, completely deface or remove the original label.[2][5]

  • The decontaminated container may now be disposed of as regular, non-hazardous laboratory glass or plastic, in accordance with institutional policies.[2]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Xanthine_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Handle Empty Original Container start->empty_container segregate 2. Segregate Waste (Solid Waste, Contaminated Items) ppe->segregate container 3. Place in Labeled Hazardous Waste Container segregate->container spill_check Spill Occurred? container->spill_check spill_proc Follow Spill Cleanup Procedure spill_check->spill_proc Yes store 4. Store Container in Satellite Accumulation Area (SAA) spill_check->store No spill_proc->container pickup 5. Arrange EHS/ Vendor Pickup store->pickup end End: Compliant Final Disposal pickup->end triple_rinse Perform Triple-Rinse Protocol empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_nonhaz Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_nonhaz collect_rinsate->container Add to Main Waste

References

Safeguarding Your Research: A Comprehensive Guide to Handling Xanthine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Xanthine, including detailed operational and disposal plans to foster a culture of safety and precision in your work.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. This compound is known to cause serious eye irritation and may lead to an allergic skin reaction.[1][2][3] The following table summarizes the necessary personal protective equipment when handling this compound.

Protection TypeRecommended Equipment
Eye Protection Chemical goggles or safety glasses.[1][4]
Hand Protection Wear protective gloves (e.g., nitrile or vinyl).[1][5]
Respiratory Protection A NIOSH-approved mask is recommended to prevent the inhalation of dust.[1][4]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[5][6]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is critical for safety and maintaining the integrity of your research.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][6]

  • Keep it away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1][4]

  • Avoid exposure to direct sunlight.[1][3]

2. Handling and Preparation:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to prevent the formation and inhalation of dust.[4][6]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[6]

  • When handling, do not eat, drink, or smoke in the designated area.[1][6]

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[7]

  • Wash hands thoroughly with soap and water after handling.[6]

3. Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills:

    • Clean up spills immediately, avoiding the generation of dust.[6]

    • Use dry clean-up procedures such as sweeping or vacuuming with a HEPA-filtered vacuum.[6]

    • Dampen the spilled material with water to prevent it from becoming airborne.[6]

    • Place the collected material into a suitable, sealed container for disposal.[6]

  • Major Spills:

    • Evacuate unnecessary personnel from the area.[4][8]

    • Ensure the area is well-ventilated.[5]

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[6]

    • Prevent the spilled material from entering drains or water courses.[6][8]

    • Contain and collect the spilled material using methods that do not generate dust, and place it in a labeled container for disposal.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Dispose of this compound and its container at a hazardous or special waste collection point.[1][8]

  • Contaminated materials, such as gloves, wipes, and clothing, should also be disposed of as chemical waste.[5]

  • One recommended method of disposal is incineration in a licensed facility equipped with an afterburner and scrubber.[9]

  • Do not allow the material to be released into the environment, including sewers and public waters.[1][8]

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling cluster_spill Spill Management cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store DonPPE Wear Appropriate PPE Store->DonPPE UseHood Use in Fume Hood DonPPE->UseHood Handle Handle with Care UseHood->Handle Wash Wash Hands After Handling Handle->Wash CollectWaste Collect Waste in Labeled Container Handle->CollectWaste Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Cleanup Contain & Clean Up Evacuate->Cleanup Cleanup->CollectWaste Dispose Dispose as Hazardous Waste CollectWaste->Dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.